molecular formula C6H12O2S B1585531 Methyl 4-(methylthio)butyrate CAS No. 53053-51-3

Methyl 4-(methylthio)butyrate

Cat. No.: B1585531
CAS No.: 53053-51-3
M. Wt: 148.23 g/mol
InChI Key: HQDLZISNHUMXEA-UHFFFAOYSA-N
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Description

Methyl 4-(methylthio)butyrate, also known as fema 3412 or methyl 4-(methylsulfanyl)butanoate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has a cabbage, cheese, and fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylsulfanylbutanoate
Source PubChem
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InChI

InChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDLZISNHUMXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201095
Record name Methyl 4-(methylthio)butyrate
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Molecular Weight

148.23 g/mol
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Physical Description

colourless liquid with sweet, cheesy odour in dilute solution
Record name Methyl 4-(methylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

110.00 °C. @ 20.00 mm Hg
Record name Methyl 4-(methylthio)butyrate
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Solubility

insoluble in water; soluble in alcohol
Record name Methyl 4-(methylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-0.957
Record name Methyl 4-(methylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53053-51-3
Record name Methyl 4-(methylthio)butanoate
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Record name Methyl 4-(methylthio)butyrate
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Record name Methyl 4-(methylthio)butyrate
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Record name METHYL 4-(METHYLTHIO)BUTYRATE
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Record name Methyl 4-(methylthio)butyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(methylthio)butyrate is a sulfur-containing ester that plays a significant role in the flavor and fragrance industry.[1][2] It is valued for its ability to impart savory, and fruity notes, reminiscent of garlic, onion, pineapple, and citrus, making it a key component in a variety of food and cosmetic products.[1][3] This guide provides an in-depth exploration of the primary synthesis pathways for this compound, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development and chemical synthesis.

This document is structured to provide a comprehensive understanding of the chemical principles and practical considerations involved in the synthesis of this important compound. We will delve into the most common and effective methods, supported by authoritative references and visual aids to facilitate comprehension.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and economic viability. This guide will focus on two primary and scientifically robust synthesis strategies:

  • Esterification of 4-(methylthio)butyric acid: A classical approach involving the reaction of the corresponding carboxylic acid with methanol.

  • Michael Addition of Methanethiol to Methyl Crotonate: A conjugate addition reaction that directly forms the carbon-sulfur bond and the ester functionality in a single step.

Pathway 1: Esterification of 4-(methylthio)butyric acid

This method is a straightforward and widely used approach for the synthesis of esters. It involves the reaction of 4-(methylthio)butyric acid with methanol in the presence of an acid catalyst. The overall reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side.

Mechanistic Insights

The Fischer esterification mechanism is operative in this synthesis. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. To favor the formation of the product, water is typically removed from the reaction mixture as it is formed, often by azeotropic distillation.

Esterification_Mechanism Carboxylic_Acid 4-(methylthio)butyric acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Methanol Methanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water Water

Caption: Fischer Esterification of 4-(methylthio)butyric acid.

Experimental Protocol

Materials:

  • 4-(methylthio)butyric acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% w/w) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

ParameterValueReference
Reactant Ratio 1:5 to 1:10 (Acid:Methanol)[4]
Catalyst H₂SO₄ or p-TsOH[4]
Reaction Time 4-6 hours[4]
Temperature Reflux[4]
Typical Yield 85-95%[5]

Pathway 2: Michael Addition of Methanethiol to Methyl Crotonate

This pathway offers a more direct route to this compound by forming the carbon-sulfur bond through a conjugate addition reaction. Methanethiol (methyl mercaptan) is a potent nucleophile that can add to the β-carbon of an α,β-unsaturated ester like methyl crotonate.

Mechanistic Insights

The reaction proceeds via a base-catalyzed Michael addition. A base deprotonates methanethiol to generate the highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of methyl crotonate. The resulting enolate intermediate is then protonated by a proton source (often the solvent or a protonated base) to yield the final product.

Michael_Addition Methyl_Crotonate Methyl Crotonate Enolate_Intermediate Enolate Intermediate Methyl_Crotonate->Enolate_Intermediate + Thiolate Methanethiol Methanethiol Thiolate Thiolate Anion Methanethiol->Thiolate + Base Base Base Product This compound Enolate_Intermediate->Product + H+

Caption: Michael Addition of Methanethiol to Methyl Crotonate.

Experimental Protocol

Materials:

  • Methyl crotonate

  • Methanethiol (or a salt such as sodium thiomethoxide)

  • A suitable base (e.g., sodium methoxide, potassium carbonate)

  • Anhydrous solvent (e.g., methanol, ethanol, or THF)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl crotonate in an anhydrous solvent.

  • Base and Thiol Addition: Cool the solution in an ice bath. If using methanethiol, add the base to the reaction mixture. If using a thiolate salt, it can be added directly. Slowly add methanethiol or the thiolate solution via the dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Quench the reaction by adding a saturated solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation or column chromatography to yield pure this compound.

ParameterValueRationale
Reactant Ratio 1:1.1 (Ester:Thiol)A slight excess of the thiol ensures complete consumption of the ester.
Base Catalytic amountA catalytic amount is sufficient to generate the thiolate nucleophile.
Temperature 0 °C to room temperatureThe reaction is typically exothermic and controlling the initial temperature is important.
Solvent Anhydrous polar aprotic or proticThe choice of solvent can influence the reaction rate and solubility of reactants.

Characterization and Purity Assessment

Regardless of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of this compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[6][7]

  • Gas Chromatography (GC): Used to determine the purity of the sample and can be coupled with mass spectrometry (GC-MS) for definitive identification.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule, particularly the ester carbonyl group.

Safety Considerations

  • Methanethiol: Is a toxic, flammable gas with an extremely unpleasant odor. All manipulations involving methanethiol must be conducted in a well-ventilated fume hood.

  • Strong Acids and Bases: Concentrated sulfuric acid and strong bases like sodium methoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents used in these syntheses are often flammable and volatile. Work should be performed away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established chemical transformations. The choice between the esterification of 4-(methylthio)butyric acid and the Michael addition of methanethiol to methyl crotonate will depend on the specific requirements of the laboratory or industrial setting. Both methods, when performed with care and attention to detail, can provide high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important flavor and fragrance compound.

References

An In-depth Technical Guide to Methyl 4-(methylthio)butyrate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-(methylthio)butyrate, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document delves into the core characteristics of this molecule, offering practical insights and detailed methodologies.

Introduction: Unveiling a Versatile Thioether

This compound, with the chemical formula C6H12O2S, is a sulfur-containing ester that presents a unique combination of functional groups: a methyl ester and a linear thioether chain.[1][2] This structure bestows upon it distinct chemical properties and reactivity profiles that are of significant interest in various scientific domains, including flavor and fragrance chemistry as well as pharmaceutical research.[3] In the context of drug development, the presence of the thioether moiety is particularly noteworthy due to its susceptibility to oxidation, a characteristic that can be harnessed for targeted drug delivery and release mechanisms.[4] This guide will explore the fundamental aspects of this compound, from its physical and chemical characteristics to its synthesis and potential as a building block in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H12O2S[1][2]
Molecular Weight 148.22 g/mol [1][2]
CAS Number 53053-51-3[1]
Appearance Colorless liquid[5]
Odor Stench, sulfurous, cabbage-like, with fruity and cheesy notes at low concentrations[3][5]
Boiling Point 114 - 115 °C @ 40 mmHg[5]
Flash Point 72 °C / 161.6 °F[5]
Water Solubility 3.74 g/L (Predicted)[6]
logP 1.18 - 1.27 (Predicted)[6]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a molecular ion peak [M]+ at m/z 148, corresponding to its molecular weight.[1] The fragmentation pattern provides further structural information.

While a publicly available, detailed spectral analysis is not readily found, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. These spectroscopic techniques are crucial for confirming the connectivity of the atoms within the molecule.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key expected absorption bands would include a strong C=O stretch for the ester group (typically around 1740 cm⁻¹) and C-S stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and straightforward approach is the Fischer esterification of 4-(methylthio)butanoic acid with methanol in the presence of an acid catalyst.

Fischer Esterification: A Step-by-Step Protocol

This protocol outlines a general laboratory procedure for the synthesis of this compound via Fischer esterification.

dot

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products Carboxylic_Acid 4-(methylthio)butanoic acid Reaction_Vessel Reaction_Vessel Carboxylic_Acid->Reaction_Vessel Alcohol Methanol (excess) Alcohol->Reaction_Vessel Acid_Catalyst H₂SO₄ (catalytic) Acid_Catalyst->Reaction_Vessel Heat Reflux Ester This compound Heat->Ester Forms Water Water Heat->Water Forms Reaction_Vessel->Heat Heating Thioether_Oxidation Thioether This compound (Hydrophobic) Sulfoxide Methyl 4-(methylsulfinyl)butyrate (Hydrophilic) Thioether->Sulfoxide [O] (e.g., H₂O₂) Sulfone Methyl 4-(methylsulfonyl)butyrate (More Hydrophilic) Sulfoxide->Sulfone [O]

References

An In-Depth Technical Guide to Methyl 4-(methylthio)butyrate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(methylthio)butyrate, a sulfur-containing ester, is a molecule of significant interest in both industrial and research settings. Structurally related to the essential amino acid methionine, it serves as a key intermediate in the synthesis of various bioactive molecules and finds applications in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications in drug development and other scientific fields.

Core Molecular and Physical Properties

This compound is a fatty acid methyl ester characterized by the presence of a thioether linkage.[3]

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂S[4][5]
Molecular Weight 148.22 g/mol [4][5]
CAS Number 53053-51-3[5]
Appearance Transparent yellow liquid[6]
Odor Stimulating odor with a ripe fruit aroma[6]
Alternate Names 4-(Methylthio)butyric acid methyl ester, Methyl 4-(methylthio)butanoate[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of 4-(methylthio)butyric acid or through multi-step processes starting from precursors like methylthiobutyronitrile.

Fischer Esterification of 4-(methylthio)butyric Acid

A direct and classical approach to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-(methylthio)butyric acid, with methanol in the presence of an acid catalyst.

Reaction Scheme:

Fischer Esterification reactant1 4-(Methylthio)butyric Acid catalyst H+ (catalyst) R1 reactant1->R1 reactant2 Methanol reactant2->R1 product This compound water Water R1->product

Caption: Fischer esterification of 4-(methylthio)butyric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, like diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Synthesis from Methylthiobutyronitrile

An alternative industrial synthesis involves the hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) to form 2-hydroxy-4-(methylthio)butyric acid (HMTBA), which can then be esterified.[7] A more direct route from a related nitrile is also plausible.[6]

Workflow for Synthesis from Nitrile Precursor:

Nitrile Synthesis Workflow start Methylthiobutyronitrile Precursor step1 Acid-Catalyzed Hydrolysis (e.g., H2SO4) start->step1 intermediate 4-(Methylthio)butyric Acid step1->intermediate step2 Esterification with Methanol intermediate->step2 product This compound step2->product

Caption: Synthesis workflow from a nitrile precursor.

A detailed protocol involves the initial preparation of methylthiobutyramide from methylthiobutyronitrile and sulfuric acid, followed by reaction with an alcohol (isopropanol is mentioned in one source, but methanol would yield the methyl ester) and subsequent purification.[6] The reported yield for a similar process is around 72%.[6]

Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.[8]

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm.

    • A singlet for the methyl thioether protons (-SCH₃) should appear around 2.1 ppm.

    • The methylene protons adjacent to the ester carbonyl (-CH₂-COO) would likely be a triplet around 2.5 ppm.

    • The methylene protons adjacent to the sulfur atom (-S-CH₂-) are expected as a triplet around 2.6 ppm.

    • The central methylene protons (-CH₂-CH₂-CH₂-) would likely be a multiplet around 2.0 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the ester is expected around 173 ppm.

    • The methyl carbon of the ester (-OCH₃) should be around 51 ppm.

    • The methyl carbon of the thioether (-SCH₃) is expected around 15 ppm.

    • The methylene carbons of the butyrate chain are expected in the range of 25-35 ppm.

Infrared (IR) Spectroscopy

The presence of an IR spectrum for this compound is documented in the literature.[9] The key characteristic absorption bands would be:

  • A strong C=O stretch from the ester group, typically in the region of 1735-1750 cm⁻¹.

  • C-O stretching vibrations from the ester group in the 1100-1300 cm⁻¹ region.

  • C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectral data for this compound is available from the NIST WebBook.[4][5] The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 148, corresponding to its molecular weight.

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the ester and the thioether.

  • Ester Hydrolysis: The ester group can undergo hydrolysis under either acidic or basic conditions to yield 4-(methylthio)butyric acid and methanol. This reaction is a key consideration for its stability in aqueous environments and for its potential use as a pro-drug, where enzymatic hydrolysis could release a bioactive carboxylic acid.

  • Thioether Oxidation: The sulfur atom of the thioether is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidation can lead to a sulfone. This reactivity is particularly relevant in the context of drug metabolism, where cytochrome P450 enzymes can catalyze such transformations.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for introducing the 4-(methylthio)butyl moiety into more complex molecules.[1]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The functional groups of this compound allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The thioether can be a key pharmacophore in certain drug classes, or it can be a precursor to other functional groups.

Methionine Analogs and Derivatives

Given its structural similarity to methionine, this compound and its parent acid are closely related to 2-hydroxy-4-(methylthio)butyric acid (HMTBA), a widely used methionine supplement in animal feed.[10] Research into HMTBA and its derivatives for nutritional and potential therapeutic applications is an active area. The ester form can influence the bioavailability and metabolic fate of the parent acid.

Flavor and Fragrance Industry

This compound is used in the formulation of various food flavorings, including cheese, tomato, onion, and garlic, as well as in fruit-aroma compositions.[6]

Safety and Handling

For research and development purposes, it is crucial to handle this compound with appropriate safety precautions. Detailed information can be found in the Material Safety Data Sheet (MSDS). It is intended for research use only and not for diagnostic or therapeutic use.

Conclusion

This compound is a versatile molecule with established applications in the flavor industry and significant potential as a synthetic intermediate in pharmaceutical and agrochemical research. Its straightforward synthesis, combined with the reactivity of its ester and thioether functionalities, makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its chemical properties, synthesis, and characterization is paramount for its effective utilization in the development of novel bioactive compounds.

References

An In-depth Technical Guide to the Natural Occurrence of Methyl 4-(methylthio)butyrate in Fruits

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(methylthio)butyrate is a volatile sulfur compound that plays a significant role in the characteristic aroma of several fruits. Its presence, even at trace levels, can impart distinct sulfury, fruity, and sometimes cheesy or savory notes, contributing to the complexity and authenticity of the fruit's flavor profile. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, its biosynthetic origins, and the analytical methodologies employed for its extraction, identification, and quantification. The sensory impact of this compound on fruit flavor is also discussed, offering valuable insights for researchers in flavor chemistry, food science, and drug development where flavor masking or enhancement is critical.

Introduction: The Aromatic Significance of a Sulfur Ester

Volatile sulfur compounds (VSCs) are a class of organic molecules that, despite their often low concentrations, are potent contributors to the aroma of many foods and beverages.[1][2] this compound, a fatty acid methyl ester[3], is a key VSC that imparts a complex aroma profile described as sulfury, cabbage-like, fruity, and cheesy.[4] Its natural occurrence in fruits is a subject of great interest to the flavor and fragrance industry, as it can significantly enhance the realism and juiciness of fruit flavors.[2][5] This guide delves into the scientific underpinnings of this compound's presence in the fruit kingdom.

Natural Occurrence and Concentration in Fruits

This compound has been identified as a natural volatile constituent in a variety of fruits, particularly those with complex and strong aromatic profiles. Its concentration can vary significantly depending on the fruit variety, ripeness, and processing conditions.

Pineapple (Ananas comosus)

Pineapple is one of the most well-documented sources of this compound.[4] It contributes to the characteristic sweet, sulfury, and juicy notes of fresh pineapple.[5] While specific concentrations can vary, it is considered a key aroma compound in this fruit.[4][6] Some studies have also identified related compounds like methyl 3-(methylthio)propionate and ethyl 3-(methylthio)propionate as major sulfur-containing volatiles in pineapple.[6][7] The thermal processing of pineapple juice can potentially lead to the formation of this compound through the reaction of fructose and the amino acid L-methionine.[8]

Strawberry (Fragaria × ananassa)

The delightful aroma of ripe strawberries is partially attributed to the presence of this compound.[2][5] It is considered a significant contributor to the authentic, ripe, and slightly sulfurous notes that characterize freshly picked strawberries.[2][5]

Tropical Fruits

Beyond pineapple, this compound and its parent alcohol, 4-(methylthio)butan-1-ol, are important contributors to the complex sulfur profiles of several other tropical fruits:

  • Guava (Psidium guajava): The characteristic pungent and sweet aroma of guava is influenced by a complex mixture of VSCs, including those related to this compound.[5][9]

  • Mango (Mangifera indica): This ester adds to the realism of mango flavors, with recommended addition levels around 50 ppm for flavors with high skin notes and 150 ppm for those with subtler skin notes.[5]

  • Papaya (Carica papaya): The addition of 4-(methylthio)butan-1-ol, a related compound, at around 40 ppm enhances the authenticity of papaya flavors.[9]

  • Passionfruit (Passiflora edulis): The complex "catty" notes of passionfruit are enhanced by the addition of 4-(methylthio)butan-1-ol at approximately 40 ppm.[9]

Other Fruits

The influence of this compound extends to a range of other fruits, where it adds complexity and authenticity at lower concentrations. These include melon, blackcurrant, grape, raspberry, blueberry, plum, cherry, pear, and apple.[5]

Table 1: Reported Occurrence and Flavor Contribution of this compound and Related Compounds in Various Fruits
FruitCompoundReported OccurrenceFlavor ContributionReference(s)
PineappleThis compoundYesSweet, sulfury, juicy[4][5]
StrawberryThis compoundYesRipe, sulfurous[2][5]
Guava4-(Methylthio)butan-1-olYesEnhances complex sulfur profile[5][9]
Mango4-(Methylthio)butan-1-olYesAdds realism, enhances skin notes[5][9]
Papaya4-(Methylthio)butan-1-olYesAdds realism[9]
Passionfruit4-(Methylthio)butan-1-olYesEnhances "catty" notes[9]
MelonMethyl thiobutyrateYesJuicy[5]
BlackcurrantMethyl thiobutyrateYesComplexity[5]
GrapeMethyl thiobutyrateYesComplexity[5]

Biosynthetic Pathway: From Methionine to Flavor

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of the sulfur-containing amino acid, methionine. While the complete pathway is not fully elucidated in all fruit species, the general consensus points to a series of enzymatic reactions that convert methionine into this volatile ester.

A plausible biosynthetic route involves the deamination and decarboxylation of methionine to form methional. Methional can then be oxidized to 4-(methylthio)butyric acid, which is subsequently esterified to yield this compound. An alternative pathway could involve the reduction of methional to 4-(methylthio)butanol, followed by oxidation and esterification.

Biosynthesis Methionine Methionine Methional Methional Methionine->Methional Deamination & Decarboxylation MTButyricAcid 4-(Methylthio)butyric Acid Methional->MTButyricAcid Oxidation MTButyrate This compound MTButyricAcid->MTButyrate Esterification

Caption: Proposed biosynthetic pathway of this compound from methionine.

Analytical Methodologies for Quantification

The accurate identification and quantification of this compound in complex fruit matrices require sophisticated analytical techniques due to its volatility and often low concentrations.

Extraction and Concentration

The initial step involves the extraction of volatile compounds from the fruit sample. Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for the extraction and pre-concentration of volatile and semi-volatile compounds.[1] The choice of fiber coating is crucial for selectively adsorbing sulfur compounds.[1]

  • Liquid-Liquid Extraction (LLE): This classic technique uses solvents like pentane-dichloromethane to extract a broad range of volatile compounds.[8]

  • Simultaneous Distillation-Extraction (SDE): This method is effective for isolating volatile and semi-volatile compounds from a food matrix.

Identification and Quantification

Following extraction, the compounds are typically analyzed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds. The mass spectrum of this compound serves as a chemical fingerprint for its identification.[10]

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): This detector is highly selective for sulfur-containing compounds, making it ideal for their quantification in complex mixtures.

  • Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. It allows researchers to identify the specific compounds that contribute to the aroma of the fruit.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit Puree
  • Sample Preparation: Homogenize 10 g of fresh fruit pulp. Transfer 5 g of the puree into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatiles.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-1-pentanol) for quantification.

  • HS-SPME Extraction:

    • Equilibrate the vial at 40°C for 15 minutes.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard. Quantify using the internal standard method.

AnalyticalWorkflow cluster_extraction Extraction & Concentration cluster_analysis Analysis FruitSample Fruit Sample (Puree) HSSPME HS-SPME FruitSample->HSSPME GCMS GC-MS HSSPME->GCMS Desorption & Injection DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: General analytical workflow for the determination of this compound in fruits.

Sensory Impact and Flavor Contribution

The sensory perception of this compound is highly concentration-dependent. At optimal levels, it imparts desirable fruity, juicy, and ripe characteristics.[5] However, at higher concentrations, it can be perceived as overly sulfury or reminiscent of cooked vegetables.[5] Its odor has been described as a combination of sulfurous, cabbage, fruity, pineapple, and cheesy notes.[4]

In the context of fruit flavor, this compound often acts as a character-impact compound, meaning it is crucial for defining the authentic aroma of the fruit. Its presence helps to blend and enhance other volatile components, creating a more complex and well-rounded flavor profile.[5] For instance, in pineapple flavors, it complements other sulfur compounds to create a fresh, juicy character rather than a canned or processed one.[5]

Conclusion and Future Perspectives

This compound is a vital, naturally occurring flavor compound in a diverse range of fruits. Its unique sensory properties contribute significantly to the complexity and authenticity of fruit aromas. Understanding its natural distribution, biosynthetic origins, and sensory impact is crucial for the development of high-quality food and beverage products, as well as for applications in pharmaceuticals where flavor can influence patient compliance.

Future research should focus on elucidating the specific enzymatic steps and genetic controls involved in the biosynthesis of this compound in different fruit species. Furthermore, quantitative studies correlating the concentration of this compound with sensory perception will provide invaluable data for flavor chemists and product developers. The development of more sensitive and selective analytical methods will also aid in detecting and quantifying this potent aroma compound at even lower levels.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(methylthio)butyrate (CAS No. 53053-51-3) is a sulfur-containing ester with applications in the flavor and fragrance industry, as well as being a subject of interest in metabolic and agricultural research.[1] Its chemical structure, C₆H₁₂O₂S, presents a unique combination of a methyl ester and a thioether functional group, which gives rise to a distinct spectroscopic fingerprint.[2][3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a comprehensive reference for researchers, scientists, and professionals in drug development and chemical analysis.

This document is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition, ensuring a thorough understanding of the molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound and the numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired spectra in public databases, the following sections present predicted ¹H and ¹³C NMR data, based on established chemical shift theory and empirical data for analogous functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, five distinct proton environments are expected.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J)
H-2~ 2.4Triplet (t)2H~ 7 Hz
H-3~ 1.9Quintet2H~ 7 Hz
H-4~ 2.5Triplet (t)2H~ 7 Hz
H-5 (S-CH₃)~ 2.1Singlet (s)3H-
H-6 (O-CH₃)~ 3.7Singlet (s)3H-

Causality of Predicted Chemical Shifts:

  • H-6 (O-CH₃): The protons of the methyl ester are deshielded by the adjacent electron-withdrawing oxygen atom, resulting in a predicted chemical shift of around 3.7 ppm.[4]

  • H-2: These methylene protons are adjacent to the carbonyl group of the ester, which deshields them, leading to a predicted downfield shift to approximately 2.4 ppm. The signal is expected to be a triplet due to coupling with the two neighboring protons on C-3.

  • H-4: The methylene protons on C-4 are adjacent to the sulfur atom. The electronegativity of sulfur causes a downfield shift to around 2.5 ppm. This signal should also appear as a triplet due to coupling with the H-3 protons.

  • H-3: The protons on C-3 are coupled to both H-2 and H-4, resulting in a more complex splitting pattern, predicted here as a quintet. Being further from the electron-withdrawing groups, they are expected to be the most upfield of the methylene protons, at approximately 1.9 ppm.

  • H-5 (S-CH₃): The protons of the methyl group attached to the sulfur atom are predicted to have a chemical shift of about 2.1 ppm. This signal will be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are anticipated.

Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~ 173
C-2~ 33
C-3~ 25
C-4~ 30
C-5 (S-CH₃)~ 15
C-6 (O-CH₃)~ 51

Rationale for Predicted Chemical Shifts:

  • C-1 (C=O): The carbonyl carbon of the ester is highly deshielded and is expected to appear significantly downfield, around 173 ppm.[5]

  • C-6 (O-CH₃): The carbon of the methyl ester group is attached to an electronegative oxygen, shifting it downfield to approximately 51 ppm.[5]

  • C-2, C-3, C-4: These methylene carbons of the butyrate chain are in the aliphatic region. C-2, being closest to the carbonyl group, will be the most deshielded of the three. C-4, adjacent to the sulfur, will also experience a downfield shift. C-3 is expected to be the most upfield of the methylene carbons.

  • C-5 (S-CH₃): The carbon of the methyl group attached to sulfur is the most shielded carbon in the molecule, predicted to have a chemical shift of around 15 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a high-quality NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single residual proton peak at ~7.26 ppm.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The predicted key IR absorption bands for this compound are summarized below.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester)1750 - 1735Strong
C-O Stretch (Ester)1300 - 1000Strong
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
C-S Stretch (Thioether)700 - 600Weak to Medium

Interpretation of Predicted IR Absorptions:

  • C=O Stretch: The most prominent feature in the IR spectrum is expected to be a strong absorption band in the region of 1750-1735 cm⁻¹ corresponding to the carbonyl stretch of the saturated ester.[7]

  • C-O Stretch: The C-O single bond stretches of the ester group will result in strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

  • C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear as medium to strong bands in the 3000-2850 cm⁻¹ region.[8]

  • C-S Stretch: The C-S stretching vibration of the thioether is expected to be a weak to medium intensity band in the 700-600 cm⁻¹ range. This absorption can sometimes be difficult to definitively assign due to its presence in the complex fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid, the simplest method is to prepare a thin film.

    • Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin, uniform film.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty salt plates.

    • Place the sample assembly in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here is from the NIST WebBook, acquired via electron ionization (EI).[9][10]

Electron Ionization Mass Spectrum (EI-MS)
m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment
14825[M]⁺ (Molecular Ion)
101100[M - SCH₃]⁺
7485[CH₃OC(O)CH₂CH₂]⁺ (McLafferty rearrangement)
6140[CH₃SCH₂]⁺
4730[CH₃S]⁺

Analysis of Fragmentation Pattern:

The fragmentation of this compound upon electron ionization provides valuable structural information.

Fragmentation_Pathway M [C₆H₁₂O₂S]⁺˙ m/z = 148 F101 [C₅H₉O₂]⁺ m/z = 101 M->F101 - •SCH₃ F74 [C₃H₆O₂]⁺˙ m/z = 74 M->F74 McLafferty Rearrangement F61 [C₂H₅S]⁺ m/z = 61 M->F61 α-cleavage F47 [CH₃S]⁺ m/z = 47 F61->F47 - CH₂

References

An In-depth Technical Guide to the Organoleptic Properties of Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Aroma of a Sulfur-Containing Ester

Methyl 4-(methylthio)butyrate, a seemingly simple ester, holds a complex and potent sensory profile that has intrigued flavor chemists and sensory scientists for decades. As a member of the vast family of volatile sulfur compounds (VSCs), it contributes significantly to the characteristic aroma of various foods and beverages, often acting as a key "character-impact" compound.[1][2] Its presence can evoke a wide range of perceptions, from the sweet and fruity notes of pineapple to the savory and pungent character of certain cheeses and cooked vegetables.[3][4] Understanding the nuances of its organoleptic properties is paramount for professionals in the food, fragrance, and pharmaceutical industries, where precise flavor and odor profiling is critical for product development, quality control, and even drug formulation.

This technical guide, designed for the discerning researcher and scientist, delves into the core of this compound's sensory world. Moving beyond simple descriptors, we will explore the intricate relationship between its chemical structure and perceived aroma, the analytical methodologies for its precise quantification, and the sensory evaluation techniques required to characterize its complex flavor profile. This document serves as a comprehensive resource, providing not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Physicochemical and Organoleptic Characteristics

This compound is a colorless liquid with the molecular formula C₆H₁₂O₂S.[5][6] Its structure, featuring both an ester and a thioether functional group, is the foundation of its unique sensory properties.[7]

Property Value Source
Molecular Weight 148.22 g/mol [8]
Boiling Point 110 °C at 20 mmHg[3]
Flash Point 85 °C (185 °F)[3]
Solubility Soluble in alcohol; slightly soluble in water[4]
CAS Number 53053-51-3[5]

The organoleptic profile of this compound is multifaceted and highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and even unpleasant odor.[3] However, when highly diluted, it reveals a complex and often desirable aroma profile.

General Sensory Descriptors:

  • Odor: Sulfurous, cheesy, cabbage, garlic, fruity, pineapple, and tomato.[3][9]

  • Flavor: Sulfurous, garlic, green onion, chive, and cheesy.[3]

The presence of the methylthio group is crucial to its characteristic sulfurous notes, while the butyrate ester moiety contributes to the fruity and cheesy aspects of its profile. This duality makes it a versatile compound in flavor creation, capable of enhancing both savory and sweet formulations.

Analytical Quantification: Unmasking the Volatile

The accurate quantification of this compound in complex matrices like food and beverages presents a significant analytical challenge due to its volatility and often low concentrations.[10][11] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, often preceded by a sample preparation step to isolate and concentrate the volatile fraction.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[11][12]

Workflow for HS-SPME-GC-MS Analysis:

Figure 1: HS-SPME-GC-MS workflow for volatile compound analysis.

Experimental Protocol: HS-SPME for this compound in Pineapple Puree

This protocol is a representative method that can be adapted for various fruit matrices.

  • Sample Homogenization: Homogenize fresh pineapple fruit into a consistent puree.

  • Vial Preparation: Place a known amount of the pineapple puree (e.g., 2-5 g) into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification. For sulfur compounds, a stable isotope-labeled analog or a compound with similar chemical properties but different retention time is ideal.

  • Matrix Modification: To enhance the release of volatile compounds, the addition of a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase is often beneficial.[11]

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[10][12]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general GC-MS method that can be optimized for the specific instrumentation and matrix being analyzed.

Parameter Condition
GC System Agilent 7890B or equivalent
Column DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temperature of 40 °C (hold for 2 min), ramp at 5 °C/min to 230 °C (hold for 5 min)
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Acquisition Mode Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity

Data Analysis:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. Quantification is performed by creating a calibration curve using known concentrations of the standard and the internal standard.

Sensory Evaluation: A Descriptive Approach

Logical Framework for Quantitative Descriptive Analysis (QDA):

QDA_Framework A Panelist Selection & Screening B Lexicon Development A->B Initial exposure to stimuli C Panelist Training B->C Refinement of terms and references D Sample Evaluation C->D Calibration and practice sessions E Data Analysis & Interpretation D->E Collection of intensity ratings E->B Feedback loop for lexicon refinement

Figure 2: The iterative process of Quantitative Descriptive Analysis.

Experimental Protocol: QDA for this compound

  • Panelist Selection and Training:

    • Recruit individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Train the panel on the fundamental principles of sensory evaluation, including the identification and intensity scaling of basic tastes and aromas.[15][16]

    • Specifically train the panel on the recognition of various sulfur-containing compounds and their characteristic notes (e.g., "cabbage," "garlic," "cooked vegetable").

  • Lexicon Development:

    • Present the panel with a range of concentrations of this compound in a neutral medium (e.g., water, deodorized oil).

    • Through open discussion and with the guidance of a panel leader, the panelists will generate a list of descriptive terms for the aroma and flavor attributes they perceive.

    • Reference standards should be provided for each attribute to ensure consistent understanding and usage of the terms by all panelists. For example:

      • Sulfurous/Cabbage: Diluted solution of dimethyl sulfide.

      • Cheesy: Isovaleric acid solution.

      • Fruity/Pineapple: A standard pineapple flavor or a mixture of key pineapple esters.

  • Sample Evaluation:

    • Prepare a series of samples containing different concentrations of this compound.

    • Panelists will independently evaluate the samples in a controlled environment and rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • The intensity ratings from the panelists are converted to numerical data.

    • Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between samples and to visualize the sensory space of the product.[14]

The Critical Role of Odor and Taste Thresholds

The sensory impact of a flavor compound is not solely determined by its concentration but also by its odor and taste detection thresholds—the minimum concentration at which the compound can be perceived.[17] Sulfur compounds are notorious for their extremely low odor thresholds, meaning even trace amounts can have a significant impact on the overall aroma of a product.[18][19]

Methodology for Threshold Determination (ASTM E679):

The American Society for Testing and Materials (ASTM) standard E679 provides a standardized method for determining odor and taste thresholds using a forced-choice ascending concentration series.[20][21]

Workflow for Odor/Taste Threshold Determination:

Figure 3: Workflow for determining sensory thresholds.

Stability and Matrix Effects: A Formulation Challenge

The stability of this compound in a food or pharmaceutical formulation is a critical consideration. Thioethers can be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, potentially altering the sensory profile.[22] The stability of related sulfur compounds, such as thiols, has been shown to be influenced by factors like the solvent system, temperature, and the presence of other compounds.[1][3][23]

Factors Influencing Stability:

  • pH: The acidity or alkalinity of the matrix can influence the rate of hydrolysis of the ester group and potentially the oxidation of the thioether.

  • Temperature: Elevated temperatures during processing or storage can accelerate degradation reactions.

  • Light: Exposure to UV light can promote oxidation.

  • Matrix Components: The presence of oxidizing or reducing agents, enzymes, or other reactive compounds in the formulation can impact the stability of this compound.

Further research is needed to fully elucidate the degradation pathways and kinetics of this compound in various food and pharmaceutical systems.

Synthesis and Purification

For research purposes, it may be necessary to synthesize this compound in the laboratory. One common approach involves the reaction of a suitable precursor, such as methyl 4-bromobutyrate or methyl 4-chlorobutyrate, with sodium thiomethoxide.

General Synthesis Scheme:

CH₃SNa + Br(CH₂)₃COOCH₃ → CH₃S(CH₂)₃COOCH₃ + NaBr

Illustrative Laboratory Synthesis Protocol:

Note: This is a general procedure and should be adapted and optimized based on standard laboratory safety practices and available equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in a suitable solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Slowly add methyl 4-bromobutyrate to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Conclusion: A Compound of Complexity and Opportunity

This compound is a testament to the profound impact that even small, seemingly simple molecules can have on our perception of flavor and aroma. Its complex sensory profile, ranging from fruity and cheesy to intensely sulfurous, makes it a valuable tool in the arsenal of flavor and fragrance chemists. For researchers and drug development professionals, a thorough understanding of its organoleptic properties, analytical quantification, and stability is essential for creating products with desirable sensory attributes and ensuring their quality and consistency. The methodologies and insights provided in this guide offer a solid foundation for further exploration and application of this fascinating sulfur-containing ester.

References

The Challenge of Isomerism in C6H12O2S

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of C6H12O2S

For professionals in chemical research and drug development, the precise identification of a molecule is paramount. An unambiguous chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is the cornerstone of this identification. The molecular formula C6H12O2S, however, does not represent a single compound but rather a multitude of structural isomers, each with a unique IUPAC name and distinct chemical and physical properties. This guide provides a comprehensive overview of the principles governing the IUPAC nomenclature for various isomers of C6H12O2S, tailored for researchers, scientists, and drug development professionals.

The molecular formula C6H12O2S indicates the presence of six carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom. The diversity of bonding possibilities for these elements leads to a vast number of constitutional isomers, where the atoms are connected in different sequences. These isomers can be broadly categorized based on their functional groups, which dictates the systematic approach to their naming.

The primary functional groups that can be formed from this combination of atoms include, but are not limited to:

  • Thioic acids and their esters (Thioesters) : These are analogues of carboxylic acids and esters where one or both oxygen atoms are replaced by sulfur.

  • Mercapto-substituted carboxylic acids : These compounds contain both a thiol (-SH) group and a carboxylic acid (-COOH) group.

  • Hydroxy-substituted thioalkanoates : These are esters with a hydroxyl (-OH) group.

  • Alkoxy-substituted thiocarbonyl compounds : These molecules may contain an ether linkage and a thioketone or thioaldehyde.

  • Sulfinyl or sulfonyl compounds : These contain sulfoxide (-SO-) or sulfone (-SO2-) functionalities, though less common for this specific molecular formula without further unsaturation or cyclic structures.

The IUPAC nomenclature provides a systematic set of rules to name these diverse structures, ensuring that each name corresponds to a single, unique molecule.

Systematic IUPAC Nomenclature for C6H12O2S Isomers

The naming process begins with identifying the principal functional group, which determines the suffix of the name. Other functional groups are then treated as substituents and are indicated by prefixes.

Thioic Acids and Thioesters

Thioic acids are carboxylic acid analogues where sulfur replaces one or both oxygen atoms. The IUPAC nomenclature clearly distinguishes between these.

  • Thiocarboxylic S-acids : When the hydroxyl group of a carboxylic acid is replaced by a thiol group (-SH), the suffix "-oic acid" is changed to "-thioic S-acid" or more commonly just "-thioic acid". For a six-carbon chain, this would be hexanethioic acid .

    Example Isomer: 6-sulfanylhexanoic acid [1]

    • Structure : HS-(CH2)5-COOH

    • Functional Groups : A carboxylic acid and a thiol.

    • IUPAC Naming :

      • The principal functional group is the carboxylic acid, so the parent chain is named as a derivative of hexanoic acid.[2][3]

      • The thiol group (-SH) is treated as a substituent, denoted by the prefix "sulfanyl-".

      • Numbering starts from the carboxylic acid carbon, so the thiol group is at position 6.

      • The full IUPAC name is 6-sulfanylhexanoic acid .

  • Thioesters : These are esters where an oxygen atom in the ester linkage is replaced by sulfur.[4] The naming reflects which oxygen is replaced.

    Example Isomer: S-ethyl butanethioate

    • Structure : CH3CH2CH2CO-S-CH2CH3

    • Functional Groups : A thioester.

    • IUPAC Naming :

      • The part of the molecule derived from the carboxylic acid is butanoic acid. Since the oxygen of the carbonyl group is retained, it is a butanethioate.

      • The alkyl group attached to the sulfur is an ethyl group.

      • The "S-" prefix indicates that the ethyl group is attached to the sulfur atom.

      • The full IUPAC name is S-ethyl butanethioate .

Mercapto-Substituted Carboxylic Acids

When a molecule contains both a thiol (-SH) and a carboxylic acid (-COOH) group, the carboxylic acid takes precedence as the principal functional group.

Example Isomer: 3-mercaptohexanoic acid

  • Structure : CH3CH2CH2CH(SH)CH2COOH

  • Functional Groups : Carboxylic acid and thiol.

  • IUPAC Naming :

    • The longest carbon chain containing the principal functional group (carboxylic acid) is six carbons long, hence "hexanoic acid".

    • Numbering begins from the carboxylic acid carbon.

    • The thiol group is at position 3 and is named as a "mercapto-" prefix.

    • The full IUPAC name is 3-mercaptohexanoic acid .

Stereoisomerism

For many isomers of C6H12O2S, stereoisomerism is possible, which must be specified in the IUPAC name.

  • Chiral Centers (R/S Configuration) : If a carbon atom is bonded to four different groups, it is a chiral center and can exist as one of two enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either (R) or (S).[5]

    Example: For 3-mercaptohexanoic acid , the carbon at position 3 is chiral. Therefore, the complete IUPAC name would be (R)-3-mercaptohexanoic acid or (S)-3-mercaptohexanoic acid .

  • Geometric Isomers (E/Z Configuration) : If the molecule contains a double bond with different substituents on each carbon, it can exist as E/Z isomers.[5][6]

Visualization of Naming Logic

The following diagram illustrates the decision-making process for naming an isomer of C6H12O2S.

IUPAC_Naming_Logic start Molecular Formula C6H12O2S identify_fg Identify all functional groups start->identify_fg principal_fg Determine principal functional group (highest priority) identify_fg->principal_fg parent_chain Identify and name the longest carbon chain containing the principal group principal_fg->parent_chain number_chain Number the chain to give the principal group the lowest locant parent_chain->number_chain name_substituents Name and number all substituents number_chain->name_substituents assemble_name Assemble the full IUPAC name: Prefixes-Parent-Suffix name_substituents->assemble_name stereochem Specify stereochemistry (R/S, E/Z) if applicable assemble_name->stereochem final_name Final IUPAC Name stereochem->final_name

Caption: Logical workflow for determining the IUPAC name of a C6H12O2S isomer.

Summary of Potential Isomer Classes and Nomenclature

Isomer ClassKey Functional GroupsNomenclature Suffix/PrefixExample IUPAC Name
Mercapto-Carboxylic Acid-COOH, -SHSuffix: -oic acid, Prefix: mercapto-3-Mercaptohexanoic acid
Thioester-CO-S-RSuffix: -thioateS-Ethyl butanethioate
Hydroxy Thioester-OH, -CO-S-RSuffix: -thioate, Prefix: hydroxy-S-Propyl 3-hydroxypropanethioate
Cyclic Thioester (Thiolactone)Cyclic ester with SSuffix: -thiolactoneTetrahydro-2H-thiopyran-2-one

Conclusion

The molecular formula C6H12O2S represents a wide array of chemical structures, and a single IUPAC name cannot be assigned to it. Instead, a systematic approach based on identifying the principal functional group and all substituents is required to name each unique isomer. For researchers and professionals in drug development, a thorough understanding of IUPAC nomenclature is crucial for unambiguous communication, documentation, and patenting of chemical entities. This guide provides the foundational principles for naming various potential isomers of C6H12O2S, emphasizing the importance of structural analysis in determining the correct and precise chemical name.

References

Introduction: The Cornerstone Physical Properties in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Boiling Point and Solubility for Drug Development Professionals

In the intricate process of drug development, a molecule's journey from a laboratory curiosity to a life-saving therapeutic is governed by a multitude of physicochemical properties. Among these, boiling point and solubility are fundamental parameters that profoundly influence a drug's developability, manufacturability, and ultimately, its clinical efficacy. A comprehensive understanding and precise characterization of these properties are not merely academic exercises; they are critical prerequisites for rational drug design, robust formulation development, and successful clinical outcomes.

This guide provides a detailed exploration of boiling point and solubility from the perspective of a seasoned application scientist. We will delve into the theoretical underpinnings, present validated experimental methodologies, and discuss the practical implications of these properties in the context of modern pharmaceutical research and development.

Part 1: Boiling Point - More Than Just a Temperature

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. While seemingly a simple physical constant, it provides a wealth of information about a substance's volatility, the strength of its intermolecular forces, and its purity.

Theoretical Framework: The Clausius-Clapeyron Relation and Intermolecular Forces

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which highlights the exponential dependence of vapor pressure on temperature. The stronger the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces), the lower the vapor pressure at a given temperature, and consequently, the higher the boiling point.

Diagram 1: Intermolecular Forces and Their Impact on Boiling Point

cluster_forces Strength of Intermolecular Forces cluster_properties Resulting Physical Properties Hydrogen Bonding Hydrogen Bonding High Boiling Point High Boiling Point Hydrogen Bonding->High Boiling Point Strongest Dipole-Dipole Dipole-Dipole Dipole-Dipole->High Boiling Point Intermediate Van der Waals Van der Waals Van der Waals->High Boiling Point Weakest Low Volatility Low Volatility High Boiling Point->Low Volatility

Caption: A diagram illustrating the direct relationship between the strength of intermolecular forces and a substance's boiling point.

Experimental Determination of Boiling Point

Accurate boiling point determination is crucial for process development and safety assessment. Several techniques are employed, each with its own advantages and limitations.

A classic and straightforward method suitable for small sample volumes.

Protocol:

  • Seal one end of a capillary tube.

  • Introduce a small amount of the liquid sample into a test tube and place the capillary tube (sealed end up) inside.

  • Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heat the bath slowly and observe the capillary. A steady stream of bubbles will emerge from the open end.

  • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube upon cooling.

A modern thermal analysis technique that offers high precision and requires minimal sample.

Protocol:

  • Accurately weigh a small amount of the liquid sample into a volatile sample pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Ramp the temperature at a controlled rate (e.g., 10 °C/min).

  • The boiling point is determined from the onset temperature of the endothermic event corresponding to vaporization.

Practical Implications in Drug Development
  • Solvent Selection: The boiling points of solvents used in synthesis and purification directly impact the energy costs and efficiency of their removal.

  • Lyophilization: The boiling point of water at reduced pressures is a critical parameter in designing lyophilization cycles for biopharmaceuticals.

  • Purity Assessment: A sharp, well-defined boiling point is an indicator of a pure compound, whereas a boiling range suggests the presence of impurities.

Part 2: Solubility - The Gateway to Bioavailability

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Framework: Thermodynamics of Solvation

The dissolution process can be understood through the Gibbs free energy of solution (ΔG_solv), which is composed of two enthalpic terms (lattice enthalpy and solvation enthalpy) and an entropic term.

ΔG_solv = ΔH_solv - TΔS_solv

For a substance to dissolve, ΔG_solv must be negative. This involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Diagram 2: The Thermodynamic Cycle of Dissolution

Solute (solid) + Solvent (liquid) Solute (solid) + Solvent (liquid) Solute (gas) + Solvent (liquid) Solute (gas) + Solvent (liquid) Solute (solid) + Solvent (liquid)->Solute (gas) + Solvent (liquid) ΔH_lattice Solution Solution Solute (solid) + Solvent (liquid)->Solution ΔH_solution Solute (gas) + Solvent (liquid)->Solution ΔH_solvation

Caption: A thermodynamic cycle illustrating the enthalpy changes involved in the dissolution process.

Experimental Determination of Solubility

A variety of methods are available for determining solubility, ranging from traditional equilibrium methods to high-throughput screening assays.

The gold standard for equilibrium solubility determination.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Essential in early drug discovery for rapidly assessing the solubility of a large number of compounds.

Diagram 3: Workflow for a High-Throughput Solubility Assay

Compound Stock Solution (DMSO) Compound Stock Solution (DMSO) Dispense into Microplate Dispense into Microplate Compound Stock Solution (DMSO)->Dispense into Microplate Add Aqueous Buffer Add Aqueous Buffer Dispense into Microplate->Add Aqueous Buffer Incubate and Shake Incubate and Shake Add Aqueous Buffer->Incubate and Shake Filter to Remove Precipitate Filter to Remove Precipitate Incubate and Shake->Filter to Remove Precipitate Analyze Supernatant (e.g., HPLC-UV) Analyze Supernatant (e.g., HPLC-UV) Filter to Remove Precipitate->Analyze Supernatant (e.g., HPLC-UV)

Caption: A schematic representation of a typical high-throughput solubility screening workflow.

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. This classification is a valuable tool for predicting a drug's in vivo performance.

BCS Class Solubility Permeability Key Challenges
Class I HighHighGenerally well-absorbed
Class II LowHighBioavailability is limited by dissolution rate
Class III HighLowBioavailability is limited by absorption
Class IV LowLowSignificant challenges for oral delivery
Strategies to Improve Solubility

For poorly soluble compounds (BCS Class II and IV), various formulation strategies can be employed to enhance their dissolution and bioavailability:

  • Salt Formation: Ionizable drugs can be converted to salt forms, which often exhibit higher aqueous solubility.

  • Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in its amorphous, higher-energy state, leading to increased apparent solubility and dissolution rate.

  • Lipid-Based Formulations: The drug is dissolved in a lipid vehicle, which can enhance its absorption via the lymphatic system.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.

Conclusion: An Integrated Approach to Physical Property Characterization

Boiling point and solubility are not isolated parameters but are intricately linked to the overall success of a drug development program. A proactive and integrated approach to their characterization, from early discovery through to late-stage formulation, is essential for mitigating risks, optimizing processes, and ultimately, delivering safe and effective medicines to patients. By leveraging a combination of theoretical understanding, robust experimental techniques, and strategic formulation approaches, pharmaceutical scientists can successfully navigate the challenges posed by the physicochemical properties of drug candidates.

An In-depth Technical Guide to Methyl 4-(methylthio)butyrate: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(methylthio)butyrate, a seemingly simple fatty acid methyl ester, holds a significant position at the intersection of flavor chemistry, biochemistry, and synthetic organic chemistry. This technical guide provides a comprehensive overview of this multifaceted molecule, beginning with its historical context and natural prevalence. It delves into detailed synthetic methodologies, offering field-proven laboratory protocols. The guide further explores the compound's integral role in methionine metabolism and its expanding applications, from a key component in food and fragrance to a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's properties and potential.

Introduction: The Aromatic and Biological Significance of a Sulfur-Containing Ester

This compound (CAS 53053-51-3) is an organic compound classified as a fatty acid methyl ester.[1][2] Its structure, featuring a thioether linkage and a methyl ester functional group, bestows upon it a unique combination of chemical reactivity and distinct organoleptic properties. While it may not be a household name, its influence is experienced globally through its contribution to the characteristic aroma of pineapple and other fruits.[3][4] Beyond its role as a flavoring agent, this molecule is intrinsically linked to the essential amino acid methionine, playing a part in vital biochemical pathways.[5][6] Its utility extends to being a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[7] This guide aims to provide a holistic and in-depth exploration of this compound, bridging the gap between its fundamental chemistry and its practical applications.

Discovery and Historical Context

While a singular definitive report on the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intertwined with the broader exploration of sulfur-containing volatile compounds in fruits and the study of methionine metabolism. The investigation into the chemical constituents of pineapple flavor, dating back several decades, led to the identification of numerous esters and sulfur compounds as key contributors to its unique aroma.[4] It is highly probable that this compound was first identified during these systematic analyses of fruit volatiles.

Concurrently, research into animal nutrition and the metabolic pathways of essential amino acids like methionine brought to light the significance of related α-hydroxy and α-keto analogues.[5][6] The synthesis and study of compounds like 2-hydroxy-4-(methylthio)butyric acid (HMTBA) as a methionine substitute in animal feed likely spurred interest in its esterified derivatives, including this compound, for their potential biological activity and as synthetic intermediates.[8][9] The convergence of these two research streams—flavor chemistry and biochemistry—has paved the way for our current understanding and utilization of this versatile molecule.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂S[3][10]
Molecular Weight 148.22 g/mol [3][10]
CAS Number 53053-51-3[3][10]
Appearance Colorless liquid[4]
Odor Profile Sulfurous, cabbage, fruity, pineapple, cheesy[3][11]
Boiling Point 110 °C @ 20 mmHg[4]
Flash Point 85 °C (185 °F)[4]
Solubility Soluble in alcohol[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum is not readily found, published data for closely related derivatives provide expected chemical shifts.[12] For this compound, one would anticipate the following signals in a ¹H NMR spectrum: a singlet for the methyl ester protons, a singlet for the methyl thioether protons, and two triplets for the methylene groups of the butyrate chain. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the ester methyl carbon, the thioether methyl carbon, and the three methylene carbons.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[10][13] The molecular ion peak (M⁺) would be observed at m/z 148. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement.[14] The presence of the sulfur atom would also lead to characteristic fragmentation pathways. A representative mass spectrum can be found in the NIST database.[10]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the esterification of 4-(methylthio)butyric acid or the modification of related precursors.

Fischer Esterification of 4-(methylthio)butyric Acid

This classical method involves the acid-catalyzed reaction of 4-(methylthio)butyric acid with methanol.[15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by distillation.

Caption: Fischer Esterification of 4-(methylthio)butyric Acid.

Synthesis from 2-Hydroxy-4-(methylthio)butyrate Precursors

An alternative approach involves the synthesis from commercially available precursors like calcium 2-hydroxy-4-(methylthio)butyrate.[16] While this provides the hydroxy-analogue, subsequent dehydroxylation would be required to obtain this compound, making it a more complex route for this specific target. However, the esterification of HMTBA is a well-documented industrial process.[8][17]

Biochemical Significance: A Link to Methionine Metabolism

This compound and its related compounds are intimately involved in the metabolism of the essential amino acid, methionine.

The Methionine Salvage Pathway

In many organisms, D-methionine can be converted to the biologically active L-methionine.[5][6] This conversion proceeds through a two-step enzymatic process. First, a D-amino acid oxidase converts D-methionine to its α-keto acid analogue, 2-oxo-4-methylthiobutyric acid.[1] Subsequently, a transaminase converts this keto acid to L-methionine. This pathway is crucial for the recycling and utilization of methionine.

Methionine_Salvage_Pathway DMethionine D-Methionine KetoAcid 2-Oxo-4-methylthiobutyric acid DMethionine->KetoAcid D-Amino Acid Oxidase LMethionine L-Methionine KetoAcid->LMethionine Transaminase

Caption: Enzymatic conversion of D-Methionine to L-Methionine.

HMTBA as a Methionine Precursor

The hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is widely used as a methionine supplement in animal feed.[9] In vivo, HMTBA is converted to 2-oxo-4-methylthiobutyric acid and then to L-methionine, effectively serving as a precursor to this essential amino acid.[5][6] The esterified forms, such as this compound, may also play a role in this metabolic context, potentially serving as a more bioavailable source.

Applications of this compound

The unique properties of this compound have led to its application in various industries.

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring agent.[3] Its complex aroma profile, with notes of pineapple, garlic, and onion, makes it a valuable component in the creation of both sweet and savory flavors.[4] It is particularly important for imparting the characteristic ripe and juicy notes to pineapple flavors.

Agrochemical and Pharmaceutical Intermediate

The presence of both an ester and a thioether functional group makes this compound a versatile intermediate in organic synthesis.[7] It can be used in the preparation of more complex molecules with potential biological activity for use in the agrochemical and pharmaceutical sectors. For instance, related sulfur-containing compounds have shown potential as antimicrobial and antifungal agents.[11][18][19] While direct patents for its use in specific drugs are not prominent, its role as a synthon for sulfur-containing heterocyclic compounds suggests its potential in medicinal chemistry.

Research Chemical

This compound and its derivatives are used as research chemicals to study various biological processes, including methionine metabolism and the biological activity of sulfur-containing compounds.[20][21][22] For example, 4-methylthio-2-oxobutanoic acid has been shown to induce apoptosis in cancer cell lines, highlighting the potential for related compounds in therapeutic research.[21]

Conclusion

This compound is a molecule of considerable interest due to its dual role as a significant contributor to natural fruit aromas and as a participant in fundamental biochemical pathways. Its synthesis is well-established, and its applications continue to expand beyond the flavor and fragrance industry into the realms of agrochemical and pharmaceutical research. For scientists and researchers, a comprehensive understanding of its chemistry, synthesis, and biological relevance is crucial for harnessing its full potential in the development of new products and technologies.

References

Methodological & Application

Analysis of Methyl 4-(methylthio)butyrate by Gas Chromatography: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(methylthio)butyrate is a volatile sulfur compound (VSC) of significant interest in the flavor and fragrance industries, contributing to the sensory profiles of various foods and beverages like pineapple, wine, and cheese.[1] It can also be an indicator of off-odors.[2] Accurate and robust quantification of this analyte is crucial for quality control, product development, and research. However, the analysis of VSCs is challenging due to their reactivity, polarity, and often low concentration levels in complex matrices.[3][4] This application note presents a detailed, field-proven gas chromatography (GC) method optimized for the sensitive and selective analysis of this compound. The protocol covers sample preparation, instrumentation, data analysis, and system validation, providing researchers with a comprehensive guide for reliable quantification.

Introduction and Scientific Principles

This compound (CAS 53053-51-3) is a fatty acid methyl ester characterized by a thioether group.[5][6][7] Its analysis is representative of the broader challenge of quantifying volatile sulfur compounds. Gas chromatography is the premier technique for this task, offering the necessary separation power for complex volatile mixtures.

The core principle involves volatilizing the sample in a heated inlet, separating individual components as they travel through a capillary column carried by an inert gas, and finally detecting the components as they elute from the column. The choice of detector is paramount for analyzing sulfur compounds. While a universal detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used, sulfur-specific detectors offer superior sensitivity and selectivity.[8] The Sulfur Chemiluminescence Detector (SCD) is particularly advantageous as it provides a linear and equimolar response to sulfur compounds and is significantly less susceptible to interference from co-eluting hydrocarbons, a common issue in complex matrices.[2][3]

A critical consideration for any VSC analysis is the inertness of the entire sample flow path. Sulfur compounds are notoriously reactive and can be lost through adsorption to active sites in the injector, column, or transfer lines, leading to poor peak shape, low recovery, and inaccurate results.[3] Therefore, employing an inert flow path is essential for achieving reliable and reproducible data.

Materials and Methodology

Equipment and Consumables
  • Gas Chromatograph (GC): Agilent Inert Flow Path GC (or equivalent) equipped with a split/splitless injector.

  • Detector: Sulfur Chemiluminescence Detector (SCD), Pulsed Flame Photometric Detector (PFPD), or Mass Spectrometer (MS). This guide focuses on SCD for its selectivity.

  • GC Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm x 1.8 µm) or equivalent column designed for sulfur compound analysis.[3]

  • Autosampler: For automated, precise injections.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (SCD, 99.999% purity), Oxygen (SCD, 99.999% purity), Air (SCD, zero grade).

  • Reagents: this compound standard (≥96% purity), Methanol (HPLC grade or higher).[9]

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Pipettes and Volumetric Flasks: Calibrated for accurate standard preparation.

Preparation of Standards and Samples

Causality Behind Choices: A stock solution is prepared in a high-purity solvent like methanol to ensure complete dissolution and stability. Serial dilutions are then performed to create a calibration curve that brackets the expected concentration range of the unknown samples. This multi-point calibration is essential for verifying the linearity of the detector response.

Protocol for Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Perform serial dilutions from the Working Stock Solution to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Protocol for Sample Preparation (Liquid Matrix, e.g., Wine): For complex liquid matrices, direct injection is often not advisable as non-volatile components can contaminate the inlet and column. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that selectively extracts and concentrates volatile analytes from the sample matrix.[8]

  • Sample Aliquot: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): To improve the release of VSCs from an aqueous matrix, add 1 g of NaCl.[8]

  • Extraction: Equilibrate the vial at 40°C for 10 minutes. Then, expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under agitation.[8]

  • Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption of the analytes onto the column.

GC-SCD Instrumental Method

The following table outlines the optimized instrumental parameters. The choices reflect a balance between achieving sharp, symmetrical peaks for the target analyte and ensuring adequate separation from other matrix components within a reasonable runtime.

Parameter Setting Rationale
Injector SplitlessMaximizes the transfer of analyte to the column, essential for trace-level analysis.
Injector Temperature 250°CEnsures rapid and complete volatilization of this compound (Boiling Point ~185°C) without thermal degradation.[1]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.5 mL/min (Constant Flow)Optimal flow for the specified column dimension, balancing resolution and analysis time.
Oven Program
   Initial Temperature40°C, hold for 2 minAllows for sharp peak focusing at the head of the column.
   Ramp Rate10°C/minProvides efficient separation of early-eluting volatile compounds.
   Final Temperature240°C, hold for 5 minEnsures all analytes of interest are eluted from the column.
SCD Detector
   Burner Temperature800°COptimal temperature for the chemiluminescent reaction.
   Redox AssemblyDual PlasmaEnsures complete combustion of sulfur compounds to sulfur monoxide (SO).[4]
   Transfer Line Temp260°CPrevents condensation of analytes before they reach the detector.

Data Analysis and Quality Control

Analytical Workflow Diagram

Caption: Workflow for GC-SCD analysis of this compound.

Protocol for Data Processing:

  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms of both the standards and samples by comparing retention times.

  • Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.

  • Quantification: Use the peak area of the analyte in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

  • Validation: The method should be validated by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), typically calculated as 3 and 10 times the signal-to-noise ratio, respectively. Precision and accuracy should be assessed by analyzing replicate samples and spiked samples.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of results, the following quality control measures must be integrated into every analytical run:

  • System Suitability Check: Begin each run with an injection of a mid-range calibration standard. The retention time should be within ±2% of the established time, and the peak area should be within ±15% of the expected value.

  • Method Blank: Analyze a solvent blank or a blank matrix sample with each batch to ensure there is no contamination or carryover from previous analyses.

  • Calibration Verification: At the end of the analytical sequence, re-inject a mid-range standard to verify that the instrument response has not drifted.

By adhering to this rigorous protocol, researchers can be confident in the accuracy, precision, and reliability of their data for this compound.

References

Application Notes and Protocols for the Use of Methyl 4-(methylthio)butyrate as a Flavor Agent in Food

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Complexity of a Potent Flavor Compound

Methyl 4-(methylthio)butyrate (FEMA number 3412) is a volatile sulfur-containing ester that plays a significant role in the characteristic aroma of a wide variety of foods.[1] Its potent and complex flavor profile, ranging from savory and sulfurous to fruity and cheesy, makes it a valuable tool for food scientists and flavorists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe application of this compound as a flavor agent. We will delve into its physicochemical properties, flavor profile, applications in various food matrices, and detailed protocols for its sensory evaluation and quantitative analysis.

Physicochemical Properties and Flavor Profile

Understanding the fundamental characteristics of this compound is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name Methyl 4-(methylthio)butanoate[1][2]
Synonyms Methyl 4-(methylmercapto)butyrate[3]
FEMA Number 3412[3]
CAS Number 53053-51-3[1][2]
Molecular Formula C₆H₁₂O₂S[2][4]
Molecular Weight 148.22 g/mol [2][4]
Appearance Colorless clear liquid (estimated)[1]
Odor Sulfurous, cabbage, fruity, pineapple, cheesy[1]
Taste Sulfurous, garlic, onion, green, cheesy[1]
Boiling Point 110 °C @ 20 mm Hg[1]
Flash Point 85 °C (185 °F)[1]
Solubility Soluble in alcohol; water solubility estimated at 4534 mg/L @ 25°C[1]

The flavor profile of this compound is highly dependent on its concentration. At low levels, it can impart desirable savory and fruity notes, while at higher concentrations, its sulfurous character becomes more pronounced. This concentration-dependent nature allows for its versatile use in a wide array of food products.

Applications in the Food Industry

The unique and potent flavor profile of this compound lends itself to a variety of applications in the food industry. It is particularly effective in enhancing and imparting specific flavor characteristics in:

  • Fruit Products: It is used to create or enhance the flavor of pineapple, citrus, and other tropical fruits.

  • Savory Products: Its sulfurous notes are beneficial in garlic, onion, and chive flavors. It can also be used to add depth to meat and soup products.[1]

  • Dairy Products: The cheesy notes of this compound make it a useful component in cheese flavorings.

  • Beverages: It finds application in wine and other alcoholic and non-alcoholic beverages to add complexity to the flavor profile.

Table 2: Illustrative Use Levels of this compound (FEMA 3412) in Select Food Categories

Food CategoryTypical Use Level (ppm)
Meat Products 10.0
Soups 10.0

Note: These levels are illustrative and should be optimized based on the specific food matrix and desired flavor profile. Always adhere to Good Manufacturing Practices (GMP) and regulatory guidelines.

Sensory Evaluation Protocols

A structured sensory evaluation is essential to determine the optimal and effective use level of this compound in a food product.

Protocol 1: Triangle Test for Difference Threshold

This protocol is designed to determine the concentration at which a sensory panel can detect a difference between a control sample and a sample containing this compound.

Objective: To establish the sensory detection threshold of this compound in a specific food matrix.

Materials:

  • Food base (e.g., plain yogurt, unflavored beverage, mild cheese sauce)

  • Stock solution of this compound in a suitable solvent (e.g., propylene glycol or ethanol)

  • Precision balance and pipettes

  • Sample cups with lids, coded with random three-digit numbers

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 15-20 trained or consumer panelists

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the food base, starting from a very low concentration (e.g., 0.01 ppm) and increasing in logarithmic steps.

    • For each concentration, prepare three samples: two identical control samples (A) and one sample with the added flavor agent (B).

    • Present the three samples to each panelist in a randomized order.

  • Evaluation:

    • Instruct panelists to taste each sample from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water and crackers for panelists to cleanse their palate between each set of samples.

  • Data Analysis:

    • Record the number of correct identifications for each concentration level.

    • The detection threshold is determined as the concentration at which a statistically significant number of panelists (as determined by a binomial test) correctly identify the different sample.

Protocol 2: Descriptive Analysis for Flavor Profile Characterization

This protocol is used to characterize the specific flavor attributes imparted by this compound at a perceivable concentration.

Objective: To create a detailed flavor profile of a food product containing this compound.

Materials:

  • Food base with a predetermined, effective concentration of this compound.

  • Control food base (without the flavor agent).

  • A panel of 8-12 highly trained sensory panelists.

  • A list of sensory descriptors (e.g., sulfurous, cheesy, fruity, pineapple, garlic, onion, metallic, etc.).

  • A line scale (e.g., 15-cm) for each descriptor, anchored with "low" and "high" intensity.

  • Sensory evaluation software or data collection forms.

Procedure:

  • Panel Training:

    • Familiarize the panel with the food base and the range of potential flavor attributes.

    • Provide reference standards for each descriptor to ensure panelist alignment.

  • Evaluation:

    • Present the control and the test sample to the panelists in a randomized and blind manner.

    • Ask panelists to rate the intensity of each descriptor on the provided line scale for both samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the flavor profiles of the control and test samples.

    • Visualize the results using a spider web or radar plot.

Caption: Workflow for Sensory Evaluation of this compound.

Analytical Quantification Protocol

Accurate quantification of this compound in food matrices is essential for quality control, regulatory compliance, and research purposes. The following protocol outlines a robust method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Quantification by HS-SPME-GC-MS

Objective: To accurately quantify the concentration of this compound in a food sample.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler and fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Analytical balance, vortex mixer, and centrifuge

  • This compound analytical standard

  • Internal standard (e.g., 2-methyl-3-heptanone or a stable isotope-labeled analog)

  • Sodium chloride (analytical grade)

  • Deionized water

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by spiking the food matrix (or a suitable model system) with known concentrations of the stock solution and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add 2-5 g of sodium chloride to enhance the release of volatile compounds.

    • Add 5 mL of deionized water and immediately seal the vial.

    • Vortex the vial for 1 minute to ensure thorough mixing.

  • HS-SPME:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 50-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to extract the volatile compounds.

  • GC-MS Analysis:

    • Desorb the extracted compounds from the SPME fiber in the hot GC inlet (e.g., 250 °C).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

    • Use a temperature program that provides good resolution of the target analyte from other matrix components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 148, 101, 75, 61) and the internal standard.

  • Data Analysis and Quantification:

    • Identify this compound based on its retention time and the presence of its characteristic ions.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of this compound in the unknown sample using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quant Quantification Homogenize Homogenize Food Sample Weigh Weigh Sample into Vial Homogenize->Weigh Spike Add Internal Standard Weigh->Spike Salt Add NaCl & Water Spike->Salt Seal Seal and Vortex Salt->Seal Equilibrate Equilibration with Agitation Seal->Equilibrate Cal_Standards Prepare Calibration Standards Cal_Curve Construct Calibration Curve Cal_Standards->Cal_Curve Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Identify Identify Analyte & IS Detect->Identify Identify->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate

Caption: Workflow for the Quantification of this compound by HS-SPME-GC-MS.

Stability and Reactivity Considerations

Sulfur-containing flavor compounds, including thioesters like this compound, can be susceptible to degradation during food processing and storage. Their stability is influenced by factors such as:

  • Temperature: Thermal processing can lead to the degradation of sulfur compounds.

  • pH: Thioesters can undergo hydrolysis, particularly at higher pH values.

  • Oxidation: The thioether group can be oxidized, leading to changes in the flavor profile.

It is recommended to conduct stability studies in the specific food matrix under relevant processing and storage conditions to ensure the desired flavor profile is maintained throughout the product's shelf life.

Safety and Regulatory Status

This compound has been evaluated for its safety as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA).

  • FEMA GRAS Number: 3412

  • JECFA Number: 474

  • JECFA Evaluation: The 53rd meeting of JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] The toxicological monograph for this evaluation is published in FAS 44-JECFA 53/125.[3][5]

The GRAS status is based on the intended use of the substance as a flavor ingredient in food. It is the responsibility of the user to ensure that the use of this compound complies with all applicable regulations.

Conclusion

This compound is a potent and versatile flavor agent that can significantly contribute to the sensory profile of a wide range of food products. A thorough understanding of its physicochemical properties, flavor characteristics, and stability is essential for its successful application. The protocols provided in this guide offer a robust framework for the sensory evaluation and analytical quantification of this compound, enabling researchers and food scientists to optimize its use and ensure product quality and consistency. As with any potent flavor ingredient, careful consideration of use levels and regulatory compliance is paramount.

References

Methyl 4-(methylthio)butyrate: A Reference Standard for the Analysis of Volatile Sulfur Compounds in Food

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Authored by: Senior Application Scientist

Introduction: The Aromatic Significance of Sulfur Compounds in Food

Volatile sulfur compounds (VSCs) are a class of molecules that exert a profound influence on the aroma profile of a wide variety of foods and beverages. At trace and ultra-trace concentrations, they can be responsible for desirable aromas, such as the savory notes in aged cheese, the tropical character of passion fruit, or the roasted aroma of coffee. Conversely, they can also be the source of potent off-odors, indicating spoilage or processing defects, such as the "cooked cabbage" smell in over-processed dairy products. Given their significant sensory impact, the accurate quantification of VSCs is of paramount importance for quality control, product development, and shelf-life studies in the food industry.

The inherent volatility, reactivity, and often low concentration of VSCs present significant analytical challenges.[1] Gas chromatography (GC) coupled with sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD), provides the necessary sensitivity and selectivity for their determination.[2][3][4][5] However, the accuracy of any quantitative analysis hinges on the availability of high-purity reference standards.

Methyl 4-(methylthio)butyrate (CAS 53053-51-3) has emerged as a valuable reference standard for the analysis of a specific class of VSCs, particularly those containing a thioether linkage.[6][7] Its structural similarity to key aroma compounds found in various foods, such as dairy products, fruits, and vegetables, makes it an ideal candidate for developing and validating analytical methods. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a reference standard in food analysis.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use.

PropertyValueSource
Chemical Formula C₆H₁₂O₂S[6][7]
Molecular Weight 148.22 g/mol [6][7]
CAS Number 53053-51-3[6]
Appearance Colorless to pale yellow liquid
Odor Sulfurous, cabbage, fruity, pineapple, cheesy[8]
Boiling Point 114-115 °C at 40 mmHg
Density 1.036 g/cm³
Refractive Index 1.4660
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.

Diagram 1: Chemical Structure of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Purification 4-(Methylthio)butanoic_acid 4-(Methylthio)butanoic Acid Methyl_4_methylthio_butyrate_crude Crude this compound 4-(Methylthio)butanoic_acid->Methyl_4_methylthio_butyrate_crude + Methanol, H⁺ Methanol Methanol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Purified_Methyl_4_methylthio_butyrate Purified_Methyl_4_methylthio_butyrate Methyl_4_methylthio_butyrate_crude->Purified_Methyl_4_methylthio_butyrate Fractional Distillation G Sample_Preparation 1. Milk Sample Preparation (pH adjustment, addition of internal standard) HS_SPME 3. Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME Standard_Preparation 2. Preparation of this compound Standard Solutions Standard_Preparation->HS_SPME GC_Analysis 4. Gas Chromatography (GC) with Sulfur-Selective Detector (SCD/PFPD) HS_SPME->GC_Analysis Data_Analysis 5. Data Analysis and Quantification GC_Analysis->Data_Analysis

References

Use of Methyl 4-(methylthio)butyrate in sensory analysis and olfactometry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(methylthio)butyrate in sensory and olfactometric analysis.

Foreword: The Science of Sulfuraceous Aromas

This compound stands as a fascinating molecule within the flavor and fragrance chemist's arsenal. As a sulfur-containing ester, it possesses a complex and potent aroma profile that is challenging to characterize yet vital for creating authentic flavor experiences. Its presence, even at trace levels, can significantly impact the sensory perception of a product, contributing notes that range from savory and alliaceous to ripe and fruity. This guide serves as a detailed manual for the precise sensory and instrumental evaluation of this compound, providing the foundational knowledge and practical protocols necessary for its effective application and analysis. As a Senior Application Scientist, the methodologies presented herein are designed not just as a sequence of steps, but as a self-validating system, emphasizing the causality behind each experimental choice to ensure robust and reproducible results.

Section 1: Foundational Knowledge & Safety

Chemical Identity and Properties

This compound is an organic compound classified as a fatty acid methyl ester and a thioether.[1] It is a key aroma compound found in various food products and is used as a flavoring agent to impart specific sensory characteristics.[2]

PropertyValueSource(s)
Chemical Name Methyl 4-(methylthio)butanoate[3][4]
Synonyms FEMA 3412, this compound[2][4][5]
CAS Number 53053-51-3[3][6]
Molecular Formula C₆H₁₂O₂S[3][4][6]
Molecular Weight 148.22 g/mol [4][6]
Appearance Colorless clear liquid[2][7]
Boiling Point 114-115 °C @ 40 mmHg; 110 °C @ 20 mmHg[2][8]
Flash Point 72 °C / 161.6 °F[8]
Solubility Soluble in alcohol; Water solubility: 4534 mg/L @ 25 °C (est.)[2]
The Sensory Profile: A Duality of Character

The organoleptic properties of this compound are highly dependent on its concentration. It is described as having a high odor strength, necessitating evaluation in dilute solutions (typically 0.10% or less).[2][7]

  • At High Concentrations: The odor is often described as a "stench," powerful, penetrating, and onion-like.[8][9]

  • At Low Concentrations (in solution): The profile becomes much more complex and desirable, revealing a range of notes:

    • Sulfurous: Cabbage, garlic, green onion, chive.[2]

    • Fruity: Sweet pineapple.[2]

    • Savory/Dairy: Cheesy.[2]

This chameleon-like character makes precise dilution and controlled evaluation paramount. It is commonly used in flavor formulations for garlic, onion, pineapple, wine, and citrus products.[2]

Critical Safety & Handling Protocols

Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is considered a combustible liquid.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from open flames, hot surfaces, and sources of ignition.[8] Take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Store away from incompatible materials such as strong oxidizing agents.[8]

  • Spills: In case of a minor spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Remove all ignition sources.[8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]

    • In all cases of significant exposure or if symptoms persist, seek medical attention.[8]

Section 2: Sensory Analysis Methodologies

Sensory analysis provides objective measurements of a product's attributes through the human senses.[11] For a potent compound like this compound, these protocols must be rigorously controlled.

Establishing the Sensory Panel & Environment

The reliability of sensory data is directly dependent on the panelists and the testing environment.

  • Panelist Screening: Potential panelists must be screened for their ability to detect and describe basic tastes and aromas, particularly sulfurous and fruity notes.[12] Availability and long-term commitment are key criteria for forming a trained panel.[12]

  • Testing Environment: All sensory evaluations must be conducted in a dedicated sensory laboratory that is quiet, odor-neutral, and has controlled lighting and temperature.[11][13] Individual tasting booths should be used to prevent interaction and bias among panelists.[11]

Protocol 1: Odor Detection Threshold Determination

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel. The ASTM E679 standard (Ascending Forced-Choice Method) is a benchmark for this procedure.

Materials:

  • This compound (≥98% purity)

  • Solvent (e.g., propylene glycol, deodorized mineral oil, or purified water)

  • Glass vials with PTFE-lined caps

  • Graduated pipettes and volumetric flasks

  • Odor-free sample cups with random 3-digit codes[14]

Methodology:

  • Stock Solution Preparation: Prepare a 1.0% (w/w) stock solution of this compound in the chosen solvent. From this, create a series of increasingly dilute solutions (e.g., using a 1:1 or 1:2 dilution factor), spanning a range from well below to well above the expected threshold.

  • Sample Presentation (Triangle Test Format): For each dilution level, present three samples to each panelist: two are blanks (solvent only) and one contains the this compound dilution.[13][14] The order of presentation must be randomized for each panelist and each dilution level (e.g., AAB, ABA, BAA, etc.).[14]

  • Ascending Concentration Order: Present the sample sets to the panelists in order of increasing concentration, starting from the most dilute.

  • Panelist Task: For each set of three, the panelist is forced to choose the sample they believe is different, even if they are not certain.

  • Data Analysis: The individual threshold is defined as the lowest concentration at which the panelist correctly identifies the odd sample, confirmed by correct identification at all higher concentrations. The group threshold is calculated as the geometric mean of the individual thresholds.

Workflow for Sensory Panel Evaluation

GCO_Setup Injector GC Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ~50% ODP Olfactory Detection Port (Sniff Port) Splitter->ODP ~50% Assessor Human Assessor (Detection) ODP->Assessor

References

Solid Phase Microextraction (SPME) for volatile sulfur compound sampling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid Phase Microextraction (SPME) for Volatile Sulfur Compound Sampling and Analysis

Abstract

Volatile sulfur compounds (VSCs) are a class of molecules critical in fields ranging from food science and environmental monitoring to clinical diagnostics and drug development. Their profound impact on aroma and their role as biomarkers are matched by the analytical challenges they present: high volatility, reactivity, and typically low concentrations in complex matrices.[1][2] This document provides a comprehensive guide to the theory, method development, and practical application of Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) for the robust and sensitive analysis of VSCs.

The Analytical Challenge of Volatile Sulfur Compounds

Volatile sulfur compounds, including thiols (mercaptans), sulfides, and disulfides, possess exceptionally low odor thresholds, making them potent contributors to both desirable aromas and off-flavors.[2] Analytically, they are notoriously difficult to handle. Their high volatility makes them prone to loss during sample preparation, while their reactivity can lead to oxidation or adsorption onto glass and metal surfaces, compromising quantitative accuracy.[3][4] Traditional extraction methods often involve large volumes of organic solvents and can be complex and time-consuming.[5]

SPME presents a powerful, solvent-free alternative that integrates sampling, extraction, and preconcentration into a single step.[6] By exposing a polymer-coated fiber to the headspace above a sample, VSCs partition onto the fiber, which is then transferred directly to a GC injector for thermal desorption and analysis.[7] This approach minimizes sample handling, reduces the risk of analyte loss and artifact formation, and significantly enhances detection sensitivity.[8]

The Principle of Headspace SPME

HS-SPME is an equilibrium-based technique governed by the partitioning of analytes between three phases: the sample matrix, the headspace (gas phase), and the stationary phase coated on the SPME fiber.[9] The amount of analyte adsorbed by the fiber at equilibrium is proportional to its concentration in the sample, allowing for quantitative analysis. The process is favored for VSCs in complex samples (e.g., beverages, biological fluids) because it avoids direct contact between the fiber and non-volatile matrix components, which can interfere with the extraction and shorten fiber lifetime.[5]

cluster_vial Sealed Sample Vial matrix Sample Matrix (Liquid/Solid) with VSCs headspace Headspace (Gas Phase) VSCs partition into headspace matrix->headspace Evaporation (k₁) fiber SPME Fiber Coating (Adsorption/Absorption) headspace->fiber Adsorption (k₂) caption Fig 1. Equilibria in HS-SPME.

Fig 1. Key equilibria in HS-SPME for VSC analysis.

Method Development: A Step-by-Step Guide

Optimizing an HS-SPME method is critical for achieving accurate and reproducible results. The following sections detail the key experimental choices and their underlying rationale.

SPME Fiber Selection: The Most Critical Choice

The choice of fiber coating dictates the sensitivity and selectivity of the extraction. For VSCs, which are typically small and highly volatile, fibers with porous carbonaceous materials are most effective.

Fiber CoatingCompositionPrimary Application for VSCsKey Characteristics & Causality
Carboxen/PDMS Carboxen® (a carbon molecular sieve) particles embedded in PolydimethylsiloxaneExcellent for very volatile, low molecular weight VSCs (e.g., hydrogen sulfide, methanethiol, dimethyl sulfide).[10]The microporous structure of Carboxen provides a massive surface area for adsorption, making it highly efficient at trapping small molecules. However, this can lead to competitive adsorption , where higher molecular weight compounds displace lighter ones, potentially affecting quantitation in complex mixtures.[3]
DVB/Carboxen/PDMS Divinylbenzene and Carboxen particles embedded in PDMSA broad-range, "all-purpose" fiber for VSCs. Effective for both very volatile and semi-volatile sulfur compounds.[11][12]This three-phase coating combines the microporosity of Carboxen (for small molecules) with the mesoporosity of DVB (for larger molecules), providing a wider analyte range. It is often the first choice for screening unknown samples.[12]
PDMS/DVB Polydimethylsiloxane/ DivinylbenzeneBest for less volatile VSCs and when competitive effects on Carboxen fibers are a concern.This fiber works by absorption into the PDMS and adsorption onto the DVB. It is less prone to displacement effects than Carboxen-based fibers but may have lower sensitivity for the most volatile sulfur compounds like H₂S.[2]

Expert Insight: For quantitative analysis of complex VSC mixtures, the potential for competitive adsorption on Carboxen-based fibers must be addressed.[3] This can be mitigated by using stable isotope-labeled internal standards for each analyte or by ensuring that calibration standards closely match the sample matrix composition.[2]

Sample Preparation and Matrix Modification

The efficiency of VSC transfer from the sample to the headspace is heavily influenced by the sample matrix.

  • Salting Out: The addition of an inorganic salt (e.g., 20-30% w/v NaCl) to aqueous samples is a common practice.[11] This increases the ionic strength of the solution, reducing the solubility of hydrophobic VSCs and promoting their partitioning into the headspace, thereby increasing method sensitivity.[11][13]

  • pH Adjustment: The volatility of thiols (R-SH) can be pH-dependent. At alkaline pH, they can deprotonate to form non-volatile thiolate ions (R-S⁻). Acidifying the sample ensures they remain in their neutral, volatile form for efficient extraction.

  • Matrix Effects (Ethanol): In alcoholic beverages like wine or spirits, ethanol can significantly suppress the extraction efficiency of VSCs.[2][14] This is because ethanol increases the solubility of VSCs in the liquid phase and may also compete for active sites on the fiber.[2] Diluting samples to a consistent, low ethanol concentration (e.g., 2.5% v/v) is crucial for accurate quantification.[11]

  • Chelating Agents: The addition of a chelating agent like EDTA can help stabilize reactive thiols by sequestering metal ions that might otherwise catalyze their oxidation to disulfides.[11][13]

Optimizing Extraction Parameters

The time, temperature, and agitation during the extraction step must be carefully optimized to ensure reproducible partitioning of analytes to the fiber.

ParameterTypical RangeRationale and Field-Proven Insights
Incubation/Extraction Temperature 35°C - 70°CIncreasing temperature enhances the volatility of VSCs, accelerating their transfer to the headspace.[5] However, since adsorption onto the fiber is an exothermic process, excessively high temperatures can shift the equilibrium away from the fiber, reducing extraction efficiency. An optimal temperature balances these two effects. A typical starting point is 40-60°C.[7]
Incubation/Extraction Time 20 - 60 minSufficient time is required for the system to reach equilibrium. This is especially true for less volatile compounds or viscous matrices. The optimal time is typically determined by performing a time-profile experiment and selecting the point where the analyte response plateaus.[12][13]
Agitation 250 - 750 rpmAgitation (stirring or shaking) of the sample vial facilitates the mass transfer of VSCs from the bulk of the sample to the headspace, reducing the time needed to reach equilibrium.[5]

General Protocol: HS-SPME-GC-MS/SCD Analysis of VSCs

This protocol provides a validated starting point for the analysis of VSCs in a liquid matrix. Note: All parameters should be optimized for each specific application and matrix.

Materials and Reagents
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for general screening.[11]

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: Sodium chloride (NaCl), Ethylenediaminetetraacetic acid (EDTA), Helium (Carrier Gas, 99.999% purity).[7]

  • Internal Standard (IS): Ethyl methyl sulfide or another suitable sulfur compound not present in the sample.

Experimental Workflow

Fig 2. Experimental workflow for VSC analysis by HS-SPME-GC.
Step-by-Step Methodology

  • Sample Preparation:

    • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add an internal standard.

    • Add 2.0 g of NaCl and 0.1 g of EDTA to the vial.[13]

    • Immediately seal the vial with the screw cap.

  • Incubation and Extraction:

    • Place the vial in an autosampler tray or heating block equipped with an agitator.

    • Incubate the sample at 50°C for 15 minutes to allow for equilibration between the liquid and headspace phases.[7]

    • After incubation, expose the pre-conditioned SPME fiber to the headspace of the vial.

    • Continue heating at 50°C with agitation for an extraction time of 30 minutes.[11][13]

  • Desorption and GC Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode to ensure complete transfer to the column.[15][16]

    • After desorption, remove the fiber from the injector and condition it in a separate bake-out station as per the manufacturer's recommendation to prevent carryover.

Example Instrumental Conditions

The following table provides typical GC parameters. A sulfur-selective detector is highly recommended.

ParameterExample Setting
GC System Gas Chromatograph with a Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)
Column DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or similar low-bleed column optimized for sulfur analysis.[4]
Carrier Gas Helium at a constant flow of 1.5 mL/min.[16]
Oven Program 35°C (hold 2 min), ramp 5°C/min to 130°C, then ramp 10°C/min to 225°C (hold 5 min).[16]
SCD Detector Temp. 800 - 1000°C
MS Transfer Line 250°C[16]
MS Ion Source 230°C
MS Scan Range 33 - 300 m/z

Trustworthiness: Calibration and Troubleshooting

A robust method requires careful validation. For quantitative work, a multi-point calibration curve should be generated using standards prepared in a matrix that closely mimics the samples.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Reproducibility Inconsistent sample volume, temperature, or extraction time. Leaky vial septa. Fiber degradation.Use an autosampler for precise timing and temperature control. Check vial seals. Replace the SPME fiber after the recommended number of injections.
Low Sensitivity for Light VSCs (H₂S, MeSH) Competitive adsorption on the fiber by heavier compounds or matrix components (e.g., ethanol).[3][17] Insufficient partitioning into the headspace.Use a fiber less prone to competition (e.g., PDMS/DVB). Use standard addition or matrix-matched calibrants.[8] Increase salt concentration or extraction temperature.
Peak Carryover Incomplete desorption of analytes from the fiber.Increase desorption time or temperature (do not exceed fiber's max temp). Ensure adequate fiber conditioning (bake-out) between runs.
Analyte Degradation Oxidation of thiols to disulfides. Adsorption to active sites in the GC system.Add a stabilizing/chelating agent like EDTA to samples.[13] Use an inert flow path in the GC system.[4]

References

Application Notes and Protocols for Butyrate Analysis in Biological Samples: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Butyrate

Butyrate, a short-chain fatty acid (SCFA), is a pivotal metabolite produced by the gut microbiota through the fermentation of dietary fibers.[1][2] Its roles in maintaining gut homeostasis, influencing the gut-brain axis, and modulating systemic metabolic and immune functions are of significant interest in biomedical research and drug development.[1][3][4] However, the accurate quantification of butyrate and other SCFAs in complex biological matrices such as plasma, serum, and feces presents considerable analytical hurdles. Their high polarity and volatility lead to poor retention on conventional chromatographic columns and low detection sensitivity.[1][5]

To overcome these challenges, chemical derivatization is a widely employed strategy. This process chemically modifies the butyrate molecule to increase its volatility for gas chromatography (GC) or enhance its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS).[3][5] This guide provides an in-depth exploration of common derivatization techniques, offering detailed protocols and expert insights to aid researchers in selecting and implementing the most suitable method for their analytical needs.

The Rationale for Derivatization: Enhancing Analytical Performance

The primary objective of derivatizing butyrate is to transform its physicochemical properties to be more amenable to chromatographic analysis. The key benefits include:

  • Increased Volatility for GC Analysis: By converting the polar carboxylic acid group into a less polar and more volatile ester or silyl derivative, the analyte can be efficiently vaporized and separated in a GC system.[5][6]

  • Improved Chromatographic Peak Shape: Derivatization reduces the polar nature of butyrate, minimizing interactions with active sites in the GC inlet and column, which results in sharper, more symmetrical peaks.

  • Enhanced Sensitivity in Mass Spectrometry: For LC-MS, derivatization can introduce a readily ionizable moiety, significantly improving the signal intensity in the mass spectrometer.[3]

  • Improved Chromatographic Retention in Reversed-Phase LC: Derivatization increases the hydrophobicity of butyrate, leading to better retention on C18 and other reversed-phase columns.[7]

Gas Chromatography (GC)-Based Derivatization Techniques

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for SCFA analysis.[5] Derivatization is a near-essential step for robust and sensitive GC-based quantification. The two most common approaches are silylation and esterification.

Silylation: Forming Volatile Silyl Esters

Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[6][8] This reaction produces a less polar and more volatile silyl ester.

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used reagent that produces volatile byproducts, minimizing chromatographic interference.[6] It can be used alone or with a catalyst like TMCS (trimethylchlorosilane) for more challenging derivatizations.[9][10]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS-amide available, its byproducts typically elute with the solvent front, ensuring clear chromatograms.[9]

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than TMS ethers, making them more robust for sample handling and analysis.[8][10]

Workflow for Silylation of Butyrate for GC-MS Analysis

sample Biological Sample (e.g., Plasma, Feces) extraction Acidify and Extract with Organic Solvent sample->extraction drying Dry Extract (e.g., with Na2SO4) extraction->drying derivatization Add Silylating Reagent (e.g., BSTFA + 1% TMCS) drying->derivatization incubation Incubate (e.g., 60°C for 30 min) derivatization->incubation analysis GC-MS Analysis incubation->analysis

Caption: General workflow for butyrate analysis by GC-MS using silylation.

Protocol: Silylation of Butyrate in Plasma using BSTFA + 1% TMCS

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated butyrate like Sodium butyrate-D7).[1]

    • Acidify the sample with 50 µL of 50% H2SO4 to protonate the butyrate.

    • Extract the SCFAs by adding 500 µL of diethyl ether and vortexing for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ether extract to a clean GC vial.

    • Evaporate the ether under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial tightly.

    • Heat the vial at 60°C for 30 minutes.[2]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms or similar).

    • Set up a temperature gradient program to separate the derivatized SCFAs.

    • Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the butyrate-TMS derivative and the internal standard.

Esterification: Forming Fatty Acid Alkyl Esters

Esterification converts carboxylic acids into esters, which are more volatile and have better chromatographic properties.[5][11] Methyl esters are commonly prepared due to their high volatility.[12]

Common Esterification Reagents:

  • Boron Trifluoride-Methanol (BF3-Methanol): A classic and effective reagent for preparing fatty acid methyl esters.[5]

  • (Trimethylsilyl)diazomethane (TMS-DM): A safer alternative to diazomethane for methylation.[5]

  • Alkyl Chloroformates (e.g., Ethyl Chloroformate): Reacts with carboxylic acids to form mixed anhydrides, which are then reacted with an alcohol to form the ester.

Workflow for Esterification of Butyrate for GC-MS Analysis

sample Biological Sample extraction Acidify and Extract SCFAs sample->extraction derivatization Add Esterification Reagent (e.g., BF3-Methanol) extraction->derivatization incubation Heat (e.g., 80°C for 10 min) derivatization->incubation extraction2 Extract Methyl Esters incubation->extraction2 analysis GC-MS Analysis extraction2->analysis

Caption: General workflow for butyrate analysis by GC-MS using esterification.

Protocol: Esterification of Butyrate in Fecal Samples using BF3-Methanol

  • Sample Preparation and Extraction:

    • Homogenize a known weight of fecal sample (e.g., 50 mg) in water.

    • Centrifuge to pellet solids and collect the supernatant.

    • Add an internal standard to an aliquot of the supernatant.

    • Acidify with HCl.

    • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether).

    • Dry the extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent and add 200 µL of 14% BF3-Methanol.

    • Seal the vial and heat at 80°C for 10 minutes.

    • Cool the vial to room temperature.

  • Extraction of Methyl Esters:

    • Add 200 µL of saturated NaCl solution and 200 µL of hexane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the butyrate methyl ester to a clean GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • Use a suitable capillary column and temperature program.

    • Quantify using SIM mode, monitoring the characteristic ions of the butyrate methyl ester and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Derivatization Techniques

While direct injection of underivatized SCFAs is possible with LC-MS, it often suffers from poor retention on reversed-phase columns and low ionization efficiency.[3][13] Derivatization can significantly improve the performance of LC-MS/MS methods.

Amidation: Creating Amide Derivatives

Amidation involves coupling the carboxylic acid group of butyrate with an amine-containing reagent. This reaction is typically facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[7][14] The resulting amide is more hydrophobic and often contains a permanently charged or easily ionizable group for enhanced MS detection.

Common Amidation Reagents:

  • Aniline: Forms anilide derivatives that show good reversed-phase retention and can be quantified with high sensitivity using isotope dilution strategies.[7]

  • Girard's Reagent T (GT): Introduces a permanent cationic charge, leading to excellent ionization efficiency in positive electrospray ionization (ESI) mode.[15]

  • 3-Nitrophenylhydrazine (3-NPH): Reacts with carboxylic acids to form stable 3-nitrophenylhydrazones, which can be detected with high sensitivity in negative ESI mode.[3][16]

Workflow for Amidation of Butyrate for LC-MS/MS Analysis

sample Biological Sample precipitation Protein Precipitation (e.g., with Acetonitrile) sample->precipitation supernatant Collect Supernatant precipitation->supernatant derivatization Add Amine Reagent and Coupling Agent (e.g., Aniline + EDC) supernatant->derivatization incubation Incubate (e.g., 0°C for 2 hours) derivatization->incubation analysis LC-MS/MS Analysis incubation->analysis

Caption: General workflow for butyrate analysis by LC-MS/MS using amidation.

Protocol: Derivatization of Butyrate in Serum with Aniline and EDC

  • Sample Preparation:

    • To 50 µL of serum, add 200 µL of cold acetonitrile containing the internal standard (e.g., 13C-labeled butyrate).[7]

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 5 µL of a 2.4 M aniline solution (in acetonitrile) and 5 µL of a 1.2 M EDC solution (in water).[7]

    • Keep the reaction mixture on ice for 2 hours with occasional mixing.[7]

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample with a suitable solvent (e.g., 50:50 methanol:water).

    • Inject an appropriate volume onto a reversed-phase column (e.g., C18).

    • Use a gradient elution with mobile phases typically containing a small amount of formic acid.

    • Perform detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring the specific parent-to-daughter ion transitions for the derivatized butyrate and internal standard.

Comparison of Derivatization Techniques

Technique Reagent Examples Instrumentation Advantages Disadvantages
Silylation BSTFA, MSTFA, MTBSTFAGC-MSHighly volatile derivatives, good for GC separation.[6]Reagents are moisture-sensitive.[8] Derivatives can be unstable.
Esterification BF3-Methanol, TMS-DMGC-MSForms stable derivatives.[12] Well-established methods.Can be time-consuming. Some reagents are hazardous.[5]
Amidation Aniline, Girard's T, 3-NPHLC-MS/MSSignificantly improves ionization and retention for LC-MS.[3][7][15] High sensitivity.Derivatization reaction adds steps to sample preparation.

Method Validation and Quality Control

For any quantitative analysis, rigorous method validation is crucial. This includes assessing:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effects: The influence of other components in the biological sample on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and the stability of the derivatized product.

The use of a stable isotope-labeled internal standard for each analyte is highly recommended to correct for variability during sample preparation, derivatization, and analysis, thereby improving accuracy and precision.[1][7]

Conclusion

The choice of derivatization technique for butyrate analysis depends on the specific research question, the biological matrix, the available instrumentation, and the required sensitivity. For GC-based analysis, silylation and esterification are robust and well-established methods. For LC-MS/MS, which often offers higher sensitivity and specificity, amidation with reagents like aniline or 3-NPH is an excellent choice. By carefully selecting and validating the appropriate derivatization protocol, researchers can achieve accurate and reliable quantification of butyrate, enabling a deeper understanding of its role in health and disease.

References

Application Notes & Protocols: Experimental Use of Methyl 4-(methylthio)butyrate in Nematocidal Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Plant-parasitic nematodes (PPNs) represent a significant threat to global agriculture, causing billions of dollars in crop losses annually.[1] The phasing out of hazardous chemical nematicides has created an urgent need for safer, more sustainable alternatives.[1] Volatile organic compounds (VOCs) produced by plants and microorganisms are emerging as promising candidates for biocontrol.[2][3] This document provides a detailed guide for the experimental investigation of Methyl 4-(methylthio)butyrate (M4M), a sulfur-containing VOC, for its potential nematocidal properties. We present standardized, validated protocols for assessing the acute toxicity and developmental impact of M4M on the model organism Caenorhabditis elegans. Furthermore, we explore a hypothesized mechanism of action centered on the disruption of the essential methionine salvage pathway in nematodes. This guide is intended for researchers in agronomy, pest management, and drug development seeking to evaluate novel biocontrol agents.

Introduction: The Case for M4M as a Nematicide

Nematodes are a diverse phylum of roundworms, with certain species causing devastating diseases in crops by parasitizing plant roots.[2][3] Traditional control methods have relied heavily on synthetic fumigants and nematicides, many of which are now restricted due to their adverse effects on human health and the environment.[1] This regulatory landscape necessitates the discovery of new, eco-friendly control strategies.

Volatile organic compounds (VOCs) are a class of low molecular weight compounds that readily vaporize at room temperature. They are known to mediate a wide range of ecological interactions. In the context of pest control, VOCs can act as fumigants, repellents, or attractants.[3] Several sulfur-containing VOCs, such as dimethyl disulfide, have demonstrated significant nematocidal activity.[2][4]

This compound (M4M) is a naturally occurring VOC and a structural analog of methionine, an essential amino acid. Its structural similarity to key metabolites suggests a potential for specific biological activity. This application note provides the foundational protocols to test the hypothesis that M4M possesses nematocidal properties, potentially through the disruption of critical metabolic pathways.

Compound Profile: this compound (M4M)

A thorough understanding of the test compound's properties is critical for experimental design, safety, and data interpretation.

Physicochemical Properties
PropertyValueSource
IUPAC Name Methyl 4-(methylthio)butanoate[5][6]
Synonyms FEMA 3412, Methyl 4-(methylsulfanyl)butanoate[7][8]
CAS Number 53053-51-3[5]
Molecular Formula C₆H₁₂O₂S[5][9]
Molecular Weight 148.22 g/mol [5]
Appearance Colorless to pale yellow liquid[10]
logP 1.18 - 1.27[7]
Water Solubility 3.74 g/L (Predicted)[7]
Handling and Storage
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of vapors.

Experimental Workflow for Nematocidal Assessment

The overall strategy involves a multi-tiered approach, starting with broad toxicity screening and moving towards more specific developmental and mechanistic assays. The free-living nematode Caenorhabditis elegans is used as a highly tractable and relevant model organism for initial screening.[11][12]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassays cluster_analysis Phase 3: Data Analysis C_elegans C. elegans Culture (Wild-Type N2) Sync Synchronization (Bleaching) C_elegans->Sync Assay1 Protocol 1: Acute Motility/Lethality Assay (24h Exposure) Sync->Assay1 L4 Larvae Assay2 Protocol 2: Larval Development Assay (72h Exposure) Sync->Assay2 L1 Larvae M4M_prep M4M Stock Preparation (in DMSO) M4M_prep->Assay1 M4M_prep->Assay2 Analysis1 Mortality Calculation (LC50 Determination) Assay1->Analysis1 Analysis2 Growth Measurement (Body Length/Stage) Assay2->Analysis2 Hypothesis Hypothesis Refinement (Mechanism of Action) Analysis1->Hypothesis Analysis2->Hypothesis

Caption: High-level experimental workflow for assessing M4M nematocidal activity.

Protocol 1: Acute Motility and Lethality Assay

4.1. Principle This assay determines the acute toxicity of M4M by measuring nematode mortality and paralysis after a 24-hour exposure period.[11][13] It is a primary screening method to establish effective concentration ranges and calculate the median lethal concentration (LC50). Motility is a key indicator of nematode health; its inhibition is a primary endpoint for many nematicides.

4.2. Materials

  • C. elegans (Wild-type N2 strain), synchronized at the L4 larval stage.

  • Nematode Growth Medium (NGM) agar plates.[14]

  • E. coli OP50 (nematode food source).[14]

  • M9 Buffer.[14]

  • This compound (M4M).

  • Dimethyl sulfoxide (DMSO, vehicle control).

  • 24-well sterile microtiter plates.

  • Platinum wire worm pick.

  • Stereomicroscope.

4.3. Step-by-Step Methodology

  • Preparation of Test Plates:

    • Prepare a serial dilution of M4M in a suitable solvent like DMSO. A suggested starting range is 100 mM down to 1 µM.

    • In each well of a 24-well plate, add 500 µL of M9 buffer.

    • Add the M4M stock solution to each well to achieve the desired final concentrations (e.g., 1000, 500, 250, 100, 50, 10, 1 µM). Ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to the worms.[14]

    • Prepare a "vehicle control" well containing only M9 buffer and the equivalent percentage of DMSO.

    • Prepare a "negative control" well with only M9 buffer.

  • Nematode Transfer:

    • Wash synchronized L4 stage C. elegans off NGM plates using M9 buffer.

    • Adjust the concentration of worms to approximately 20-30 worms per 10 µL.

    • Carefully transfer 10 µL of the worm suspension into each well of the 24-well plate. Each concentration should be tested in triplicate.

  • Incubation and Observation:

    • Incubate the plates at 20°C for 24 hours.

    • After 24 hours, observe the worms under a stereomicroscope.

    • An individual nematode is considered dead if it does not move, does not respond to a gentle touch with a platinum wire, and displays a straight or rigid body posture.

    • An individual is considered immotile/paralyzed if it shows no pharyngeal pumping or sinusoidal movement but responds to touch.

    • Count the number of live and dead nematodes in each well.

4.4. Data Analysis

  • Calculate the percentage of mortality for each concentration using the formula:

    • % Mortality = (Number of Dead Worms / Total Number of Worms) * 100

  • Correct for control mortality using Abbott's formula if mortality in the vehicle control is between 5% and 20%.

  • Plot the corrected mortality percentage against the log of the M4M concentration.

  • Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression (dose-response curve) to calculate the LC50 value, which is the concentration of M4M that causes 50% mortality.[13]

Protocol 2: Larval Development and Growth Assay

5.1. Principle This assay assesses the sublethal effects of M4M on nematode development. Exposure to a compound may not be immediately lethal but can severely impair growth, development, and reproduction, which are critical endpoints for evaluating long-term population viability.

5.2. Materials

  • Same as Protocol 1, but with C. elegans synchronized at the L1 larval stage.

  • NGM plates supplemented with a lawn of E. coli OP50.

  • 5-fluoro-2'-deoxyuridine (FUDR) solution (optional, to prevent progeny from hatching and confounding results).

5.3. Step-by-Step Methodology

  • Preparation of Assay Plates:

    • Prepare NGM plates.

    • Once the agar has cooled to ~55°C, add M4M (dissolved in DMSO) to the molten agar to achieve the desired final concentrations. Suggested concentrations should be below the calculated 24-hour LC50 (e.g., LC25, LC10, LC1).

    • Pour the plates and allow them to solidify.

    • Seed the plates with a 200 µL lawn of OP50 bacteria and let them dry.

  • Nematode Exposure:

    • Obtain a synchronized population of L1 larvae by allowing bleached eggs to hatch in M9 buffer for ~16 hours at 20°C.[14]

    • Pipette approximately 50-100 L1 larvae onto the center of each prepared NGM plate (control and M4M-treated).

    • Incubate the plates at 20°C for 72 hours.

  • Observation and Measurement:

    • After 72 hours, observe the worms on each plate. In control plates, worms should have developed into gravid adults.

    • Assess the developmental stage of the worms on the M4M-treated plates. Note the percentage of the population at each stage (L1, L2, L3, L4, adult).

    • For a quantitative measure of growth, place a sample of worms from each plate onto a slide with a drop of M9 buffer containing a mild anesthetic (e.g., sodium azide).

    • Capture images using a microscope with a camera and use imaging software (e.g., ImageJ) to measure the body length of at least 30 worms per condition.

5.4. Data Analysis

  • Compare the distribution of developmental stages between control and M4M-treated groups using a chi-square test.

  • Calculate the average body length for each treatment group.

  • Perform a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine if there are statistically significant differences in body length between the control and M4M-treated groups.

  • A significant delay in development or reduction in body size indicates that M4M has a detrimental effect on nematode growth at sublethal concentrations.

Hypothesized Mechanism of Action: Targeting the Methionine Salvage Pathway

The structural similarity of M4M to metabolites in the methionine cycle provides a compelling avenue for mechanistic investigation. The Methionine Salvage Pathway (MSP) is crucial for regenerating methionine from S-adenosylmethionine (SAM) byproducts, maintaining the cellular pool of this essential amino acid.[15][16] This pathway is highly conserved across many organisms, including nematodes.[15][17]

We hypothesize that M4M acts as a competitive inhibitor or a fraudulent substrate within the MSP, leading to a depletion of methionine or the accumulation of toxic intermediates. A key intermediate in this pathway is 2-keto-4-methylthiobutyrate (KMTB).[18][19] M4M could potentially interfere with enzymes that recognize or process KMTB or its precursors.

MSP SAM S-Adenosylmethionine (SAM) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis MTR 5'-Methylthioribose MTA->MTR Multiple Enzymatic Steps MTR1P MTR-1-Phosphate MTR->MTR1P Multiple Enzymatic Steps KMTB 2-keto-4-methylthiobutyrate MTR1P->KMTB Multiple Enzymatic Steps Met Methionine KMTB->Met Transamination M4M This compound (Hypothesized Inhibitor) M4M->Block Interference

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 4-(methylthio)butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

Introduction

This compound is a valuable compound in various chemical syntheses. Achieving a high yield of this ester is crucial for the efficiency and cost-effectiveness of subsequent applications. This guide will primarily focus on the most common and practical laboratory-scale synthesis: the Fischer esterification of 4-(methylthio)butyric acid. We will also explore an alternative route from γ-butyrolactone and address common challenges you may encounter.

Primary Synthesis Route: Fischer Esterification

The Fischer esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2]

Reaction Scheme:

Caption: Fischer esterification of 4-(methylthio)butyric acid with methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via Fischer esterification.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[3][4] The equilibrium between reactants and products can be unfavorable. Here are the most likely causes and their solutions:

  • Incomplete Reaction (Equilibrium not Shifted):

    • Cause: The reaction has reached equilibrium without being driven towards the product side.

    • Solution:

      • Use Excess Methanol: Employing a large excess of methanol (e.g., using it as the solvent) will shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3] A 10-fold excess or more can significantly improve yields.

      • Remove Water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester). Removing water as it forms is a highly effective way to drive the reaction to completion.[3] This can be achieved by:

        • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically.[5]

        • Drying Agents: Adding a drying agent such as molecular sieves to the reaction mixture.

  • Insufficient Catalysis:

    • Cause: The acid catalyst is either too weak or used in an insufficient amount.

    • Solution:

      • Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature is too low, or the reaction time is too short.

    • Solution:

      • Ensure the reaction is heated to reflux to provide sufficient thermal energy to overcome the activation energy barrier. The reaction time can range from a few hours to overnight, depending on the scale and specific conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Question 2: I am observing the formation of an unpleasant odor and a color change in my reaction mixture. What could be the cause?

Answer:

The presence of a thioether (sulfide) group in your starting material introduces the possibility of side reactions, especially under strongly acidic and oxidative conditions.

  • Oxidation of the Thioether:

    • Cause: The methylthio group is susceptible to oxidation to form a sulfoxide or even a sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Use High-Purity Reagents: Ensure your starting materials and solvent are free from peroxides or other oxidizing impurities.

  • Decomposition:

    • Cause: Prolonged heating in the presence of a strong acid could potentially lead to decomposition of the starting material or product.

    • Solution:

      • Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.

Question 3: How do I effectively purify my this compound after the reaction?

Answer:

Proper work-up and purification are crucial for obtaining a high-purity product. The following steps are recommended:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate. The aqueous layer will contain the salt of the unreacted carboxylic acid and the neutralized catalyst.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: For high purity, the crude ester can be purified by fractional distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended starting material is 4-(methylthio)butyric acid. If it is not commercially available, it can be synthesized from 4-chlorobutyric acid and sodium thiomethoxide.

Q2: Can I use other alcohols for this esterification?

A2: Yes, other primary or secondary alcohols can be used, which will result in the corresponding alkyl 4-(methylthio)butyrate. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[1]

Q3: What are the best catalysts for this reaction?

A3: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[4] Lewis acids can also be used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the carboxylic acid spot and the appearance of the ester spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Experimental Protocols

Protocol 1: Synthesis of 4-(methylthio)butyric acid

This protocol describes a plausible synthesis of the starting material, 4-(methylthio)butyric acid, from 4-chlorobutyric acid.

  • Preparation of Sodium Thiomethoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium methoxide in methanol. Carefully bubble methyl mercaptan gas through the solution or add liquid methyl mercaptan dropwise at 0 °C.

  • Nucleophilic Substitution: To the solution of sodium thiomethoxide, add a solution of 4-chlorobutyric acid in methanol dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in water and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of about 2-3.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(methylthio)butyric acid.

  • Purification: The crude acid can be purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(methylthio)butyric acid (1.0 eq).

  • Addition of Reagents: Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Table 1: Typical Reaction Parameters and Expected Yields
ParameterRecommended ConditionExpected Yield
Synthesis of 4-(methylthio)butyric acid
Reactants4-chlorobutyric acid, Sodium thiomethoxide70-85%
SolventMethanol
TemperatureRoom Temperature
Fischer Esterification
Reactants4-(methylthio)butyric acid, Methanol80-95% (with water removal)
CatalystH₂SO₄ (catalytic)
TemperatureReflux

Alternative Synthesis Route: From γ-Butyrolactone

An alternative approach to this compound involves the ring-opening of γ-butyrolactone with a thiolate nucleophile, followed by esterification.

Reaction Scheme:

GBL_to_Ester GBL γ-Butyrolactone Intermediate 4-(methylthio)butyric acid GBL->Intermediate 1. NaSCH₃ 2. H₃O⁺ NaSMe 1. NaSCH₃ H3O 2. H₃O⁺ Product This compound Intermediate->Product CH₃OH, H⁺ Esterification CH₃OH, H⁺

Caption: Synthesis of this compound from γ-butyrolactone.

This method avoids the need to handle 4-halobutyric acids. The first step involves the nucleophilic attack of sodium thiomethoxide on the carbonyl carbon of γ-butyrolactone, leading to the ring-opened carboxylate. Subsequent acidification yields 4-(methylthio)butyric acid, which can then be esterified as described in Protocol 2.

Troubleshooting the Alternative Route

Question: The ring-opening of γ-butyrolactone is not proceeding to completion. What could be the issue?

Answer:

  • Insufficient Nucleophile: Ensure that at least a stoichiometric amount of sodium thiomethoxide is used. An excess may be beneficial to drive the reaction.

  • Reaction Temperature: While the reaction can often proceed at room temperature, gentle heating may be required to increase the rate of ring-opening.

  • Moisture: The presence of water can protonate the thiomethoxide, reducing its nucleophilicity. Ensure anhydrous conditions for the ring-opening step.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and sufficient? Check_Equilibrium->Check_Catalyst No Solution_Equilibrium Use excess methanol or remove water (Dean-Stark). Check_Equilibrium->Solution_Equilibrium Yes Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions No Solution_Catalyst Use fresh, strong acid catalyst (H₂SO₄ or TsOH). Check_Catalyst->Solution_Catalyst Yes Check_Purity Is the starting material pure? Check_Conditions->Check_Purity No Solution_Conditions Increase reaction time or ensure proper reflux temperature. Check_Conditions->Solution_Conditions Yes Solution_Purity Purify starting material (4-(methylthio)butyric acid). Check_Purity->Solution_Purity Yes End Yield Optimized Check_Purity->End No Solution_Equilibrium->End Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Preventing degradation of Methyl 4-(methylthio)butyrate during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-(methylthio)butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the analysis of this compound. As a molecule containing both a thioether and a methyl ester functional group, this compound presents unique analytical challenges due to its susceptibility to degradation. This guide provides practical, field-proven insights to ensure the scientific integrity of your results.

Understanding the Molecule: Key Analytical Challenges

This compound is prone to degradation through two primary pathways: oxidation of the thioether group and hydrolysis of the methyl ester. These degradation pathways can be initiated or accelerated by various factors during sample preparation, storage, and analysis, leading to inaccurate quantification and misinterpretation of data.

  • Oxidation: The sulfur atom in the thioether group is susceptible to oxidation, forming the corresponding sulfoxide and subsequently the sulfone. This can be triggered by exposure to atmospheric oxygen, oxidizing agents, or even elevated temperatures during analysis.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form 4-(methylthio)butyric acid and methanol. This reaction can be catalyzed by the presence of acids or bases, or it can occur at high temperatures in the presence of water.[1][2][3]

  • Thermal Decomposition: At elevated temperatures, such as those encountered in a GC inlet, methyl esters can also undergo thermal decomposition through various mechanisms.[4]

This guide will provide you with the necessary knowledge and tools to mitigate these challenges and ensure the accurate and reproducible analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the analysis of this compound.

Q1: I am seeing extraneous peaks in my chromatogram that I suspect are degradation products. How can I identify them?

A1: The most common degradation products are the sulfoxide and sulfone derivatives from oxidation, and 4-(methylthio)butyric acid from hydrolysis.

  • Mass Spectrometry (MS): If you are using a mass spectrometer, you can look for the characteristic mass-to-charge ratios (m/z) of these compounds.

    • This compound: m/z 148.06

    • Methyl 4-(methylsulfinyl)butyrate (sulfoxide): m/z 164.05

    • Methyl 4-(methylsulfonyl)butyrate (sulfone): m/z 180.05

    • 4-(methylthio)butyric acid: m/z 134.04

  • Reference Standards: The most definitive way to identify these peaks is to analyze reference standards of the suspected degradation products under the same chromatographic conditions.

Q2: My peak area for this compound is inconsistent between injections. What could be the cause?

A2: Inconsistent peak areas are often a sign of ongoing degradation during your analytical run or sample preparation.

  • Sample Stability: Ensure your samples are fresh or have been stored properly (see Q3). If possible, prepare samples immediately before analysis.

  • Inlet Activity: For GC analysis, the inlet liner can be a source of degradation. Active sites on the liner can promote thermal degradation or oxidation.

    • Troubleshooting: Use a deactivated inlet liner and consider lowering the inlet temperature. Regularly replace the liner and septum.[5]

  • Column Bleed: While less likely to cause inconsistent peak areas for the analyte itself, high column bleed can interfere with integration and lead to variability. Use a low-bleed column suitable for sulfur analysis.[6]

Q3: What are the best practices for storing samples containing this compound?

A3: To minimize degradation during storage, follow these guidelines:

  • Temperature: Store samples at low temperatures, preferably at -20°C or -80°C, to slow down both oxidative and hydrolytic degradation.

  • Inert Atmosphere: If possible, overlay the sample with an inert gas like argon or nitrogen before sealing the vial to prevent exposure to atmospheric oxygen.[7]

  • Solvent Choice: Use a high-purity, dry, and aprotic solvent for sample dissolution. Avoid acidic or basic solvents unless required for a specific derivatization procedure.

  • Light Protection: Store samples in amber vials to protect them from light, which can catalyze oxidative reactions.

Q4: I am observing significant peak tailing for this compound in my GC analysis. How can I improve the peak shape?

A4: Peak tailing for sulfur compounds is a common issue and is often related to active sites in the GC system.[5]

  • Column Choice: Use a column specifically designed for the analysis of sulfur compounds. The NIST WebBook suggests that a DB-1 or DB-Wax column can be used for this compound.[8][9]

  • System Inertness: Ensure all components in the sample path (inlet liner, column, detector) are properly deactivated. Sulfur compounds are notoriously sticky and can interact with active sites.[10]

  • Temperature Program: Optimize your oven temperature program. A slower ramp rate can sometimes improve peak shape.

Q5: Can I use HPLC for the analysis of this compound?

A5: Yes, HPLC is a viable alternative to GC, especially if you are concerned about thermal degradation. A reversed-phase method on a C18 column with a UV detector is a good starting point.[11] For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[12]

Visualizing Degradation: Pathways and Prevention

To better understand the challenges, the following diagram illustrates the primary degradation pathways of this compound.

G cluster_main This compound Analysis cluster_analyte Analyte cluster_degradation Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MMB This compound Sulfoxide Sulfoxide Derivative MMB->Sulfoxide [O] (Heat, O2) Acid 4-(methylthio)butyric acid MMB->Acid H2O (Acid/Base, Heat) Sulfone Sulfone Derivative Sulfoxide->Sulfone [O] (Heat, O2)

Caption: Primary degradation pathways of this compound.

Recommended Analytical Protocol: GC-MS

This section provides a detailed, step-by-step protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on best practices for analyzing volatile sulfur compounds and information available for this specific analyte.[8][9][13][14][15]

1. Sample Preparation

  • Accurately weigh a known amount of the sample and dissolve it in a high-purity, dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the calibration range of the instrument.

  • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Prepare calibration standards in the same solvent.

  • All solutions should be prepared fresh and stored in amber, sealed vials at low temperature if not analyzed immediately.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-1 or DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250°C (can be optimized lower to reduce degradation)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity

3. Data Analysis

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve generated from the analysis of the prepared standards.

  • Monitor for the presence of the degradation products (sulfoxide, sulfone, and carboxylic acid) by examining their characteristic mass spectra at their respective retention times.

Summary of Stability and Degradation Factors

The following table summarizes the key factors that can lead to the degradation of this compound and the recommended preventative measures.

Degradation FactorPotential CausePreventative Measures
Oxidation Exposure to atmospheric oxygen, presence of oxidizing agents, high temperatures.Store samples under an inert atmosphere. Use high-purity solvents. Lower GC inlet temperature.
Hydrolysis Presence of water, acidic or basic conditions, high temperatures.Use dry solvents and glassware. Avoid acidic or basic sample matrices if possible. Analyze samples promptly after preparation.
Thermal Stress High temperatures in the GC inlet.Optimize and lower the GC inlet temperature. Use a deactivated inlet liner.
Active Sites Contamination or active surfaces in the sample flow path (liner, column).Use deactivated liners and columns. Perform regular system maintenance.

Conclusion

The accurate analysis of this compound requires a thorough understanding of its potential degradation pathways and the implementation of careful analytical practices. By controlling factors such as temperature, exposure to oxygen and water, and by maintaining an inert sample pathway, researchers can significantly improve the accuracy and reproducibility of their results. This guide provides a comprehensive framework for troubleshooting and optimizing your analytical methods for this challenging but important molecule.

References

Technical Support Center: Gas Chromatography of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for the gas chromatographic (GC) analysis of sulfur compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult analytes. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a deeper understanding of the underlying causes of common issues, particularly peak tailing, empowering you to diagnose and solve problems effectively.

Sulfur compounds are highly reactive, volatile, and prone to adsorption, making their analysis a significant challenge.[1][2] Peak tailing is not just a cosmetic issue; it compromises resolution, reduces sensitivity, and leads to inaccurate quantification. This guide provides a logical, step-by-step framework to restore your chromatography to optimal performance.

Troubleshooting Guide: A Systematic Approach to Peak Tailing

This section is structured to guide you from broad, system-wide problems to specific, analyte-related issues. The first question you should always ask is: "Are all my peaks tailing, or only the sulfur compounds?" The answer will direct you to the appropriate diagnostic path.

Q1: All peaks in my chromatogram, including non-polar hydrocarbons, are tailing. What's the problem?

When all peaks exhibit tailing, the cause is typically a physical disruption in the carrier gas flow path rather than a chemical interaction.[3][4] This is often considered "good news" as it's usually easier to fix.

Causality: An ideal chromatographic peak forms when all molecules of an analyte travel through the column in a tight, symmetrical band. Any disruption, dead volume, or turbulence in the flow path allows some molecules to lag behind, broadening the band asymmetrically and causing a tail.[3][5]

Troubleshooting Workflow:

G cluster_install Installation Issues cluster_cut Column Integrity cluster_leaks System Integrity start All Peaks Tailing col_install Check Column Installation start->col_install col_cut Inspect Column Cut col_install->col_cut pos Re-install column per manufacturer's guide. col_install->pos Incorrect height in inlet/detector? leaks Perform Leak Check col_cut->leaks jagged Re-cut column (trim 5-10 cm) using a ceramic wafer. Inspect with a magnifier. col_cut->jagged Jagged or angled cut? leak_found Tighten or replace ferrules and septa. Use an electronic leak detector. leaks->leak_found Leaks at fittings (inlet, detector)? end Symmetrical Peaks Restored leak_found->end Problem Solved

Caption: Troubleshooting workflow for indiscriminate peak tailing.

Step-by-Step Diagnosis:

  • Verify Column Installation: The column's position in both the inlet and detector is critical.[3] If it's too high or too low, it can create unswept "dead" volumes where eddies in the gas flow trap analytes, releasing them slowly to cause tailing. Re-install the column according to the instrument manufacturer's precise specifications for your inlet and detector type.

  • Inspect the Column Cut: A poor column cut is a common culprit. A jagged or angled cut creates turbulence at the column entrance, disrupting the smooth introduction of the sample band.[3][6] Trim 5-10 cm from the front of the column using a high-quality ceramic scoring wafer. The cut should be clean and perfectly perpendicular (90°) to the column wall. Inspect the cut with a small magnifier to ensure there are no shards or rough edges.

  • Check for System Leaks: A leak at the inlet septum, column fittings, or detector fittings can also cause peak tailing. Use an electronic leak detector to systematically check all connections while the system is pressurized.

Q2: Only my sulfur compounds (e.g., mercaptans, H₂S) are tailing, while other compounds look fine. What should I do?

This scenario points directly to a chemical problem: active sites within your GC system are interacting with your reactive sulfur analytes.

Causality: Sulfur compounds, especially hydrogen sulfide and mercaptans, are highly polar and reactive.[2][7] They readily adsorb onto "active sites"—locations in the sample flow path that can form hydrogen bonds or have metallic character. These sites include silanol groups (-Si-OH) on glass surfaces and metal oxides on stainless steel.[5][7] This reversible adsorption retains a fraction of the sulfur molecules for longer than the bulk, causing severe peak tailing and, in many cases, a complete loss of signal at low concentrations.[7]

The solution is a systematic process of passivation—ensuring every surface the sample touches is inert. [7]

G cluster_column GC Column cluster_detector Detector AnalyteBand Analyte Band ActiveSite Active Site (-Si-OH) AnalyteBand->ActiveSite Adsorption TailingPeak Tailing Peak Shape ActiveSite->TailingPeak Slow Release

Caption: Mechanism of peak tailing due to active sites.

Troubleshooting and Optimization:

ComponentProblemSolution & Explanation
Inlet Liner Standard glass liners are rich in active silanol groups. Contamination from previous samples builds up, creating more active sites.Use a deactivated liner. Liners treated to cap silanol groups (e.g., via silanization) are essential. For trace analysis, consider liners with advanced deactivations. Replace liners regularly; this is the most crucial and frequent maintenance step for sulfur analysis.[4][6][8]
GC Column The stationary phase can be damaged by matrix components, exposing active sites on the fused silica tubing. Using the wrong phase can also cause issues.Use a sulfur-specific column. These columns are specially tested for inertness towards active compounds.[9][10] Examples include Agilent's DB-Sulfur SCD or J&W Select Low Sulfur columns.[1][11] If contamination is suspected, trim 10-20 cm from the front of the column.[6][12]
Entire Flow Path Standard stainless steel tubing, fittings, and valves are highly active and will irreversibly adsorb sulfur compounds.[7]Ensure a fully passivated flow path. All components from the sample cylinder to the detector should be treated for inertness.[2][7] Technologies like SilcoTek's Siltek® or Sulfinert® coatings, which use chemical vapor deposition to apply an inert silicon layer, are industry standards for this purpose.[7][13]
System Contamination Water and oxygen are highly detrimental. They can create new active sites and degrade column phases.Use high-purity carrier gas with gas filters. Install moisture, oxygen, and hydrocarbon traps on your carrier gas line and change them regularly. Even high-purity gas can contain contaminants from the cylinder or supply lines.[7]

Frequently Asked Questions (FAQs)

Q: What is the best type of GC column for volatile sulfur compounds like H₂S and mercaptans?

A: For volatile sulfur compounds, two main types of columns are used.

  • Thick-film, non-polar wall-coated open tubular (WCOT) columns: Typically a 100% dimethylpolysiloxane phase with a film thickness of 4-5 µm is used to provide sufficient retention for these low-boiling compounds without requiring cryogenic cooling.[1]

  • Porous Layer Open Tubular (PLOT) columns: Columns like the Agilent J&W Select Low Sulfur feature a highly permeable PLOT stationary phase optimized for exceptional inertness towards reactive sulfurs, providing high retention for volatile components.[9][11]

The best choice depends on your specific application, but both types must be specifically designed and QC-tested for sulfur analysis to ensure inertness.[9][10]

Q: My H₂S peak is completely gone, or it only appears after several injections. Why?

A: This is a classic symptom of an active system and is particularly pronounced for highly reactive compounds like hydrogen sulfide and methyl mercaptan.[7][14] The initial injections are being irreversibly adsorbed onto active sites throughout your system. Only when these sites are "saturated" with the sulfur compound will subsequent molecules pass through to the detector. This phenomenon is why priming the system is crucial.[14][15] Before running a quantitative sequence, perform several injections of a mid-level standard until the peak area stabilizes. This pre-saturates the active sites, leading to more reproducible results for your actual samples.[15]

Q: How does inlet temperature affect my analysis?

A: Inlet temperature is a critical trade-off. It must be high enough to ensure complete and rapid vaporization of your sample for sharp peaks, but not so high that it causes thermal degradation of labile sulfur compounds.[8] A good starting point for many volatile sulfurs is 250°C. If you suspect degradation, try lowering the temperature in 25°C increments (e.g., to 225°C, then 200°C) and observe the effect on peak shape and area.[8]

Q: Can I use glass wool in my inlet liner?

A: While glass wool can aid in vaporization and trap non-volatile matrix components, it presents a very high surface area that can be a major source of activity.[8] If you must use wool, it is absolutely essential that it is also deactivated. For most trace sulfur applications, it is best to use a liner without wool or one with a deactivated glass frit.

Experimental Protocols

Protocol 1: GC System Conditioning and Passivation for Trace Sulfur Analysis

This protocol outlines the steps to prepare a GC system for the analysis of reactive sulfur compounds. The objective is to create a consistently inert flow path, verified by performance checks.

Materials:

  • High-purity helium or hydrogen carrier gas (>99.999%)

  • Moisture, oxygen, and hydrocarbon gas filters

  • New, deactivated inlet liner specifically designed for active analytes

  • New inlet septum

  • Appropriate wrenches for fittings

  • Electronic leak detector

  • Sulfur analysis standard at a mid-range concentration

Methodology:

  • Inlet Maintenance (System Cooled and Depressurized):

    • Vent the inlet and detector and allow them to cool completely.

    • Remove the old column.

    • Replace the inlet liner, septum, and gold seal (if applicable). Use clean, lint-free gloves to handle new components to prevent contamination.

    • Causality Check: This is the most frequent source of activity. Regular replacement prevents the buildup of non-volatile residue that creates active sites.[4][16]

  • Column Installation:

    • Trim 10-20 cm from the inlet side of your sulfur-specific GC column using a ceramic wafer.[12]

    • Inspect the cut for a clean, 90-degree angle.

    • Install the column in the inlet, ensuring the correct insertion depth as specified by the manufacturer.

    • Purge the column with carrier gas for 10-15 minutes at ambient temperature before connecting it to the detector. This flushes out any oxygen that entered the column.

  • System Leak Check:

    • Pressurize the system. Set the column head pressure to your method's setpoint.

    • Systematically check all fittings and connections (inlet, detector, gas lines) with an electronic leak detector.

    • Self-Validation: A leak-free system is non-negotiable for stable baselines and reproducible results.

  • Column Conditioning (Bake-out):

    • Set the carrier gas flow to the method's normal rate.

    • With the column disconnected from the detector, heat the oven to 20°C above your maximum analysis temperature (do not exceed the column's maximum temperature limit).

    • Hold for 1-2 hours. This removes residual moisture and volatile contaminants from the column.

    • Cool the oven, connect the column to the detector (ensuring correct insertion depth), and perform another leak check at the detector fitting.

  • System Priming and Verification:

    • Set the GC to your analytical method conditions.

    • Once the system is stable, inject your sulfur standard 5-10 times.

    • Observe the peak areas and shapes. You should see the peak areas for reactive compounds like H₂S and mercaptans increase and then plateau.[14][15]

    • Verification: The system is considered passivated and ready for analysis when the peak areas of consecutive injections are within an acceptable relative standard deviation (e.g., <5%) and the peak shapes are symmetrical (asymmetry factor between 0.9 and 1.5).

References

Technical Support Center: Minimizing Sample Loss During Volatile Sulfur Compound (VSC) Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of volatile sulfur compound (VSC) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of accurately quantifying these notoriously reactive and elusive molecules. The inherent volatility, reactivity, and low concentrations of VSCs make them prone to significant sample loss during extraction, leading to inaccurate and irreproducible results.[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding VSC sample loss during extraction.

Q1: What are the primary reasons for losing volatile sulfur compounds during sample preparation and extraction?

A1: The loss of VSCs during sample preparation and extraction is primarily attributed to three main factors:

  • High Volatility: By their very nature, VSCs have high vapor pressures, meaning they readily escape from the sample matrix into the gas phase.[2][4] Any delay in sealing the sample vial or excessive sample handling can lead to significant losses.

  • Oxidation: Many VSCs, especially thiols (mercaptans), are highly susceptible to oxidation, which converts them into less volatile or non-volatile compounds like disulfides.[5][6][7] This can be catalyzed by the presence of oxygen and metal ions in the sample.[8]

  • Adsorption: VSCs can adsorb onto the surfaces of labware, including glass vials, pipette tips, and septa.[1] This is a particular concern at the trace levels at which these compounds are often analyzed.

Q2: I'm seeing poor reproducibility in my VSC measurements. What are the likely culprits?

A2: Poor reproducibility in VSC analysis often stems from inconsistent sample handling and extraction conditions. Key factors to investigate include:

  • Inconsistent Equilibration Time and Temperature: For headspace techniques like Solid-Phase Microextraction (SPME), variations in equilibration time and temperature will directly impact the partitioning of VSCs into the headspace, leading to variable results.[9][10]

  • Matrix Effects: Variations in the sample matrix, such as pH or ethanol concentration in beverages, can significantly alter the volatility and extraction efficiency of VSCs.[8][11][12] For instance, high ethanol content can suppress the extraction of VSCs.[1][12]

  • Vial Sealing Integrity: A poor seal on your sample vial can lead to the loss of volatile analytes. It's crucial to use high-quality septa and caps and to ensure they are sealed correctly.[9]

  • Fiber/Stir Bar Variability: For SPME and Stir Bar Sorptive Extraction (SBSE), inconsistencies between different fibers or stir bars (even of the same type) can contribute to variability.

Q3: How can I prevent the oxidation of thiols to disulfides during my sample preparation?

A3: Preventing the oxidation of thiols is critical for accurate VSC analysis. Here are several effective strategies:

  • Work Under an Inert Atmosphere: Whenever possible, handle your samples and prepare extracts under an inert gas like nitrogen or argon to minimize exposure to oxygen.[5]

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid can help to scavenge oxygen and prevent oxidation.

  • Addition of Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that can catalyze oxidation reactions.[8][11][13] This stabilizes the matrix and improves extraction efficiency.[8]

  • pH Adjustment: Lowering the pH of the sample can sometimes help to stabilize thiols.

Q4: What are the best extraction techniques for concentrating VSCs from a liquid sample?

A4: The most common and effective techniques for concentrating VSCs from liquid samples are headspace-based methods that avoid the use of solvents. These include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatiles.[1][5][11][14] It is simple, fast, and easily automated.[11]

  • Stir Bar Sorptive Extraction (SBSE): In this technique, a magnetic stir bar coated with a sorbent phase is used to extract analytes from the liquid sample.[13][15] SBSE offers a larger sorbent volume compared to SPME, which can lead to higher sensitivity.[13]

  • Purge and Trap (P&T): An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material before being thermally desorbed into the gas chromatograph (GC).[5]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your VSC extraction experiments.

Guide 1: Low Recovery of Volatile Sulfur Compounds

Problem: You are experiencing consistently low recovery of your target VSCs, even after optimizing your GC method.

Causality: Low recovery is often a result of analyte loss during sample preparation and extraction. This can be due to the high volatility of the compounds, their adsorption to surfaces, or their degradation through oxidation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low VSC recovery.

Detailed Steps:

  • Assess Volatility Loss:

    • Action: Minimize the headspace in your sample vials and ensure they are sealed immediately after sample addition. Work quickly and efficiently to reduce the time the sample is exposed to the atmosphere.

    • Rationale: VSCs can rapidly partition into the headspace and be lost if the vial is not sealed promptly.[2][4]

  • Investigate Adsorption:

    • Action: Consider using silanized glass vials or vials made of other inert materials to reduce active sites for adsorption.

    • Rationale: The glass surfaces of standard laboratory vials can have active silanol groups that adsorb VSCs, leading to their loss from the sample.[1]

  • Evaluate Degradation:

    • Action: Add a chelating agent like EDTA to your sample to bind metal ions that can catalyze oxidation.[8][11][13] Also, consider adding an antioxidant like ascorbic acid. For highly sensitive samples, preparing them in a glove box under an inert atmosphere (e.g., nitrogen) can be beneficial.[5]

    • Rationale: The oxidation of thiols to disulfides is a major pathway for VSC loss.[5][6][7]

  • Optimize Extraction Parameters:

    • Action: Systematically optimize your extraction method (e.g., HS-SPME, SBSE). This includes selecting the appropriate fiber coating or stir bar phase, and optimizing extraction time and temperature.

    • Rationale: The efficiency of VSC extraction is highly dependent on these parameters.[11][16][17]

Guide 2: Matrix Effects in Complex Samples (e.g., Beverages, Biological Fluids)

Problem: You are analyzing VSCs in a complex matrix, such as wine or a biological fluid, and are observing inconsistent results or poor sensitivity.

Causality: The sample matrix can significantly influence the extraction of VSCs. For example, high concentrations of ethanol in alcoholic beverages can suppress the partitioning of VSCs into the headspace, reducing the sensitivity of headspace extraction techniques.[1][12]

Troubleshooting Workflow:

Caption: Workflow for mitigating matrix effects in VSC analysis.

Detailed Steps:

  • Sample Dilution:

    • Action: Dilute your sample with deionized water or a suitable buffer. For alcoholic beverages, diluting to an ethanol concentration of 2-4% (v/v) has been shown to improve the reliability of VSC analysis.[8][12]

    • Rationale: Dilution reduces the concentration of matrix components that can interfere with the extraction process.[11]

  • Salting-Out Effect:

    • Action: Add a salt, such as sodium chloride (NaCl), to your sample.[5][11] A concentration of 10-20% (w/v) is often effective.[11][13]

    • Rationale: The addition of salt increases the ionic strength of the sample, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace.[11]

  • Method of Standard Addition:

    • Action: If matrix effects are still suspected, use the method of standard addition for quantification. This involves adding known amounts of the target analyte to the sample and extrapolating to determine the initial concentration.

    • Rationale: This method helps to compensate for matrix effects that are difficult to eliminate through sample preparation alone.

  • Use of an Appropriate Internal Standard:

    • Action: Select an internal standard with similar chemical and physical properties to your target analytes.

    • Rationale: A good internal standard will be affected by the matrix in a similar way to the analytes of interest, allowing for more accurate quantification.[12]

III. Experimental Protocols & Data

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for VSC Analysis

This protocol provides a general guideline for the HS-SPME of VSCs from a liquid matrix. It should be optimized for your specific application.

Step-by-Step Methodology:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[5]

    • Add 1 g of sodium chloride (NaCl).[5]

    • Add 0.1 g of EDTA.[11]

    • Add an appropriate internal standard.

    • Immediately seal the vial with a PTFE-faced silicone septum.[5]

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.[5]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.[5][11]

  • GC-MS Analysis:

    • Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[5]

    • Column: Use a column suitable for volatile compounds, such as a DB-WAX or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at 3°C/min.

      • Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.[5]

    • Detector: A sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is recommended for enhanced sensitivity and selectivity.[5] A mass spectrometer (MS) can also be used for identification and quantification.[5]

Data Presentation: Comparison of SPME Fiber Coatings for VSC Extraction

The choice of SPME fiber coating is crucial for the successful extraction of VSCs. The following table summarizes the performance of different fiber coatings for the extraction of various VSCs.

SPME Fiber CoatingTarget VSCsAdvantagesDisadvantagesReference
Carboxen/Polydimethylsiloxane (CAR/PDMS) Broad range of VSCs, including highly volatile ones.High sensitivity for many VSCs.Can be prone to displacement effects with complex mixtures.[1][16][18]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) Wide range of VSCs, including thiols and sulfides.Often provides the best overall performance for a broad range of VSCs.May require longer extraction times to reach equilibrium.[11][17]
Polydimethylsiloxane (PDMS) Less volatile VSCs.Good for higher molecular weight sulfur compounds.Lower affinity for highly volatile sulfur compounds.[11]
Polyacrylate (PA) Polar VSCs.Suitable for more polar analytes.Generally less effective for non-polar VSCs.[11]

IV. References

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2002). Analyst, 127(8), 1045-9. 16

  • Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature. (n.d.). PubMed. 19

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). ResearchGate. 1

  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (n.d.). MDPI. 13

  • Technical Support Center: Improving Recovery of Volatile Sulfur Compounds from Food Matrices. (n.d.). Benchchem. 5

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). NIH. 11

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. (2020). PubMed. 20

  • Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. (n.d.). ACS Publications. 18

  • (PDF) Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. 14

  • Application of headspace solid-phase microextraction to the determination of sulphur compounds with low volatility in wines. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (2024). Journal of Oral Medicine and Pain. 21

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ResearchGate. 2

  • Investigation of the stability of selected volatile sulfur compounds in different sampling containers. (n.d.). ResearchGate. 22

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (n.d.). MDPI. 8

  • Stir Bar Sorptive Extraction (SBSE) applied to Environmental Aqueous Samples. (n.d.). Gerstel. 23

  • NEW STIR BAR SORPTIVE EXTRACTION (SBSE) METHOD FOR THE ANALYSIS OF MEDIUM-LEVEL VOLATILE THIOLS IN WINE. (n.d.). Infowine. 24

  • Stir Bar Sorptive Extraction (SBSE). (n.d.). Element Lab Solutions. 25

  • Determination of Total Volatile Sulfur in Gaseous Hydrocarbons and Liquefied Petroleum Gases and Natural Gas by Ultraviolet Fluo. (n.d.). Process Insights. 26

  • Cryogenic electron microscopy. (n.d.). Wikipedia. 27

  • Adsorption of volatile sulphur compounds onto modified activated carbons: Effect of oxygen functional groups. (2013). Universitat Ramon Llull. 28

  • Adsorption of volatile sulphur compounds onto modified activated carbons: Effect of oxygen functional groups. (2013). INIS-IAEA. --INVALID-LINK--

  • Removal of volatile sulfur compounds. (n.d.). The Australian Wine Research Institute. 6

  • Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. (2019). PubMed Central. 12

  • Common Issues And Solutions in Headspace Sampling For Gas Chromatography. (n.d.). alwsci. 9

  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (n.d.). Korea Science. 3

  • Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. (2015). Sigma-Aldrich. 29

  • Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. (n.d.). Semantic Scholar. 7

  • Validation of a new method for the rapid determination of free sulfur dioxide in wine. (n.d.). ResearchGate. 30

  • GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. (n.d.). LCGC International. 31

  • Loss and formation of malodorous volatile sulfhydryl compounds during wine storage. (n.d.). PubMed. 32

  • Adsorption and Desorption of Sulfur Compounds by Improved Nano Adsorbent: Optimization Using Response Surface Methodology. (n.d.). ResearchGate. 33

  • Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. (n.d.). ResearchGate. 4

  • Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. (n.d.). Analytical Methods (RSC Publishing). 10

  • Loss and formation of malodorous volatile sulfhydryl compounds during wine storage. (n.d.). ResearchGate. 34

  • Optimization of Extraction Parameters of Volatile Compounds Present in Alecrim-Do-Campo (Baccharis dracunculifolia). (n.d.). Preprints.org. 17

  • Extraction conditions for removal of oxidized sulfur compounds in gas oil. (n.d.). Semantic Scholar. 35

  • Role of sulfur and nitrogen surface groups in adsorption of formaldehyde on nanoporous carbons. (2018). Montclair State University Digital Commons. 36

References

Technical Support Center: Optimization of Headspace Sampling for Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the analysis of Methyl 4-(methylthio)butyrate (MMTB) using headspace sampling. MMTB is a volatile sulfur compound, and its accurate quantification requires careful optimization of gas chromatography (GC) headspace techniques. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own methods effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My MMTB peak area is extremely low or non-existent. What are the potential causes and solutions?

Low or absent signal is a common issue that can typically be traced back to the fundamental parameters of headspace equilibrium. The goal is to maximize the concentration of MMTB in the gas phase for injection into the GC.[1]

Potential Causes & Step-by-Step Solutions:

  • Insufficient Equilibration Temperature: The vapor pressure of MMTB is temperature-dependent. If the vial is not heated sufficiently, the analyte will remain predominantly in the sample matrix.

    • Solution: Systematically increase the headspace oven temperature in 5-10 °C increments. A good starting point for many volatile sulfur compounds is 60-80 °C.[2] Be cautious not to exceed the thermal stability limit of your analyte or sample matrix, which could lead to degradation. The oven temperature should generally be set about 20 °C below the boiling point of your sample's solvent.[3]

  • Inadequate Equilibration Time: The system needs sufficient time to reach a thermodynamic equilibrium between the sample and the headspace.[4] If the incubation time is too short, this equilibrium will not be achieved, resulting in a lower and inconsistent amount of analyte in the gas phase.[1]

    • Solution: Increase the equilibration time, typically in 5-minute intervals. Most applications find 15–30 minutes to be sufficient.[1] You can perform a time study by analyzing samples at increasing incubation times until the peak area response plateaus, indicating equilibrium has been reached.

  • Incorrect SPME Fiber Selection (for HS-SPME): Solid-Phase Microextraction (SPME) fiber coating must be appropriate for the analyte. For volatile sulfur compounds like MMTB, a fiber with high affinity for such molecules is critical.

    • Solution: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often the most effective choice for volatile sulfur compounds due to its porous structure and high sensitivity.[5][6] Other options like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) can also be effective for a broader range of volatiles.[7]

  • Matrix Effects: Components in your sample matrix (e.g., fats, proteins, ethanol) can alter the volatility of MMTB, suppressing its release into the headspace.[8][9][10]

    • Solution: See the detailed FAQ on mitigating matrix effects (Q5). Initial steps include diluting the sample or using matrix-matched standards for calibration.[11]

Troubleshooting Flowchart: Low or No MMTB Peak Area

Troubleshooting_Low_Peak_Area start Start: Low/No MMTB Peak check_temp Is Equilibration Temp. Optimized? start->check_temp increase_temp Increase Temp in 5-10°C increments. (e.g., 60-80°C) check_temp->increase_temp No check_time Is Equilibration Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase Time in 5 min increments until response plateaus. check_time->increase_time No check_spme Using HS-SPME? Is fiber correct? check_time->check_spme Yes increase_time->check_spme select_fiber Select CAR/PDMS or DVB/CAR/PDMS fiber for Volatile Sulfur Compounds. check_spme->select_fiber No check_leaks System Leaks? check_spme->check_leaks Yes select_fiber->check_leaks fix_leaks Check vial cap/septum. Run instrument leak check. check_leaks->fix_leaks Yes check_matrix Consider Matrix Effects. See FAQ Q5. check_leaks->check_matrix No fix_leaks->check_matrix end_ok Problem Resolved check_matrix->end_ok SPME_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Headspace Extraction (Autosampler) cluster_analysis 3. GC Analysis cluster_data 4. Data Processing prep_sample Accurately weigh/pipette sample into 20 mL vial. add_is Spike with Internal Standard (if used). prep_sample->add_is seal_vial Immediately seal vial with appropriate cap/septum. add_is->seal_vial incubate Incubate vial at optimized temperature with agitation. (e.g., 70°C for 20 min) seal_vial->incubate expose_fiber Expose SPME Fiber (e.g., CAR/PDMS) to the headspace. incubate->expose_fiber equilibrate_fiber Allow analytes to adsorb onto the fiber for a set time. expose_fiber->equilibrate_fiber retract_fiber Retract fiber into needle. equilibrate_fiber->retract_fiber inject Transfer autosampler to GC inlet. Inject and desorb fiber. (e.g., 250°C for 2 min) retract_fiber->inject separate Chromatographic Separation on appropriate GC column. inject->separate detect Detection (e.g., MS, FID). separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using calibration curve. integrate->quantify

References

Technical Support Center: Analysis of Labile Sulfur Compounds in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate science of analyzing labile sulfur compounds (LSCs) in food matrices. This guide is crafted for researchers, scientists, and quality control professionals who encounter the unique difficulties presented by these volatile and reactive molecules. From potent flavor contributors in coffee and wine to the characteristic aromas of Allium vegetables, LSCs are critical to the sensory profile of many foods. However, their chemical nature makes them notoriously challenging to quantify accurately.

This resource moves beyond simple procedural lists to explain the causality behind analytical choices, offering field-proven insights to help you troubleshoot common issues and enhance the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature of LSCs and the core challenges in their analysis.

Q1: What exactly are "labile sulfur compounds" in food, and why are they so important?

Labile sulfur compounds are a class of organic molecules containing sulfur that are chemically unstable and prone to transformation or degradation.[1][2] They include thiols (mercaptans), sulfides, disulfides, and thioesters. These compounds are significant in the food industry because they are often potent aroma and flavor agents, possessing extremely low odor thresholds.[1][3] For instance, dimethyl sulfide contributes to the flavor of canned corn and stewed clams, while various thiols are key to the desirable aromas of tropical fruits, coffee, and wine.[1][3] However, their concentration is a delicate balance; a compound that is pleasant at parts-per-trillion levels can become an off-putting "sulfurous" note at higher concentrations.[3]

Q2: What makes LSCs so difficult to analyze accurately?

The analytical difficulty stems from a combination of intrinsic and extrinsic factors:

  • Chemical Instability: LSCs, particularly thiols, are highly susceptible to oxidation, which can convert them into less volatile disulfides, thereby altering the sample's true profile.[1][2][4] They can also undergo rearrangement or isomerization, especially when exposed to heat during analysis.[1][2]

  • High Volatility: Many LSCs are highly volatile, leading to significant analyte loss during sample preparation, handling, and storage if not managed carefully.[4][5]

  • Low Concentrations: These compounds are often present at trace or ultra-trace levels (ppb or ppt), requiring highly sensitive and selective analytical techniques for detection and quantification.[1][2][4]

  • Complex Food Matrices: Food is a complex mixture of fats, proteins, carbohydrates, and other volatiles. These components can interfere with analysis by competing for extraction sites (e.g., on an SPME fiber) or by causing signal suppression/enhancement in the detector.[4]

  • Artifact Formation: The high temperatures used in gas chromatography (GC) injectors can cause thermally unstable LSCs to degrade, forming secondary reaction products that were not originally present in the sample.[1][2]

Q3: What are the primary analytical techniques for LSC analysis?

Gas chromatography (GC) is the cornerstone of LSC analysis due to its power in separating complex volatile mixtures. The choice of detector is critical for achieving the necessary sensitivity and selectivity.

  • Sulfur Chemiluminescence Detector (SCD): This is the gold standard for sulfur analysis. It is highly selective and provides a sensitive, linear, and equimolar response to sulfur compounds, meaning the signal is directly proportional to the number of sulfur atoms, simplifying quantification.[3][4][6]

  • Pulsed Flame Photometric Detector (PFPD): An improvement on the older FPD, the PFPD offers enhanced sensitivity and is another excellent sulfur-specific option.[1][2]

  • Mass Spectrometry (MS): While not sulfur-specific, MS provides structural information, which is invaluable for identifying unknown compounds. Techniques like comprehensive two-dimensional GC (GCxGC-MS) are particularly powerful for resolving trace sulfur compounds from complex matrix interferences.[1][2]

For sample introduction, Headspace Solid-Phase Microextraction (HS-SPME) is widely used. It is a solvent-free technique that is simple, fast, and effective for extracting volatile compounds from the headspace above a food sample.[7][8]

Q4: How can I minimize analyte loss during sample collection and storage?

Preventing the loss of labile sulfur compounds begins the moment the sample is collected.

  • Minimize Headspace: Store samples in vials with minimal headspace to reduce volatilization losses.

  • Inert Atmosphere: Purge vials with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.[4]

  • Low Temperature Storage: Freeze samples immediately after collection and store them at -80°C if analysis is not performed promptly.

  • pH Control: Adjusting the sample pH can help stabilize certain thiols.

  • Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the sample. EDTA binds metal ions (e.g., copper, iron) that can catalyze the oxidation of thiols to disulfides.[7][9]

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during your experiments, explaining the root causes and offering corrective actions.

Problem 1: Low or No Analyte Recovery

Symptom: Your target sulfur compounds are either completely absent or present at much lower concentrations than expected in your chromatogram.

Potential Cause Explanation & Solution
Oxidative Loss Thiols (R-SH) are easily oxidized to disulfides (R-S-S-R), which have different volatility and chromatographic behavior. Solution: Prepare samples under an inert atmosphere (N₂ or Ar).[4] Add EDTA to chelate catalytic metal ions.[7][9] For samples where oxidation has already occurred, consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to convert disulfides back to thiols, though this alters the original sample profile.[4][10]
Inefficient Extraction The chosen SPME fiber or extraction conditions may not be optimal for your target analytes and matrix. High ethanol content in alcoholic beverages, for example, can significantly decrease extraction efficiency.[4][7] Solution: Optimize SPME parameters (fiber chemistry, temperature, time). For high-ethanol samples, dilution with water and adding salt (salting out) can improve the partitioning of volatiles into the headspace.[7][9] A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often a good starting point for broad-range VSC analysis.[7]
Analyte Volatilization LSCs can be lost during sample transfer, grinding, or weighing if not handled quickly and in sealed containers. Solution: Minimize sample handling time. Prepare samples in a cold room or on an ice bath to reduce volatility. Use sealed, airtight vials for all preparation and extraction steps.
Irreversible Adsorption Active sites within the analytical system (injector liner, column) can irreversibly bind to reactive sulfur compounds. Solution: Use deactivated (silylated) glass inlet liners and high-quality, inert GC columns specifically designed for sulfur analysis.[1][2] If contamination is suspected, bake out the column or trim the first few centimeters.
Problem 2: Poor Chromatography (Peak Tailing, Broadening, or Fronting)

Symptom: Analyte peaks are not sharp and symmetrical (Gaussian), leading to poor resolution and inaccurate integration.

Potential Cause Explanation & Solution
Active Sites in System Thiols are particularly prone to interacting with active sites (e.g., metal oxides, silanols) in the GC inlet liner or the front of the column, causing peak tailing.[4] Solution: Use a fresh, deactivated inlet liner. Ensure the GC column is properly installed and has not been damaged. If tailing persists, trim 10-20 cm from the front of the column. Using PTV (Programmable Temperature Vaporization) inlets can also minimize interaction by keeping the inlet cool during injection.
Column Overload Injecting too much sample or a sample with a high concentration of matrix components can saturate the stationary phase, leading to broad or fronting peaks. Solution: Dilute the sample. If using SPME, reduce the extraction time. If using liquid injection, reduce the injection volume or use a higher split ratio.
Incompatible Column Phase The polarity of the GC column's stationary phase may not be suitable for the target analytes. Solution: Select a column with appropriate polarity. For general-purpose VSC analysis, a mid-polarity phase is often effective. Columns specifically designed for sulfur analysis, like the DB-Sulfur SCD, can provide excellent peak shape.[6]
Improper Flow Rate If the carrier gas flow rate is too far from the optimal linear velocity for the column, it will result in band broadening and reduced efficiency. Solution: Verify and optimize the carrier gas flow rate (or head pressure) for your column dimensions and carrier gas type (He, H₂, N₂).
Problem 3: Artifact Peak Formation

Symptom: You observe unexpected peaks in your chromatogram that are not present in your standards or are inconsistent across replicate analyses.

Potential Cause Explanation & Solution
Thermal Degradation in Injector High injector temperatures can cause labile precursors in the food matrix to break down, forming new sulfur compounds. For example, heating can cause changes in dimethyl sulfide/disulfide/trisulfide ratios.[1] Solution: Lower the injector temperature to the minimum required for efficient analyte vaporization. Use a pulsed splitless or on-column injection technique to minimize the time the analytes spend in the hot inlet.[4]
Reaction with Derivatizing Agent If using derivatization to stabilize thiols, side reactions can occur, leading to unexpected byproducts. Solution: Carefully optimize derivatization conditions (reagent concentration, pH, reaction time, temperature). Run a reagent blank (derivatizing agent without sample) to identify any peaks originating from the reagent itself.
System Contamination Contaminants from previous analyses, septa bleed, or impure gases can appear as artifact peaks. Column bleed at high temperatures can also interfere with SCD detectors.[11] Solution: Ensure high-purity gases are used. Regularly replace the septum and inlet liner. Bake out the column to remove contaminants. Run a blank gradient to confirm system cleanliness. Keep the final oven temperature below the column's maximum limit to minimize bleed.[11]

Section 3: Key Experimental Protocols

Protocol 1: General Headspace SPME-GC-SCD Workflow

This protocol provides a robust starting point for the analysis of volatile sulfur compounds in a general food matrix (e.g., fruit juice, beer).

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1.0 g of sodium chloride (NaCl) to aid in "salting out" the volatiles.

    • Add 50 µL of an aqueous solution of EDTA (1% w/v) to chelate metal ions.

    • Spike with an appropriate internal standard (e.g., ethyl methyl sulfide).

    • Immediately cap the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray, which is thermostatted at a specific temperature (e.g., 45°C).[8]

    • Equilibrate the sample for 10 minutes to allow volatiles to partition into the headspace.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for a set time (e.g., 30-40 minutes) while agitating.[7][8]

  • GC-SCD Analysis:

    • Retract the fiber and immediately introduce it into the GC injector, heated to a temperature sufficient for desorption (e.g., 250°C), for 5-10 minutes in splitless mode.[8]

    • GC Column: Use an inert, sulfur-specific column (e.g., 30 m x 0.32 mm x 4.0 µm).

    • Oven Program: Start at a low temperature (e.g., 40°C, hold for 5 min), then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C).

    • SCD Parameters: Set the burner temperature and detector parameters according to the manufacturer's recommendations (e.g., Agilent 8355 SCD).[12]

Protocol 2: Thiol Stabilization via Derivatization

For analyses focusing specifically on unstable thiols, derivatization can significantly improve stability and detectability, especially when using a non-specific detector like MS.

  • Principle: Thiol groups (R-SH) are reacted with a reagent to form a stable, less volatile derivative that protects the sulfhydryl group from oxidation. N-substituted maleimides are commonly used for this purpose.[13]

  • Procedure (Conceptual):

    • Extract the sample using an appropriate solvent or technique.

    • Adjust the pH of the extract to between 6.5 and 7.5, as the reaction of maleimides with thiols is highly selective in this range.[13]

    • Add the derivatizing agent (e.g., N-ethylmaleimide, NEM) in a stoichiometric excess.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench any remaining reagent if necessary.

    • Analyze the derivatized sample by LC-MS/MS or GC-MS, depending on the derivative's properties.

Section 4: Visual Workflows and Logic Diagrams

Visual aids can simplify complex analytical processes and troubleshooting logic.

Diagram 1: General Analytical Workflow

This diagram illustrates the end-to-end process for LSC analysis in food.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Homogenize Food Sample Weigh Weigh into Vial Sample->Weigh Additives Add Salt, EDTA, Internal Standard Weigh->Additives Seal Seal Vial & Equilibrate Additives->Seal SPME HS-SPME Extraction Seal->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate GC Column Separation Desorb->Separate Detect SCD/PFPD/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Compound Identification Integrate->Identify Quantify Quantification vs. Standards Identify->Quantify Report Final Report Quantify->Report

Caption: End-to-end workflow for LSC analysis.

Diagram 2: Troubleshooting Decision Tree for Poor Recovery

This logic tree guides the user through diagnosing the cause of low or no analyte signal.

G Start Symptom: Low/No Analyte Recovery CheckSystem Run System Suitability Standard. Is performance OK? Start->CheckSystem CheckExtraction Review SPME Parameters. (Fiber, Time, Temp) CheckSystem->CheckExtraction Yes SystemProblem Root Cause: Instrumental Issue (Leak, Active Sites, Detector Fault) CheckSystem->SystemProblem No CheckSamplePrep Review Sample Prep. Used inert gas? Added EDTA? CheckExtraction->CheckSamplePrep Yes, parameters are optimal ExtractionProblem Root Cause: Inefficient Extraction (Matrix Effects, Wrong Fiber) CheckExtraction->ExtractionProblem No, parameters are suboptimal OxidationProblem Root Cause: Analyte Oxidation/Loss (Degradation during prep) CheckSamplePrep->OxidationProblem No, prep needs improvement Derivatize Consider Derivatization for highly unstable thiols CheckSamplePrep->Derivatize Yes, but still low recovery

Caption: Decision tree for low recovery issues.

References

Technical Support Center: Enhancing the Longevity of Flavor Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond simple storage instructions. It is designed to provide you with the foundational knowledge and practical troubleshooting tools to proactively manage the stability of your flavor standards. We will delve into the "why" behind degradation pathways and equip you with robust protocols to ensure the accuracy and reliability of your work.

Section 1: The Science of Flavor Degradation: Foundational Principles

Flavor standards are, by their nature, composed of reactive chemical compounds. Their degradation is not a matter of if, but when and how. Understanding the primary mechanisms of instability is the first step toward controlling them. The main factors that influence the stability of a flavor are heat, oxidation, light, and storage conditions.[1]

  • Oxidation: This is one of the most common degradation pathways, particularly for compounds with unsaturated bonds, such as those found in citrus oils, and for aldehydes.[1][2] Oxygen in the headspace of a vial or dissolved in a solvent can initiate a free-radical chain reaction, leading to the formation of hydroperoxides that break down into compounds with undesirable "rancid" or "stale" off-notes.[3]

  • Hydrolysis: Esters, which are responsible for many fruity aromas, are susceptible to hydrolysis—a reaction with water that splits the ester back into its constituent alcohol and carboxylic acid. This reaction can be catalyzed by the presence of acids or bases in the solvent matrix.

  • Thermal Degradation: Heat can significantly accelerate chemical reactions.[4] In flavor standards containing both amino acids and reducing sugars, heat can trigger the Maillard reaction , a complex cascade of reactions that produces a wide array of new flavor compounds and causes browning.[5][6] This process is responsible for the "cooked" or "roasted" flavors in many foods but is an undesirable alteration in a pure standard.[7][8] Another heat-driven process is the Strecker degradation of amino acids, which can also generate potent aroma compounds, altering the standard's profile.[9]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate chemical reactions. Compounds with chromophores are especially sensitive and can undergo rearrangement, cleavage, or polymerization, leading to a complete loss of the target flavor note or the development of off-flavors.[10][11][12]

Below is a diagram illustrating the interplay between a flavor standard and the primary factors driving its degradation.

FlavorStandard Flavor Standard Oxidation Oxidation Oxidation->FlavorStandard creates off-notes Hydrolysis Hydrolysis Hydrolysis->FlavorStandard weakens fruity notes Thermal Thermal Degradation (Maillard, Strecker) Thermal->FlavorStandard causes browning Photo Photodegradation Photo->FlavorStandard alters profile Oxygen Oxygen Oxygen->Oxidation initiates Water Water / Humidity Water->Hydrolysis reacts Heat Heat Heat->Oxidation accelerates Heat->Thermal drives Light Light (UV) Light->Photo excites pH pH (Acid/Base) pH->Hydrolysis catalyzes

Caption: Key pathways and factors in flavor standard degradation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter. The answers are designed to help you diagnose the problem and implement an effective solution based on sound scientific principles.

Q1: My citrus-flavored standard (e.g., lemon, orange) has developed a harsh, turpentine-like off-note. What is happening and how can I prevent it?

A: This is a classic case of oxidation . Citrus flavors are rich in terpenes like limonene, which contain carbon-carbon double bonds. These bonds are highly susceptible to attack by oxygen, leading to the formation of compounds like carvone and limonene oxide, which have distinctly different and often unpleasant aromas.

  • Causality: The degradation is initiated by oxygen present in the vial's headspace. Heat and light can accelerate this process.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Before sealing the vial, purge the headspace with an inert gas like high-purity nitrogen or argon. This displaces the oxygen, removing the key reactant for oxidation.

    • Antioxidant Use: For bulk solutions, consider adding a small amount of a food-grade antioxidant like butylated hydroxytoluene (BHT) or mixed tocopherols (Vitamin E).[2] These molecules act as radical scavengers, terminating the oxidation chain reaction. Always run a small test to ensure the antioxidant doesn't impact the flavor profile at the concentration used.

    • Cold Storage: Store the standard in a refrigerator (2-8°C).[13] Lower temperatures significantly slow down the rate of chemical reactions, including oxidation.[4]

    • Light Protection: Always use amber glass vials or store clear vials in the dark to prevent photodegradation, which can generate the initial free radicals that start the oxidation process.

Q2: The "fruity" character of my ester-based standard (e.g., isoamyl acetate for 'banana') seems to be fading, and it smells increasingly acidic. Why?

A: This indicates hydrolysis . Esters are formed from a reaction between a carboxylic acid and an alcohol. In the presence of water, this reaction can reverse, breaking the ester down and regenerating the original acid and alcohol. The loss of the ester reduces the fruity aroma, while the formation of the carboxylic acid can introduce a sour or vinegary off-note.

  • Causality: The presence of water, even in trace amounts from atmospheric humidity or within the solvent, can drive this reaction. The process is significantly accelerated by acidic or basic conditions.

  • Troubleshooting & Prevention:

    • Solvent Choice: If preparing a dilution, use an anhydrous (dry) solvent like ethanol or propylene glycol. Avoid using water unless absolutely necessary for the application.

    • Control pH: If an aqueous solution is required, use a buffer system to maintain a neutral pH (around 7.0), as this is the point of maximum stability for most esters.

    • Proper Sealing: Use vials with high-quality PTFE-lined caps to create an airtight seal.[14] This prevents atmospheric moisture from entering the vial over time.

    • Prepare Fresh: For applications requiring aqueous dilutions, it is best practice to prepare the diluted standard fresh and use it within a few hours to minimize hydrolysis.[15]

Q3: I've noticed browning and a "cooked" or "bready" aroma developing in a standard that contains both sugars and amino acids. What's causing this transformation?

A: You are observing the Maillard reaction .[6][16] This is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like glucose or fructose) and the amino group of an amino acid.[5] It creates a complex mixture of molecules, including melanoidins which are brown pigments, and various heterocyclic compounds that contribute roasted, nutty, and savory aromas.[7]

  • Causality: The reaction is primarily driven by heat but can occur slowly even at room temperature over long periods, especially if water activity is in an intermediate range.

  • Troubleshooting & Prevention:

    • Separate Components: The most effective strategy is to store the amino acid and sugar components in separate vials and mix them only immediately prior to use.

    • Deep Freeze Storage: If the standard must be stored as a mixture, store it in a freezer at -20°C or, ideally, -80°C. The extremely low temperature will drastically slow the reaction rate.

    • Control Water Activity: If possible, prepare the standard in a solvent system with very low water activity (e.g., pure propylene glycol) to inhibit the reaction.

Q4: My analytical results (e.g., GC-MS chromatogram) for a standard show new, unexpected peaks over time. How can I identify the source of this instability?

A: The appearance of new peaks is a clear indicator of degradation or contamination. A systematic approach is needed to diagnose the issue.

  • Causality: The new peaks could be products of oxidation, hydrolysis, thermal degradation, or interaction with the container or solvent.

  • Troubleshooting & Prevention:

    • Characterize the Degradants: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to tentatively identify the new peaks.[17][18] Comparing their mass spectra to libraries can provide clues. For example, the appearance of aldehydes and ketones in a terpene standard points to oxidation.

    • Review Storage Conditions: Cross-reference your storage protocol with best practices. Was the vial purged with inert gas? Was it protected from light? Was the temperature consistent?

    • Conduct a Forced Degradation Study: Intentionally expose small aliquots of a fresh standard to stress conditions (e.g., heat at 60°C, UV light exposure, oxygen bubbling) for a short period. Analyze these samples to see if you can replicate the degradation products. This can confirm the degradation pathway. See the protocol for Accelerated Shelf-Life Testing below.

Section 3: Protocols for Maximizing Stability

Adhering to standardized protocols is essential for ensuring the longevity and reliability of your flavor standards.

Protocol 1: General Storage and Handling of Flavor Standards

This protocol provides a baseline for the proper care of all flavor reference materials.

  • Receiving and Logging: Upon receipt, inspect the container for damage. Log the standard's identity, lot number, date received, and date opened.[19] For peroxide-formers (e.g., ethers), this is a critical safety step.[13]

  • Aliquotting: If you have a large volume of a standard that will be used over a long period, immediately aliquot it into smaller, single-use vials. This minimizes the exposure of the entire stock to air and moisture each time it is used and prevents cross-contamination.

  • Headspace Purging: For each aliquot, before sealing, purge the vial's headspace with a gentle stream of high-purity nitrogen or argon for 10-15 seconds.

  • Sealing: Use vials with PTFE-lined septa/caps to ensure an inert and tight seal. Screw the cap on firmly but do not overtighten, which can cause the liner to deform and fail.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the vials under the conditions recommended in the table below. Always store them upright and in a secondary containment tray to manage potential leaks.[19][20]

  • Usage: When you need to use a standard, allow the vial to come to room temperature before opening it. This prevents condensation of atmospheric moisture into the cold sample. Use the "first-in, first-out" principle for your inventory.[19]

Data Presentation: Recommended Storage Conditions for Flavor Classes
Flavor ClassKey ExamplesRecommended Temp.Light ProtectionInert AtmospherePrimary Degradation Risk
Aldehydes (Aliphatic) Hexanal, Nonanal≤ 4°CMandatory (Amber Vial)Mandatory (N₂/Ar)Oxidation to Carboxylic Acids
Esters Ethyl Butyrate, Isoamyl Acetate≤ 4°CRecommendedRecommendedHydrolysis
Terpenes & Terpenoids Limonene, Linalool, Menthol≤ 4°CMandatory (Amber Vial)Mandatory (N₂/Ar)Oxidation, Isomerization
Pyrazines 2-MethylpyrazineRoom Temp or ≤ 4°CRecommendedRecommendedGenerally stable, but can be volatile
Sulfur Compounds Dimethyl Sulfide, Methional≤ -20°CMandatory (Amber Vial)Mandatory (N₂/Ar)Oxidation, High Volatility
Phenols Guaiacol, Eugenol≤ 4°CMandatory (Amber Vial)Mandatory (N₂/Ar)Oxidation (Color Change)
Lactones gamma-Decalactone≤ 4°CRecommendedRecommendedHydrolysis (under pH extremes)
Protocol 2: Conducting an Accelerated Shelf-Life Study

This protocol allows you to predict the long-term stability of a standard in a shorter timeframe by accelerating degradation under controlled stress conditions.[21][22][23]

  • Sample Preparation: Prepare a homogenous batch of the flavor standard solution. Aliquot the solution into at least 15 identical, properly sealed amber glass vials.

  • Establish Conditions:

    • Control: Store 3 vials at the recommended "ideal" storage condition (e.g., 4°C in the dark).

    • Accelerated Condition 1 (Heat): Place 5 vials in a calibrated oven or incubator at an elevated temperature (e.g., 40°C).[24]

    • Accelerated Condition 2 (Heat + Light): Place 5 vials in a photostability chamber that combines elevated temperature (e.g., 40°C) with controlled UV and visible light exposure.

    • Reference Standard: Retain 2 vials in a deep freezer (≤ -20°C) to serve as a baseline reference (t=0).

  • Time Points: Define your testing intervals (e.g., Time = 0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: At each time point, remove one vial from each condition (Control, Accel 1, Accel 2). Allow them to equilibrate to room temperature.

    • Chemical Analysis: Analyze each sample using a validated stability-indicating method, such as GC-MS or HPLC.[18] Quantify the concentration of the primary flavor compound and identify/quantify any new peaks that appear.

    • Sensory Analysis: If applicable, have a trained sensory panel evaluate the samples against the frozen reference standard to detect any changes in aroma or taste.[17][25]

  • Data Evaluation: Plot the concentration of the primary flavor compound versus time for each condition. The rate of degradation at accelerated conditions can be used with models like the Arrhenius equation to extrapolate and predict the shelf-life under normal storage conditions.[26]

cluster_conditions Distribute to Storage Conditions Prep Prepare Homogenous Batch of Flavor Standard Aliquot Aliquot into Multiple Vials Prep->Aliquot Control Control (e.g., 4°C, Dark) Aliquot->Control Accel1 Accelerated 1 (e.g., 40°C, Dark) Aliquot->Accel1 Accel2 Accelerated 2 (e.g., 40°C, Light) Aliquot->Accel2 Ref Reference (e.g., -20°C) Aliquot->Ref Analysis Analyze at Time Points (t=0, 1, 2, 4, 8 wks) - GC-MS / HPLC - Sensory Evaluation Control->Analysis Accel1->Analysis Accel2->Analysis Ref->Analysis Data Plot Degradation Curves Analysis->Data Predict Extrapolate & Predict Shelf-Life (e.g., using Arrhenius Model) Data->Predict

Caption: Workflow for an accelerated shelf-life stability study.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best type of container for storing flavor standards? A: For most applications, Type 1 borosilicate amber glass vials with PTFE-lined screw caps are the gold standard. The amber glass protects against light, the borosilicate composition is highly inert, and the PTFE liner provides a chemically resistant, airtight seal.[14][27]

Q: How often should I re-qualify my working standards? A: There is no single answer, as it depends on the compound's inherent stability. However, a good starting point is to re-analyze working standards via your primary analytical method (e.g., GC) every 3-6 months. Compare the results to the initial analysis. If the purity has dropped by a defined amount (e.g., >2%) or significant degradation peaks have appeared, the standard should be discarded.

Q: Is it a good idea to freeze my flavor standards? A: Freezing can be an excellent way to preserve highly unstable compounds by dramatically slowing reaction rates. However, it's not without risks. Some compounds may precipitate out of solution at low temperatures and may be slow to redissolve, leading to inaccurate concentrations if not properly re-homogenized. Additionally, freezing and thawing aqueous solutions can sometimes alter the flavor perception.[15] It is generally recommended for long-term storage of neat materials or very unstable compounds, but refrigeration (2-8°C) is often sufficient and less problematic for routine working standards.

Q: What are the key signs that my flavor standard has degraded? A: You can observe several signs:

  • Visual: Color change (e.g., yellowing or browning), cloudiness, or the formation of a precipitate.

  • Olfactory: The development of unexpected off-aromas (rancid, sour, cooked) or a noticeable weakening of the target aroma.

  • Analytical: In a chromatogram, a decrease in the peak area of the main compound, the appearance of new "degradation" peaks, or a shift in retention time.

Q: How do I properly dispose of expired flavor standards? A: Expired chemical standards should be treated as hazardous waste. They should never be poured down the drain.[19] Always follow your institution's Environmental Health & Safety (EHS) guidelines for chemical waste disposal. This typically involves collecting the expired standards in a labeled, sealed waste container for professional disposal.

References

Technical Support Center: Refinement of Hydrolysis Methods for Ester Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of ester precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this fundamental yet often nuanced transformation. We will move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and refine your methods effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of robust experimental design for ester hydrolysis.

Q1: What are the primary methods for ester hydrolysis, and how do I choose between them?

A1: There are three main strategies for hydrolyzing an ester to its constituent carboxylic acid and alcohol: acid-catalyzed hydrolysis, base-catalyzed hydrolysis (saponification), and enzymatic hydrolysis.

  • Acid-Catalyzed Hydrolysis: This method uses a strong acid (e.g., H₂SO₄, HCl) as a catalyst in the presence of excess water.[1] The reaction is reversible, meaning it exists in an equilibrium with the reverse reaction, Fischer esterification.[2][3] To drive the reaction to completion, a large excess of water is required.[1][4] This method is suitable for substrates that are stable in strong acid but may be problematic for molecules with acid-labile functional groups.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and often preferred method for preparative synthesis.[5] It employs a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid product is deprotonated to form a carboxylate salt.[6][7] This salt is resistant to nucleophilic attack by the alcohol byproduct, thus preventing the reverse reaction.[7]

  • Enzymatic Hydrolysis: This method utilizes enzymes like lipases or esterases to catalyze the hydrolysis.[8] Its key advantages are exceptional chemo-, regio-, and enantioselectivity under very mild conditions (neutral pH, room temperature).[9] This is the method of choice for complex molecules with multiple sensitive functional groups or when preserving stereochemistry is critical, particularly in the context of prodrug activation.[10][11]

The choice depends on your substrate's stability and the desired outcome. The following decision tree can guide your selection.

G start Start: Choose Hydrolysis Method q1 Is the substrate sensitive to strong acid or base? start->q1 q2 Is the ester sterically hindered? q1->q2 No q3 Is preserving stereochemistry or high chemoselectivity critical? q1->q3 Yes base Use Base-Catalyzed Hydrolysis (Saponification) q2->base No harsh_base Consider harsher base conditions (e.g., higher temp, stronger base) q2->harsh_base Yes enzymatic Use Enzymatic Hydrolysis (e.g., Lipase) q3->enzymatic acid Use Acid-Catalyzed Hydrolysis base->acid If base-sensitive groups are present G A Dissolve Ester in THF/H2O B Add LiOH (1.5 eq) A->B C Stir at RT, Monitor by TLC B->C D Reaction Complete? C->D D->C No E Remove THF (Rotovap) D->E Yes F Wash with EtOAc (remove impurities) E->F G Cool and Acidify with 1M HCl to pH 2 F->G H Extract Product with EtOAc (3x) G->H I Wash with Brine, Dry, Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Methyl 4-(methylthio)butyrate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-(methylthio)butyrate

This compound is a sulfur-containing ester recognized for its distinct aroma profile, often associated with savory, sulfury notes found in various food products and beverages like pineapple, wine, and beer.[1][2] Beyond its role as a flavor compound, its structural similarity to methionine precursors makes its accurate quantification critical in diverse fields, from food science to animal nutrition and metabolic research.[3][4] Developing and validating a robust analytical method is not merely a procedural formality but the cornerstone of generating reliable, reproducible, and scientifically sound data.[5]

This guide provides an in-depth comparison of common analytical approaches for quantifying this compound. It is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols. We will dissect the validation process through the lens of the globally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, with cross-references to the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8] Our focus will be on the causality behind experimental choices, ensuring that the described protocols are self-validating systems built on a foundation of scientific integrity.

Strategic Selection of an Analytical Technique

The physicochemical properties of this compound (C₆H₁₂O₂S, MW: 148.22) make it amenable to several analytical techniques.[9][10] The choice between these techniques is a critical decision driven by factors such as the sample matrix, required sensitivity, available equipment, and the ultimate purpose of the analysis.

G Analyte This compound Properties Key Properties: - Volatile Ester - Sulfur-containing - Weak UV Chromophore Analyte->Properties Choice Choice of Analytical Technique Analyte->Choice GC Gas Chromatography (GC) Choice->GC High Volatility HPLC High-Performance Liquid Chromatography (HPLC) Choice->HPLC Non-volatile Matrix or Thermal Instability GC_Detector Detector Choice GC->GC_Detector HPLC_Detector Detector Choice HPLC->HPLC_Detector GC_SCD Sulfur Chemiluminescence (SCD) - Highly Specific & Sensitive - Ideal for Complex Matrices GC_Detector->GC_SCD GC_FPD Flame Photometric (FPD) - Good Specificity for Sulfur - Cost-Effective GC_Detector->GC_FPD GC_MS Mass Spectrometry (MS) - Gold Standard for Identification - High Specificity & Sensitivity GC_Detector->GC_MS HPLC_UV UV-Vis (Low λ) - Limited Specificity - Suitable for Simple Matrices - Requires Chromophore HPLC_Detector->HPLC_UV HPLC_MS Mass Spectrometry (MS/MS) - High Specificity & Sensitivity - Overcomes Lack of Chromophore - Structural Confirmation HPLC_Detector->HPLC_MS

Caption: Decision workflow for selecting an analytical technique.

Comparison of Prime Candidates: GC vs. HPLC
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Suitability Excellent, due to the analyte's volatility.[11]Feasible, particularly for non-volatile sample matrices.[12]
Typical Column Non-polar capillary column (e.g., DB-1).[11]Reversed-phase C18 column.[4]
Detection Highly Recommended: Sulfur-specific detectors like SCD or FPD provide exceptional selectivity and sensitivity, minimizing matrix interference.[13][14] Mass Spectrometry (MS) offers definitive identification.Standard: UV detection at low wavelengths (~210 nm) is possible but lacks specificity.[15] Recommended: Mass Spectrometry (LC-MS/MS) is strongly preferred for its superior specificity and sensitivity.[4]
Advantages - High resolution and efficiency. - Excellent sensitivity with specific detectors. - Reduced need for complex sample cleanup with selective detectors.- Handles complex, non-volatile matrices well. - No analyte derivatization required. - LC-MS provides high specificity.
Disadvantages - Requires analyte to be thermally stable and volatile. - Potential for matrix effects with non-specific detectors.- Lower efficiency compared to capillary GC. - Potential for poor sensitivity and specificity with UV detection due to weak chromophore. - Mobile phase consumption.

Recommendation: For most applications, Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) presents the most robust and specific approach for quantifying this compound. This combination leverages the analyte's volatility and the detector's specificity to sulfur, effectively eliminating interferences from non-sulfur-containing matrix components.[2][13] Where definitive structural confirmation is required or GC is not available, HPLC coupled with tandem Mass Spectrometry (LC-MS/MS) is the superior alternative.[4]

The Method Validation Workflow: A Systematic Approach

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[8] It is a systematic journey that follows a predefined plan, or validation protocol, to evaluate a method's performance characteristics.[16] The process is not a one-time event but part of a lifecycle approach to ensure the method remains fit-for-purpose over time.[17][18]

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R2)) Dev Analytical Procedure Development Robust Robustness Evaluation (Deliberate Parameter Variation) Dev->Robust Protocol Write Validation Protocol (Define Experiments & Acceptance Criteria) Robust->Protocol Spec Specificity / Selectivity Protocol->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Report Final Validation Report (Summarize Findings) Range->Report Acc->Range Prec->Range Ongoing Phase 3: Lifecycle (Ongoing Monitoring) Report->Ongoing

Caption: A typical workflow for analytical method validation.

Dissecting the Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for validating a GC-SCD method for this compound quantification. The principles and acceptance criteria are derived from ICH and USP guidelines and are broadly applicable to other techniques like LC-MS.[6][19]

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] A lack of specificity can lead to artificially inflated results. For a GC-SCD method, specificity is high by design, as the detector only responds to sulfur compounds. However, it must still be formally demonstrated.

Experimental Protocol:

  • Matrix Blank Analysis: Prepare and analyze a representative sample matrix (e.g., a placebo formulation, flavor base without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Spike the matrix blank with a known concentration of the analyte and verify that the peak shape and retention time are consistent with a pure standard.

  • Co-eluting Sulfur Compounds: Identify any other sulfur-containing compounds in the sample matrix. Analyze standards of these compounds to demonstrate chromatographic separation from the main analyte peak. Adequate resolution (Rs > 2) should be achieved between the analyte and any potential sulfur-containing interferent.

  • Forced Degradation (for stability-indicating methods): Subject the analyte in solution and in the sample matrix to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to demonstrate that degradation products do not interfere with the quantification of the analyte.

Acceptance Criteria:

  • The matrix blank should show no significant signal at the retention time of the analyte.

  • The method must demonstrate the ability to separate the analyte from other known sulfur compounds and degradation products.[19]

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[16] This relationship is fundamental for calculating the concentration of unknown samples from a calibration curve.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard in a suitable solvent.

  • From the stock solution, prepare a series of at least five calibration standards spanning the expected working range. A typical range for an assay of a major component is 80% to 120% of the target concentration.[8]

  • Inject each calibration standard in triplicate.

  • Plot the average peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the data and the residual plot should confirm a linear relationship.

Table 1: Example Linearity Data

Concentration (µg/mL)Avg. Peak AreaCalculated Conc.% Recovery
80.07985079.999.9%
90.08991089.999.9%
100.0100150100.2100.2%
110.0110300110.3100.3%
120.0119880119.999.9%
Regression y = 1000x + 150 r = 0.9998
Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] It confirms the concentrations at which the method can be reliably used.

Experimental Protocol:

  • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range. No separate experiments are typically needed; the data is derived from the linearity, accuracy, and precision studies.[16]

Acceptance Criteria:

  • The validated range should encompass the concentrations expected during routine analysis. For assays, this is typically 80-120% of the test concentration. For impurity testing, it would range from the reporting threshold to 120% of the specification limit.[8]

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[17] It is a critical measure of systematic error or bias in the method.

Experimental Protocol:

  • Prepare a homogenous pool of sample matrix (placebo).

  • Spike the placebo at three different concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (a total of 9 samples).

  • Analyze the samples and calculate the concentration of the analyte in each.

  • Express the accuracy as the percentage recovery of the known amount of added analyte.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay of a major component.[20]

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogenous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six independent samples of the same homogenous lot at 100% of the target concentration.

    • Alternatively, analyze three replicates at three different concentrations (9 total determinations).

    • The analyses should be performed by the same analyst on the same day with the same equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This evaluates the effect of random events on the method's precision within the same laboratory.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2% for an assay.[5]

Table 2: Example Summary of Accuracy and Precision Data (at 100 µg/mL)

ParameterReplicateMeasured (µg/mL)Mean (µg/mL)% Recovery / %RSDAcceptance Criteria
Accuracy 1, 2, 399.5, 101.0, 99.8100.1100.1% 98.0 - 102.0%
Repeatability 1-6100.2, 99.1, 100.5, 98.9, 101.1, 99.799.90.85% ≤ 2.0%
Intermediate 1-6101.5, 99.9, 100.8, 102.0, 99.5, 101.2100.80.95% ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] These are critical parameters for impurity analysis or trace-level quantification.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Analyze a series of diluted standards to find the concentration that yields the target S/N ratio.

Acceptance Criteria:

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The accuracy and precision at the LOQ concentration should also be demonstrated to be acceptable.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] It provides an indication of the method's reliability during normal usage and is best evaluated during method development.[20][21]

Experimental Protocol:

  • Identify critical method parameters for the GC-SCD method. Examples include:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 10%)

    • Carrier gas flow rate (± 10%)

    • Column type (different lot)

  • Vary these parameters one at a time while analyzing a standard solution.

  • Evaluate the effect on system suitability parameters like retention time, peak shape, and resolution.

Acceptance Criteria:

  • The system suitability criteria (e.g., resolution, tailing factor, precision of replicate injections) must be met under all varied conditions.

  • The quantitative result should not change significantly.

Conclusion

References

A Comparative Guide to Methyl 4-(methylthio)butyrate and Ethyl 3-(methylthio)propionate in Fruit Aroma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fruit aroma, sulfur-containing volatile organic compounds play a pivotal, albeit often subtle, role in defining the characteristic scent profiles of many beloved fruits. Among these, Methyl 4-(methylthio)butyrate and Ethyl 3-(methylthio)propionate are two structurally similar esters that contribute significantly to the aroma of fruits such as pineapple, melon, and strawberry. This guide provides a comprehensive comparison of these two compounds, delving into their organoleptic properties, natural occurrence, biosynthesis, and analytical methodologies, supported by experimental data to aid researchers in their understanding and application of these potent aroma compounds.

Organoleptic Profile: A Tale of Two Esters

While both this compound and Ethyl 3-(methylthio)propionate share a sulfurous and fruity character, their odor profiles exhibit distinct nuances that dictate their specific contributions to fruit aroma.

This compound is often described as having a potent, sulfurous aroma with notes of cabbage, pineapple, and a cheesy background.[1][2] Its strong and complex character means it is typically present in trace amounts, yet it can significantly impact the overall aroma profile.

Ethyl 3-(methylthio)propionate , on the other hand, is predominantly characterized by a fruity, pineapple-like aroma with metallic and sweet undertones.[3][4] It is a key contributor to the characteristic scent of pineapple and is also found in melon, passion fruit, and kiwi.[3][5]

A critical differentiator between the two is their odor threshold, the minimum concentration at which the compound can be detected by the human nose.

CompoundOdor DescriptorsOdor Threshold (in water)References
This compound Sulfurous, cabbage, fruity, pineapple, cheesy133 µg/kg[1][2][3]
Ethyl 3-(methylthio)propionate Fruity, pineapple, metallic, sweet, sulfurous7 ppb (~7 µg/kg)[3][4][5]

The significantly lower odor threshold of Ethyl 3-(methylthio)propionate suggests that it can impart a distinct aroma at much lower concentrations compared to this compound.

Natural Occurrence and Concentration in Fruits

Both esters are naturally present in a variety of fruits, often co-existing and contributing to the complex aroma bouquet. Pineapple is a notable fruit where both compounds are significant contributors to its characteristic tropical and sulfury notes.

FruitThis compound ConcentrationEthyl 3-(methylthio)propionate ConcentrationReferences
Pineapple Present, contributes to characteristic aromaKey aroma compound[4][6][7]
Melon Present in some varietiesReported in various melon types[8][9][10]
Strawberry Identified as a key sulfur volatileIdentified in some cultivars[11][12]
Kiwi -Reported as a contributor to tropical aroma[13]

Note: Quantitative data for direct comparison across a wide range of fruits is limited in publicly available literature. The presence and concentration of these compounds can vary significantly depending on the fruit cultivar, ripeness, and growing conditions.

Biosynthesis: A Methionine-Derived Pathway

The biosynthesis of both this compound and Ethyl 3-(methylthio)propionate in fruits originates from the sulfur-containing amino acid, L-methionine. The specific enzymatic pathways, however, diverge to yield these two distinct esters.

Biosynthesis of Ethyl 3-(methylthio)propionate

The formation of Ethyl 3-(methylthio)propionate from L-methionine is understood to proceed through two primary catabolic routes. One key pathway involves the action of methionine transferase to produce 2-keto-4-methylthiobutyric acid (KMBA), which is then further converted. An alternative pathway involves L-methionine-γ-lyase , which releases methanethiol for subsequent reactions leading to the formation of the propionate backbone, followed by esterification with ethanol.[3]

Ethyl 3-(methylthio)propionate Biosynthesis L-Methionine L-Methionine KMBA 2-Keto-4-methylthiobutyric acid L-Methionine->KMBA Methionine transferase Methanethiol Methanethiol L-Methionine->Methanethiol L-Methionine-γ-lyase Intermediate_Propionate 3-(Methylthio)propionic acid KMBA->Intermediate_Propionate EMTP Ethyl 3-(methylthio)propionate Intermediate_Propionate->EMTP Esterification (Ethanol) Methanethiol->Intermediate_Propionate Secondary Reactions

Caption: Biosynthesis of Ethyl 3-(methylthio)propionate from L-Methionine.

Biosynthesis of this compound

The biosynthesis of this compound is linked to the methionine salvage pathway . A key intermediate in this pathway is 2-keto-4-methylthiobutyrate (KMTB) . This intermediate can be further metabolized to form 4-(methylthio)butyric acid, which is then esterified with methanol to yield this compound.

This compound Biosynthesis L-Methionine L-Methionine KMTB 2-Keto-4-methylthiobutyrate L-Methionine->KMTB Methionine Salvage Pathway MTBA 4-(Methylthio)butyric acid KMTB->MTBA MMTB This compound MTBA->MMTB Esterification (Methanol)

Caption: Biosynthesis of this compound from L-Methionine.

Analytical Methodology: Extraction and Quantification

The accurate analysis of this compound and Ethyl 3-(methylthio)propionate in fruit matrices requires sensitive and specific analytical techniques due to their volatile nature and often low concentrations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted method for this purpose.

Experimental Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Fruit Sample (e.g., 5g homogenized) Vial Headspace Vial with NaCl Sample->Vial Incubation Incubation & Equilibration (e.g., 40-60°C for 15-30 min) Extraction SPME Fiber Exposure (e.g., DVB/CAR/PDMS) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Separation Chromatographic Separation (e.g., DB-WAX or DB-5 column) Desorption->Separation Detection Mass Spectrometric Detection (Scan and/or SIM mode) Separation->Detection Identification Compound Identification (Mass Spectra & Retention Index) Quantification Quantification (Internal/External Standard) Identification->Quantification

Caption: Experimental workflow for the analysis of volatile sulfur esters in fruit.

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound and Ethyl 3-(methylthio)propionate in a fruit matrix. Optimization of specific parameters may be required depending on the fruit type and instrumentation.

1. Sample Preparation: a. Homogenize a representative portion of the fresh fruit pulp (e.g., 5 g) using a blender or food processor. b. Transfer the homogenized sample into a 20 mL headspace vial. c. Add a saturated solution of sodium chloride (e.g., 1 g of solid NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace. d. If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample). e. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in a heating block or the autosampler of the GC system. b. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatiles into the headspace. c. Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode for a short period (e.g., 1-2 minutes). b. Chromatographic Separation: Utilize a capillary column suitable for volatile compound analysis, such as a DB-WAX or DB-5 column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Oven Temperature Program: A typical temperature program would be:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 240°C at a rate of 5°C/minute.
  • Final hold: Hold at 240°C for 5 minutes. d. Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/minute). e. Mass Spectrometry:
  • Ionization: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • For enhanced sensitivity and quantification: Use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound and Ethyl 3-(methylthio)propionate.

4. Data Analysis: a. Identification: Identify the target compounds by comparing their mass spectra with reference spectra from libraries (e.g., NIST, Wiley) and by matching their retention indices with those of authentic standards run under the same chromatographic conditions. b. Quantification: For quantitative analysis, construct a calibration curve using standard solutions of this compound and Ethyl 3-(methylthio)propionate. Calculate the concentration of the analytes in the sample based on the peak area ratio of the analyte to the internal standard.

Method Validation

To ensure the trustworthiness of the analytical results, the developed method should be validated for the following parameters:

  • Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically expressed as percent recovery and relative standard deviation (RSD), respectively.

  • Specificity: Ensure that the method can unequivocally identify and quantify the target analytes in the presence of other components in the fruit matrix.

Conclusion: Distinctive Roles in Fruit Aroma

This compound and Ethyl 3-(methylthio)propionate, while both originating from L-methionine, are distinct contributors to the complex tapestry of fruit aroma. Ethyl 3-(methylthio)propionate, with its lower odor threshold and prominent fruity-pineapple character, often plays a more direct and defining role in the aroma of tropical fruits. In contrast, this compound, with its potent and complex sulfurous-cheesy notes, acts as a powerful modulator, adding depth and richness to the overall scent profile even at trace concentrations.

A thorough understanding of their individual organoleptic properties, natural distribution, and biosynthetic origins is crucial for researchers in the fields of food science, flavor chemistry, and plant biology. The provided analytical protocol serves as a robust starting point for the accurate quantification of these important aroma compounds, enabling further research into their role in fruit quality, ripening processes, and the development of novel fruit varieties with enhanced flavor profiles.

References

A Senior Application Scientist's Guide to the Quantification of Methyl 4-(methylthio)butyrate in Strawberry Extracts: A Comparative Analysis of HS-SPME-GC-MS and HS-SPME-GC-PFPD

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, the subtle nuances of a fruit's aroma are often dictated by a complex interplay of volatile organic compounds (VOCs). In strawberries, one such compound that contributes significantly to the perception of ripeness and juiciness is methyl 4-(methylthio)butyrate.[1][2] This sulfur-containing ester, with its characteristic sulfurous and fruity notes, is a key marker for flavor profiling and quality assessment in both fresh and processed strawberry products. For researchers, scientists, and drug development professionals venturing into the analysis of natural products, the accurate quantification of this compound is paramount.

This guide provides an in-depth comparison of two robust analytical methodologies for the quantification of this compound in strawberry extracts: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Headspace Solid-Phase Microextraction with Gas Chromatography-Pulsed Flame Photometric Detection (HS-SPME-GC-PFPD). We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present supporting data to guide you in selecting the optimal method for your research needs.

The Analytical Challenge: Unmasking a Key Flavor Compound

This compound (CAS 53053-51-3) is a semi-volatile compound present in the complex matrix of strawberry fruit.[3][4][5][6][7][8][9][10] The primary challenge in its quantification lies in its typically low concentration amidst a plethora of other VOCs. Therefore, the chosen analytical technique must offer both high sensitivity and selectivity.

Method 1: The Versatile Workhorse - HS-SPME-GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] When coupled with Headspace Solid-Phase Microextraction (HS-SPME), it provides a solvent-free, sensitive, and relatively simple sample preparation method.[5][11]

The Rationale Behind HS-SPME-GC-MS

The choice of HS-SPME is predicated on its ability to selectively extract VOCs from the headspace above the sample, thereby minimizing interference from non-volatile matrix components. The subsequent separation by gas chromatography based on boiling point and polarity, followed by detection and identification by mass spectrometry based on the mass-to-charge ratio of fragmented ions, offers a high degree of confidence in the analytical results.

Experimental Workflow: HS-SPME-GC-MS

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Strawberry Homogenate Vial Headspace Vial Sample->Vial Transfer & Add Internal Standard SPME SPME Fiber Exposure (e.g., DVB/CAR/PDMS) Vial->SPME Headspace Extraction GC Gas Chromatography SPME->GC Thermal Desorption MS Mass Spectrometry GC->MS Data Data Acquisition & Analysis MS->Data Fragmentation_Pattern cluster_M Molecular Ion (M+•) cluster_fragments Key Fragment Ions M [CH3-S-CH2-CH2-CH2-C(=O)O-CH3]+• m/z = 148 F1 [CH3-S-CH2-CH2]+• m/z = 74 M->F1 α-cleavage F2 [CH3-S=CH2]+ m/z = 61 M->F2 McLafferty Rearrangement F3 [C(=O)O-CH3]+ m/z = 59 M->F3 Cleavage at ester

References

A Comparative Guide to the Aroma Profiles of Tropical Fruits for Researchers and Flavor Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The allure of tropical fruits extends far beyond their vibrant colors and nutritional benefits; it is their complex and evocative aromas that captivate consumers and present fascinating challenges and opportunities for researchers, scientists, and professionals in the flavor and fragrance industry. The characteristic scent of a mango, the sweet notes of a pineapple, or the creamy aroma of a banana are orchestrated by a complex symphony of volatile organic compounds (VOCs). Understanding the chemical fingerprint of these aromas is paramount for quality control, the development of nature-identical flavors, and for exploring the biosynthetic pathways that produce these valuable compounds.

This guide provides an in-depth comparative study of the aroma profiles of three iconic tropical fruits: Mango (Mangifera indica), Pineapple (Ananas comosus), and Banana (Musa acuminata). We will delve into the key chemical classes that define their scents, present a robust analytical workflow for their characterization, and offer a comparative analysis of their volatile compositions. This document is designed to serve as a practical and authoritative resource, grounded in scientific principles and supported by experimental evidence.

The Chemical Architecture of Tropical Fruit Aromas

The aroma of a tropical fruit is not dictated by a single molecule but rather by a precise blend of numerous VOCs, each with its own sensory perception threshold and character. The major classes of compounds that contribute to these fruity aromas are esters, terpenes, aldehydes, alcohols, and ketones.[1][2] In some fruits, sulfur-containing compounds also play a pivotal, albeit often low-concentration, role.[3][4] The predominance of certain chemical families can be used to classify the aroma profiles of different tropical fruits.[5][6][7]

  • Esters are frequently responsible for the sweet, fruity notes characteristic of many tropical fruits.[1][2][8] They are formed from an alcohol and a carboxylic acid and contribute a wide range of scent profiles.

  • Terpenes and Terpenoids contribute floral, citrusy, and sometimes piney or woody notes. These hydrocarbons and their oxygenated derivatives are major constituents of the aroma of fruits like mango.[5][9]

  • Aldehydes and Alcohols often provide the "green" and fresh top notes in fruit aromas.[1][2] As the fruit ripens, the concentration of these compounds typically changes, influencing the overall scent profile.

  • Ketones can contribute sweet, buttery, or fruity notes to the overall aroma.

  • Volatile Sulfur Compounds (VSCs) , even at trace levels, can have a powerful impact on the aroma, often imparting exotic or tropical notes.[3][4]

Comparative Aroma Profiles of Selected Tropical Fruits

The following sections detail the characteristic aroma profiles of mango, pineapple, and banana, highlighting their key volatile constituents.

Mango (Mangifera indica)

The aroma of mango is exceptionally complex and varies significantly between cultivars, which can be broadly categorized into "Old World" (Asian) and "New World" (American) types.[2] Asian mangoes are often richer in esters and furanones, lending them pineapple or peach-like aromas, while New World varieties tend to have higher concentrations of monoterpenes like 3-carene.[2] Over 285 different volatile compounds have been identified in mangoes, including esters, terpenes, lactones, alcohols, aldehydes, and ketones.[9]

Key Aroma Compounds in Mango:

Compound ClassKey CompoundsAssociated Aroma Notes
Terpenes (Z)-β-Ocimene, α-Terpinolene, 3-CareneSweet, herbaceous, woody, piney
Esters Ethyl butanoate, Ethyl 2-methylpropanoateFruity, sweet
Lactones γ-Octalactone, γ-NonalactonePeachy, coconut-like
Aldehydes Hexanal, (E)-2-HexenalGreen, grassy
Pineapple (Ananas comosus)

The distinctive aroma of pineapple is attributed to a relatively small number of key aroma compounds out of the hundreds of volatiles present.[10][11] Esters are major contributors to the sweet and fruity character of pineapple, along with some furanones that provide caramel-like notes.[8][12]

Key Aroma Compounds in Pineapple:

Compound ClassKey CompoundsAssociated Aroma Notes
Esters Methyl 2-methylbutanoate, Ethyl hexanoateFruity, sweet, apple-like
Furanones 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)Caramel, sweet, strawberry-like
Sulfur Compounds Methional, Methyl 3-(methylthio)propanoateCooked potato, tropical
Terpenes α-Terpineol, LimoneneFloral, citrusy
Banana (Musa acuminata)

The characteristic creamy and sweet aroma of ripe bananas is largely due to the presence of specific esters, particularly those derived from isoamyl alcohol.[13] The aroma profile of bananas changes significantly during ripening, with a decrease in "green" note compounds like hexanal and an increase in fruity esters.[13]

Key Aroma Compounds in Banana:

Compound ClassKey CompoundsAssociated Aroma Notes
Esters Isoamyl acetate, Isobutyl acetate, Butyl acetateBanana-like, fruity, sweet
Alcohols 3-Methyl-1-butanol, 2-Methyl-1-propanolAlcoholic, fusel
Aldehydes Hexanal, 2-HexenalGreen, grassy (in unripe fruit)
Phenolic Ethers EugenolSpicy, clove-like

Analytical Workflow for Aroma Profiling

A robust and reliable analytical workflow is crucial for the accurate characterization of fruit aroma profiles. The combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective technique.[14][15][16][17] For identifying the most impactful aroma compounds, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool.[1][2]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a standardized method for the analysis of volatile compounds in tropical fruit samples.

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit pulp.
  • Transfer an aliquot of the homogenate into a headspace vial.
  • Add a saturated solution of sodium chloride to enhance the release of volatiles.
  • Add an internal standard (e.g., 2-octanone) for semi-quantification.
  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Incubate the vial at a controlled temperature (e.g., 40-50°C) with agitation to allow for equilibration of volatiles in the headspace.[16][18]
  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[16][18]

3. GC-MS Analysis:

  • Thermally desorb the trapped volatiles from the SPME fiber in the heated injection port of the gas chromatograph.
  • Separate the compounds on a capillary column (e.g., HP-5MS).
  • Program the oven temperature to ramp from a low to a high temperature to elute compounds with a wide range of boiling points.[15]
  • Detect and identify the separated compounds using a mass spectrometer.
  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

Experimental Workflow Diagram

Aroma_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis Fruit_Sample Fresh Fruit Pulp Homogenization Homogenization Fruit_Sample->Homogenization Vial Headspace Vial (+ NaCl, Internal Std) Homogenization->Vial SPME HS-SPME (Incubation & Adsorption) Vial->SPME GC_MS GC-MS (Desorption, Separation, Detection) SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: HS-SPME-GC-MS workflow for tropical fruit aroma profiling.

Sensory Analysis: The Human Element

While instrumental analysis provides a detailed chemical breakdown, it cannot fully replicate the human perception of aroma. Sensory analysis, using trained panels, is essential to correlate analytical data with specific aroma attributes and overall consumer preference.[12][19][20] Techniques like descriptive sensory analysis can be used to create a sensory profile for each fruit, which can then be statistically correlated with the quantitative data from GC-MS.

Sensory-Instrumental Correlation Diagram

Sensory_Instrumental_Correlation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis GC_MS_Data GC-MS Data (Volatile Compounds) Correlation Multivariate Statistical Analysis (e.g., PCA, PLS) GC_MS_Data->Correlation Sensory_Panel Trained Sensory Panel Descriptive_Analysis Descriptive Sensory Profile Sensory_Panel->Descriptive_Analysis Descriptive_Analysis->Correlation Outcome Identification of Key Aroma Compounds & Consumer Preference Drivers Correlation->Outcome

References

A Researcher's Guide to the Authentication of Natural versus Synthetic Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor and fragrance chemistry, the distinction between natural and synthetic compounds is of paramount importance, influencing regulatory compliance, consumer perception, and product value. Methyl 4-(methylthio)butyrate, a key aroma compound found in fruits like pineapple, presents a compelling case for robust authentication methodologies. This guide provides an in-depth comparison of natural and synthetic this compound, offering researchers, scientists, and drug development professionals the foundational knowledge and experimental frameworks necessary to discern the origin of this achiral flavor molecule.

The core of this authentication challenge lies in the isotopic fingerprint of the molecule. While natural and synthetically produced this compound are chemically identical, the isotopic composition of their constituent atoms, particularly carbon, reveals their vastly different origins. This guide will delve into the principles and practical application of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), the definitive technique for this analytical endeavor.

The Scientific Foundation: Unmasking Origins Through Isotopic Signatures

The journey of a carbon atom from its source to its incorporation into a molecule like this compound is a story told in its isotopic signature. The ratio of the stable isotopes of carbon, ¹³C and ¹²C, varies in nature and in industrial chemical processes. This variation, or isotopic fractionation, is the key to differentiating between natural and synthetic products.

Natural this compound is a product of biological processes. It is biosynthetically derived from the amino acid methionine. The ultimate source of carbon for methionine in plants is atmospheric carbon dioxide, which is fixed through photosynthesis. Pineapple, a known natural source of this ester, utilizes Crassulacean Acid Metabolism (CAM) photosynthesis. CAM plants, like C4 plants, are less selective against the heavier ¹³C isotope compared to C3 plants, resulting in a less negative, or more enriched, δ¹³C value.

Synthetic this compound , in contrast, is typically manufactured from petrochemical precursors. These starting materials, such as acrolein and methyl mercaptan, are derived from fossil fuels like petroleum. The carbon in these fossil fuels originates from ancient plant matter that has undergone geological processing over millions of years. This geological history and the subsequent industrial synthesis processes result in a different isotopic fractionation pattern, typically leading to a more negative, or depleted, δ¹³C value compared to many natural products.

Given that this compound is an achiral molecule, traditional methods of enantiomeric analysis are not applicable for its authentication. Therefore, the determination of its carbon isotope ratio (δ¹³C) through GC-C-IRMS stands as the most robust and scientifically sound method for verifying its origin.

The Analytical Powerhouse: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive analytical technique that combines the separation power of gas chromatography with the precise isotopic measurement capabilities of mass spectrometry. This method allows for the determination of the ¹³C/¹²C ratio of individual compounds within a complex mixture.

The process begins with the injection of the sample into the gas chromatograph, where individual volatile compounds, including this compound, are separated based on their boiling points and interactions with the chromatographic column. As each separated compound elutes from the GC column, it is directed into a combustion furnace. Here, the organic compound is quantitatively combusted to carbon dioxide (CO₂) and water. The resulting CO₂ gas, which faithfully represents the carbon isotopic composition of the original compound, is then introduced into the isotope ratio mass spectrometer. The IRMS measures the relative abundance of the different isotopic masses of CO₂ (masses 44, 45, and 46), from which the precise ¹³C/¹²C ratio of the analyte is calculated. This ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Experimental Workflow for GC-C-IRMS Analysis

The following diagram illustrates the typical workflow for the authentication of this compound using GC-C-IRMS.

GC_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Interpretation Sample Fruit Sample or Flavor Extract Extraction Solvent Extraction or Headspace SPME Sample->Extraction Concentration Concentration of Volatile Fraction Extraction->Concentration GC Gas Chromatography Separation Concentration->GC Injection Combustion Combustion to CO₂ GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data δ¹³C Value Calculation IRMS->Data Isotopic Data Comparison Comparison with Reference Database Data->Comparison Authentication Authentication (Natural vs. Synthetic) Comparison->Authentication

Caption: Workflow for the authentication of this compound.

Detailed Experimental Protocol: GC-C-IRMS Analysis

This protocol provides a step-by-step methodology for the analysis of this compound to determine its δ¹³C value.

1. Sample Preparation:

  • For Fruit Samples (e.g., Pineapple):

    • Homogenize a representative portion of the fresh fruit pulp.

    • Perform a solvent extraction of the volatile compounds using a suitable organic solvent (e.g., dichloromethane).

    • Carefully concentrate the extract under a gentle stream of nitrogen to a suitable volume.

    • Rationale: This ensures that the volatile flavor compounds, including this compound, are isolated from the non-volatile matrix.

  • For Flavor Extracts or Essential Oils:

    • Dilute the sample in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-C-IRMS analysis.

    • Rationale: Dilution prevents overloading of the GC column and ensures accurate and reproducible results.

2. GC-C-IRMS System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., a polar wax-type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection to maximize the transfer of the analyte to the column.

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation of the volatile compounds.

  • Combustion Interface: Maintained at a high temperature (e.g., 950 °C) to ensure complete conversion of the analyte to CO₂.

  • Isotope Ratio Mass Spectrometer: Calibrated using certified CO₂ reference gases.

3. Data Acquisition and Processing:

  • Inject the prepared sample into the GC-C-IRMS system.

  • Identify the peak corresponding to this compound based on its retention time, confirmed by analysis of an authentic standard.

  • The IRMS software will automatically calculate the δ¹³C value for the target peak.

  • Analyze a set of certified isotopic standards to ensure the accuracy and precision of the measurements.

  • Compare the measured δ¹³C value of the sample with the established ranges for natural and synthetic this compound.

Comparative Data: Expected δ¹³C Values

The following table summarizes the expected δ¹³C ranges for natural and synthetic this compound based on data from analogous compounds and the known isotopic signatures of their precursors.[1]

Source Precursor(s) Photosynthetic Pathway (for natural) Expected δ¹³C Range (‰ vs. VPDB)
Natural (e.g., from Pineapple) MethionineCAM-12.8 to -24.4[1]
Synthetic Petrochemical feedstocks (e.g., acrolein, methyl mercaptan)Not Applicable-22.7 to -35.9[1]

Note: The δ¹³C values for natural products can vary depending on the specific plant species, geographical origin, and environmental conditions. The values for synthetic products can also vary depending on the specific manufacturing process and the isotopic composition of the starting materials. It is therefore crucial to build a comprehensive database of authentic reference samples for robust authentication.

Logical Framework for Authentication

The following diagram illustrates the decision-making process for authenticating this compound based on its δ¹³C value.

Authentication_Logic Start Measure δ¹³C of This compound via GC-C-IRMS Decision Is the δ¹³C value within the expected range for natural sources? Start->Decision Natural High Probability of Natural Origin Decision->Natural Yes Synthetic High Probability of Synthetic Origin Decision->Synthetic No Ambiguous Ambiguous Result (Requires Further Investigation) Decision->Ambiguous Overlapping Range

Caption: Decision tree for authenticating this compound.

Conclusion and Future Perspectives

The authentication of this compound serves as a clear example of the power of stable isotope analysis in ensuring the integrity of the flavor and fragrance supply chain. By leveraging the fundamental differences in the isotopic signatures of natural and synthetic sources, GC-C-IRMS provides a definitive and scientifically robust method for origin verification. As analytical instrumentation continues to improve in sensitivity and precision, the ability to detect even subtle adulterations will become more accessible. For researchers and professionals in this field, a thorough understanding of these principles and methodologies is not just an asset, but a necessity for upholding the standards of quality and authenticity. The continued development of comprehensive databases of δ¹³C values for a wide range of natural flavor compounds from various geographical origins will further strengthen the power of this technique in combating food fraud.

References

A Senior Application Scientist's Guide to Cross-Validation of GC-MS and GC-O Data for Robust Flavor Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor analysis, researchers are tasked with not just identifying the chemical constituents of a sample, but more importantly, understanding their contribution to the overall sensory experience. This requires a dual approach: one that meticulously catalogs the volatile and semi-volatile compounds present, and another that evaluates the sensory impact of each. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are the two pillars of this approach. While GC-MS provides a chemical fingerprint, GC-O gives a direct measure of odor relevance.[1][2] This guide provides an in-depth, experience-driven protocol for the cross-validation of data from these two powerful techniques, ensuring scientifically sound and actionable insights for flavor and fragrance R&D.

The Analytical Pillars of Flavor Analysis

Understanding the causality behind the choice of instrumentation is paramount. We are not merely running samples; we are asking specific questions, and each instrument is designed to answer a different part of the puzzle.

GC-MS: The Chemical Fingerprint

Gas Chromatography-Mass Spectrometry is the gold standard for separating and identifying volatile compounds. A sample extract is volatilized and passed through a chromatographic column, which separates compounds based on properties like boiling point and polarity. As each compound elutes, it enters a mass spectrometer, which bombards it with electrons (typically via Electron Ionization, or EI), causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be matched against extensive libraries (like NIST) for positive identification.

  • Expertise in Action: While GC-MS is exceptionally powerful for identifying a vast array of compounds, it operates with a critical limitation in flavor science: it is "odor-blind."[1] It may identify hundreds of volatiles, but it provides no information on which of those are actually perceived by the human nose.[3] A compound present at a high concentration might have no odor, while a trace-level compound could be a key contributor to the characteristic aroma.[1] This is the fundamental reason why GC-MS data, in isolation, is insufficient for true flavor analysis.

GC-O: The Human Sensor

Gas Chromatography-Olfactometry directly addresses the limitation of GC-MS by integrating the most sensitive and specific odor detector available: the human nose.[4] In a GC-O setup, the effluent from the GC column is split. One portion goes to a standard chemical detector (like a Flame Ionization Detector, FID), while the other is directed to a "sniffing port." Here, a trained sensory panelist inhales the effluent and records the perceived odor, its intensity, and its duration as compounds elute.[5]

  • Expertise in Action: This technique is indispensable for pinpointing which specific compounds in a complex mixture are "aroma-active."[4][6] It bridges the gap between analytical chemistry and sensory science.[4] However, GC-O alone cannot definitively identify the chemical structure of the compound causing the odor. This is where the synergy with GC-MS becomes essential.

A Unified Experimental Workflow for Cross-Validation

To ensure that data from two separate analyses can be reliably correlated, a unified workflow is crucial. The goal is to maintain chromatographic alignment, meaning a compound should elute at a predictable time in both the GC-MS and GC-O systems.

Diagram: Unified Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Acquisition Sample Food/Flavor Matrix SAFE Solvent Assisted Flavor Evaporation (SAFE) Sample->SAFE Solvent Extraction GCMS GC-MS Analysis SAFE->GCMS Concentrated Aroma Extract GCO GC-O Analysis SAFE->GCO MS_Data Mass Spectra & Total Ion Chromatogram GCMS->MS_Data O_Data Aromagram & Odor Descriptors GCO->O_Data G cluster_ms GC-MS Data cluster_o GC-O Data MS_RI Compound ID (via Mass Spectrum) RI_Bridge Retention Index (RI) - The Common Link - MS_RI->RI_Bridge MS_Conc Concentration (Quantitative Data) Key_Aroma Key Aroma Compounds (Identified & Prioritized) MS_Conc->Key_Aroma O_RI Odor Descriptor O_RI->RI_Bridge O_FD FD Factor (from AEDA) O_FD->Key_Aroma RI_Bridge->Key_Aroma

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and petrochemical analysis, the accurate quantification of sulfur compounds is paramount. From ensuring the stability and efficacy of therapeutic drugs to meeting stringent regulatory standards in fuels, the ability to reliably measure sulfur content across different laboratories is a critical component of quality control and product safety. This guide provides an in-depth comparison of the predominant analytical techniques used for sulfur analysis, offering field-proven insights and experimental data to support informed methodological choices.

The Analytical Imperative: Why Sulfur Analysis Demands Precision

Sulfur-containing compounds can be both beneficial and detrimental. In pharmaceuticals, thiol groups are often integral to the pharmacological activity of a drug. Conversely, residual sulfur-containing impurities can impact drug stability and pose safety risks. In the petroleum industry, sulfur compounds are corrosive to equipment, poison catalysts in refining processes, and contribute to environmental pollution through sulfur oxide (SOx) emissions.[1][2]

Given these stakes, inter-laboratory discrepancies in sulfur analysis can have significant consequences, leading to out-of-specification results, production delays, and regulatory challenges. This guide will navigate the complexities of three widely adopted analytical techniques, providing a framework for selecting the most appropriate method for your specific application and for troubleshooting common analytical hurdles.

A Comparative Overview of Key Analytical Techniques

The selection of an analytical method for sulfur analysis is a critical decision that balances the need for speciation, sensitivity, and sample throughput. Here, we compare three workhorse techniques: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), Wavelength Dispersive X-ray Fluorescence (WDXRF), and Ultraviolet Fluorescence (UVF).

At a Glance: Performance Characteristics
FeatureGC-SCD (ASTM D5504, D5623)WDXRF (ASTM D2622)UV-Fluorescence (ASTM D5453)
Principle Separation by GC, detection by chemiluminescence of sulfur monoxide (SO)Excitation of core electrons by X-rays and detection of characteristic fluorescenceCombustion to SO2, excitation by UV light, and detection of fluorescence
Speciation Yes, provides information on individual sulfur compoundsNo, provides total sulfur contentNo, provides total sulfur content
Typical LOD ~10 ppb for individual compounds[3]3 mg/kg[4][5]1.0 mg/kg[2]
Typical LOQ Varies by compound, typically in the low ppb range3 mg/kg[4]~3-5 mg/kg[6]
Linearity Excellent, over several orders of magnitudeGood, requires matrix-matched standardsExcellent, linear over a broad concentration range[7]
Precision High, good repeatabilityHigh, excellent for concentrations >15 ppmGood, can be affected by nitrogen interference
Key Advantage Speciation and high sensitivityRapid, non-destructive, minimal sample preparation[8]High sensitivity and wide dynamic range
Key Limitation Longer analysis time, potential for matrix interferenceMatrix effects, less sensitive for very low concentrationsPotential for nitrogen interference, destructive
Insights from Proficiency Testing Programs

Proficiency Testing Programs (PTPs), such as those conducted by ASTM International, provide an objective measure of a method's performance across multiple laboratories. Data from these programs consistently highlight the strengths and weaknesses of each technique in real-world scenarios.

A review of ASTM PTP data for reformulated gasoline (RFG) and ultra-low sulfur diesel (ULSD) reveals that for total sulfur analysis, Monochromatic Wavelength Dispersive X-ray Fluorescence (MWDXRF, a more advanced variant of WDXRF under ASTM D7039) often demonstrates superior precision (reproducibility) compared to both traditional WDXRF (D2622) and UV-Fluorescence (D5453), particularly in the 5-15 ppm range.[9][10] However, the precision of D5453 and MWDXRF is often considered roughly equivalent, with the choice between them depending on other factors such as cost and ease of use.[10]

It is crucial to note that while PTPs provide excellent data for total sulfur analysis, they do not typically assess the performance of methods for the speciation of individual sulfur compounds, which is a key strength of GC-SCD.

Deep Dive into the Methodologies

A thorough understanding of the experimental workflow is essential for successful implementation and troubleshooting.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

Principle: This technique combines the separating power of gas chromatography with a highly selective and sensitive detector. As sulfur-containing compounds elute from the GC column, they are combusted in a dual-plasma burner to form sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction cell, producing a chemiluminescent emission (light) that is detected by a photomultiplier tube.[11][12] The intensity of the light is directly proportional to the amount of sulfur.

Workflow Diagram:

GC_SCD_Workflow cluster_GC Gas Chromatograph cluster_SCD Sulfur Chemiluminescence Detector Injector Injector Column Column Injector->Column Burner Burner Column->Burner Elution Reaction_Cell Reaction_Cell Burner->Reaction_Cell PMT PMT Reaction_Cell->PMT Data_System Data_System PMT->Data_System Signal Sample Sample Sample->Injector Injection Ozone Ozone Ozone->Reaction_Cell Reaction

Caption: Workflow for GC-SCD Analysis.

Experimental Protocol (Based on ASTM D5504):

  • System Preparation:

    • Ensure all transfer lines and the GC column are inert or passivated to prevent adsorption of reactive sulfur compounds.[11]

    • Leak-check the system.

    • Condition the GC column according to the manufacturer's instructions.

    • Establish stable gas flows (carrier gas, hydrogen, air, and ozone).

  • Calibration:

    • Prepare a series of calibration standards of known sulfur compounds in a suitable matrix (e.g., nitrogen for gaseous samples).

    • Inject each standard and record the peak area.

    • Generate a calibration curve by plotting peak area against concentration. The equimolar response of the SCD means that a single sulfur compound can be used for calibration for total sulfur, but for speciation, individual component standards are required.[11]

  • Sample Analysis:

    • For gaseous samples, use a gas sampling valve to introduce a fixed volume of the sample into the GC.[12]

    • For liquid samples, use a liquid autosampler for precise injection.

    • Run the sample through the same temperature program as the standards.

  • Data Analysis:

    • Identify and quantify the sulfur compounds in the sample by comparing their retention times and peak areas to the calibration standards.

    • Total sulfur content can be determined by summing the concentrations of all identified sulfur peaks.

Expert Insights & Troubleshooting:

  • Matrix Interference (Quenching): Although the SCD is highly selective, co-eluting hydrocarbons in high concentrations can cause a slight reduction in the sulfur signal, a phenomenon known as quenching.[13] This can be mitigated by optimizing the chromatographic separation to ensure baseline resolution between the sulfur peaks and major matrix components.

  • Active Sites: Sulfur compounds, particularly thiols, are prone to adsorption on active sites in the sample flow path (e.g., injector liner, column). This can lead to poor peak shape, tailing, and loss of sensitivity. Using inert-coated liners and columns is crucial.[11] System priming with a high-concentration sulfur standard can also help to passivate active sites.[3]

  • Fouling of Ceramics: The ceramic components in the SCD burner can become fouled over time, leading to decreased sensitivity. Regular cleaning or replacement as per the manufacturer's recommendations is necessary. Using low-bleed GC columns can help to minimize this issue.[11]

Wavelength Dispersive X-ray Fluorescence (WDXRF)

Principle: This non-destructive technique involves irradiating a sample with an X-ray beam, which causes the ejection of core-level electrons from the sulfur atoms. The resulting vacancies are filled by electrons from higher energy levels, leading to the emission of characteristic fluorescent X-rays. A crystal monochromator selects the specific wavelength of the sulfur fluorescence, and a detector measures its intensity, which is proportional to the total sulfur concentration.[4][14]

Workflow Diagram:

WDXRF_Workflow X_Ray_Source X_Ray_Source Sample_Cell Sample_Cell X_Ray_Source->Sample_Cell Irradiation Crystal Crystal Sample_Cell->Crystal Fluorescence Detector Detector Crystal->Detector Wavelength Selection Data_System Data_System Detector->Data_System Signal

Caption: Workflow for WDXRF Analysis.

Experimental Protocol (Based on ASTM D2622):

  • Instrument Setup:

    • Turn on the WDXRF spectrometer and allow it to warm up and stabilize.

    • Select the appropriate X-ray tube power and crystal for sulfur analysis.

  • Calibration:

    • Use a set of certified reference materials (CRMs) with known sulfur concentrations that closely match the sample matrix (e.g., mineral oil, diesel).[5]

    • Prepare sample cups with a thin-film window (e.g., Mylar) and fill them with the calibration standards.

    • Measure the fluorescence intensity for each standard.

    • Generate a calibration curve by plotting intensity against concentration.

  • Sample Analysis:

    • Prepare the sample in the same manner as the standards.

    • Place the sample in the spectrometer and initiate the measurement. A typical analysis time is 1-2 minutes per sample.[8]

  • Data Analysis:

    • The instrument software automatically calculates the sulfur concentration based on the measured intensity and the calibration curve.

Expert Insights & Troubleshooting:

  • Matrix Effects: The intensity of the sulfur fluorescence can be affected by the composition of the sample matrix, particularly the carbon-to-hydrogen (C/H) ratio. It is crucial to use calibration standards that are matrix-matched to the samples to ensure accurate results.[4]

  • Sample Homogeneity: Ensure that the sample is well-mixed and free of any entrained air bubbles, as these can affect the accuracy of the measurement.

Ultraviolet Fluorescence (UVF)

Principle: In this combustion-based technique, the sample is introduced into a high-temperature furnace where the sulfur compounds are oxidized to sulfur dioxide (SO2). Water produced during combustion is removed, and the gas stream is then passed into a reaction chamber where it is exposed to UV light. The SO2 molecules absorb the UV radiation and are excited to a higher energy state. As they relax back to their ground state, they emit light (fluorescence), which is detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the total sulfur concentration.[2][7]

Workflow Diagram:

UVF_Workflow cluster_Combustion Combustion System cluster_Detection UV Fluorescence Detector Injector Injector Furnace Furnace Injector->Furnace Dryer Dryer Furnace->Dryer Reaction_Chamber Reaction_Chamber Dryer->Reaction_Chamber SO2 Gas UV_Lamp UV_Lamp UV_Lamp->Reaction_Chamber PMT PMT Reaction_Chamber->PMT Data_System Data_System PMT->Data_System Signal Sample Sample Sample->Injector Injection

Caption: Workflow for UV-Fluorescence Analysis.

Experimental Protocol (Based on ASTM D5453):

  • System Preparation:

    • Assemble the instrument according to the manufacturer's instructions and perform leak checks.

    • Set the furnace temperature (typically around 1000°C) and allow it to stabilize.

    • Establish stable gas flows (carrier gas and oxygen).

  • Calibration:

    • Prepare a series of calibration standards by diluting a certified stock solution in a suitable solvent (e.g., o-xylene).[15]

    • Inject a known volume of each standard into the instrument.

    • Generate a calibration curve by plotting the integrated fluorescence signal against the sulfur concentration.

  • Sample Analysis:

    • Inject a known volume of the sample into the instrument.

    • Ensure complete combustion by inspecting the combustion tube for any soot formation. If soot is present, reduce the sample size or injection rate.[7]

  • Data Analysis:

    • The instrument software calculates the total sulfur concentration based on the sample's fluorescence signal and the calibration curve.

Expert Insights & Troubleshooting:

  • Nitrogen Interference: Although UVF is highly selective for sulfur, high concentrations of nitrogen in the sample can lead to the formation of nitrogen oxides (NOx) during combustion, which can also fluoresce and cause a positive interference. Some modern instruments include features to mitigate this interference.

  • Incomplete Combustion: Incomplete combustion of the sample can lead to the formation of soot, which can block the gas flow path and lead to inaccurate results. This is more common with heavy or viscous samples. Optimizing the injection rate and furnace temperature is key.

Conclusion: A Data-Driven Approach to Method Selection

The choice of an analytical technique for sulfur analysis should be a data-driven decision, taking into account the specific requirements of the application.

  • For applications requiring the identification and quantification of individual sulfur compounds, GC-SCD is the undisputed method of choice due to its unique ability to provide speciation.

  • For rapid and non-destructive analysis of total sulfur content, particularly in well-defined matrices and at concentrations above a few ppm, WDXRF offers a robust and efficient solution.

  • For the sensitive determination of total sulfur in a wide variety of liquid hydrocarbon samples, UV-Fluorescence provides an excellent balance of performance and versatility.

By understanding the principles, strengths, and limitations of each of these techniques, and by leveraging the insights from inter-laboratory proficiency testing, researchers and scientists can confidently select and implement the most appropriate method to ensure the accuracy and reliability of their sulfur analysis data.

References

A Senior Application Scientist's Guide to Methionine Analogs in Animal Feed

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Efficacy, Metabolism, and Performance

For researchers and nutritionists in the animal production industry, optimizing feed formulations is a paramount objective. Among the essential amino acids, methionine often holds the position of the first limiting amino acid in typical corn and soybean meal-based diets for poultry and swine.[1] Consequently, supplementation with synthetic methionine sources is a standard and critical practice. However, the market offers different chemical forms of methionine, primarily DL-methionine (DL-Met) and methionine hydroxy analog (MHA).

This guide provides an in-depth, objective comparison of these methionine sources. Moving beyond marketing claims, we will dissect their chemical nature, metabolic pathways, and the scientific evidence behind their efficacy, empowering you to make data-driven decisions in both research and practical feed formulation.

The Candidates: A Molecular Overview

While all supplemental sources aim to deliver biologically active L-methionine for protein synthesis, they begin as distinct chemical entities.

  • L-Methionine (L-Met): This is the naturally occurring, biologically active isomer ("left-handed" molecule) that is directly incorporated into proteins.[2] While it can be produced through fermentation, it is often used as a benchmark in research but is less common in commercial feed due to production costs.

  • DL-Methionine (DL-Met): Produced via chemical synthesis, DL-Met is a racemic (50:50) mixture of D-methionine and L-methionine.[2] Animals can readily use the L-Met portion. The D-methionine (D-Met) isomer, however, must undergo enzymatic conversion to become the usable L-form.[2][3] DL-Met is typically sold as a dry, crystalline powder with approximately 99% purity.[4]

  • Methionine Hydroxy Analog (MHA): MHA differs from methionine in that the amino group (-NH2) on the alpha-carbon is replaced by a hydroxyl group (-OH).[4][5] It is also a racemic mixture of D- and L-isomers.[6] MHA is available in two primary commercial forms:

    • Liquid MHA-Free Acid (MHA-FA): An acidic liquid containing about 88% active substance, which includes a mixture of monomers, dimers, and oligomers of the MHA molecule.[4][7]

    • Dry MHA-Calcium Salt (MHA-Ca): A powder form containing approximately 84% active substance.[1][7]

From Ingestion to Incorporation: A Metabolic Journey

The fundamental difference in the efficacy of these analogs lies in their absorption and the metabolic steps required to yield L-methionine.

Absorption Mechanisms

The chemical structure dictates how these molecules enter the bloodstream from the gastrointestinal tract.

  • DL-Methionine: Both D- and L-isomers are absorbed across the intestinal wall primarily through active, carrier-mediated transport systems that are sodium-dependent.[2][3][8] This is an efficient, targeted process.

  • MHA: Due to its chemical resemblance to an organic acid, MHA is absorbed differently.[9] Its absorption involves both passive diffusion, particularly in the more acidic upper gastrointestinal tract, and some carrier-mediated transport.[8][9] This dual mechanism means its absorption is not confined to specific amino acid transporters.[8]

Metabolic Conversion to L-Methionine

Only L-methionine can be directly used by the animal's cells for protein synthesis. Therefore, D-Met and both isomers of MHA must be converted. This is a critical point of differentiation.[10]

  • D-Methionine (from DL-Met): The conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.[2][10]

    • Step 1: The enzyme D-amino acid oxidase (DAAO) removes the amino group, converting D-Met to its keto-acid intermediate, α-keto-4-(methylthio)butanoic acid (KMB).[3]

    • Step 2: A transaminase enzyme then adds an amino group (donated from another amino acid like glutamate) to KMB, forming the final L-methionine.[2]

  • Methionine Hydroxy Analog (MHA): MHA also requires a two-step conversion, which can occur in various tissues.[11]

    • Step 1: The enzyme hydroxy acid dehydrogenase oxidizes the hydroxyl group on MHA to form the same keto-acid intermediate, KMB.

    • Step 2: The same transamination process as for D-Met converts KMB into L-methionine.

The necessity of these conversion steps implies an energy and resource cost to the animal. The efficiency of these enzymatic reactions is a key determinant of the final bioavailability of the methionine source.[10][12]

Diagram 1: Metabolic Conversion Pathways

The following diagram illustrates the enzymatic steps required to convert D-Methionine and MHA into the biologically active L-Methionine.

Metabolic_Pathway DL_Met DL-Methionine (50% L-Met, 50% D-Met) L_Met_direct L-Methionine (Directly Usable) DL_Met->L_Met_direct 50% D_Met D-Methionine DL_Met->D_Met 50% MHA Methionine Hydroxy Analog (DL-HMTBA) KMB α-keto-methionine (KMB) MHA->KMB Step 1: Hydroxy acid dehydrogenase Protein Protein Synthesis L_Met_direct->Protein D_Met->KMB Step 1: D-amino acid oxidase (in Liver/Kidney) L_Met_converted L-Methionine KMB->L_Met_converted Step 2: Transaminase (+ Amino Group) L_Met_converted->Protein

Caption: Conversion pathways for methionine analogs.

Evaluating Efficacy: A Methodological Deep Dive

To objectively compare methionine sources, researchers rely on standardized bioassays, with the dose-response growth assay being the gold standard.

The Gold Standard: Growth Assays

The core principle of a growth assay is to measure an animal's performance response (e.g., weight gain, feed conversion) to graded levels of a test amino acid source compared to a reference standard.

Causality Behind Experimental Choices:

  • Basal Diet: The experiment starts with a basal diet specifically formulated to be deficient in sulfur amino acids (methionine and cysteine). This ensures that any improvement in animal performance is directly attributable to the supplemented methionine source and not other nutrients.[4][13]

  • Graded Levels: Multiple levels of each methionine source are added to the basal diet.[7][14] This is crucial for generating a dose-response curve. A single-point comparison can be misleading; a curve allows for a more robust statistical comparison of the sources' efficacy.

  • Reference Standard: L-methionine or DL-methionine is used as the reference source, against which the "test" source (e.g., MHA-Ca) is compared.

  • Response Criteria: Key performance indicators like body weight gain (BWG), feed conversion ratio (FCR), and sometimes breast meat yield (BMY) are meticulously recorded.[7][14]

Protocol: Standardized Broiler Growth Assay for Methionine Source Evaluation

This protocol outlines a typical workflow for a 21-day broiler chicken growth assay.

  • Animal Husbandry:

    • Subjects: One-day-old male broiler chicks (e.g., Ross 308 or Cobb 500) are used.[14]

    • Housing: Birds are randomly allocated to pens (replicates) in an environmentally controlled facility. Each pen has its own feeder and waterer.

    • Acclimation: Birds are typically given a common starter diet for a few days to acclimate before the experimental diets are introduced.

  • Diet Formulation & Treatments:

    • Basal Diet: Formulate a corn-soybean meal diet to be deficient in methionine + cysteine (e.g., 0.70% vs. a requirement of ~0.90%).

    • Treatments:

      • T1: Basal Diet (Negative Control)

      • T2-T5: Basal + 4 graded levels of DL-Methionine (e.g., 0.05%, 0.10%, 0.15%, 0.20%)

      • T6-T9: Basal + 4 equimolar graded levels of MHA-Ca or MHA-FA.[7]

    • Feed and Water: Provided ad libitum throughout the trial.

  • Data Collection:

    • Initial & Final Body Weight: Pen weights are recorded at the start (e.g., day 5) and end (e.g., day 21) of the trial.

    • Feed Intake: Feed provided to each pen is recorded, and any remaining feed is weighed at the end of the trial to calculate total intake.

    • Mortality: Any mortalities are recorded daily, and their weight is used to adjust the FCR.

  • Calculations and Statistical Analysis:

    • Performance Metrics: Calculate BWG, FCR (Feed Intake / BWG), and other relevant parameters for each pen.

    • Statistical Model: The data is analyzed using regression analysis. The slope-ratio assay is a common method where the performance response is regressed against the supplemental amino acid intake.[5][14]

    • Relative Bioavailability (RBV): The RBV of the test source is calculated as the ratio of its regression slope to the slope of the reference source (DL-Met), multiplied by 100.[4]

Diagram 2: Experimental Workflow for Growth Assay

This diagram outlines the key phases of a comparative growth assay.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (e.g., 21 days) cluster_analysis Phase 3: Analysis & Conclusion P1 Animal Sourcing (1-day-old chicks) E1 Random Allocation to Replicate Pens P1->E1 P2 Basal Diet Formulation (Met+Cys Deficient) P3 Treatment Diet Mixing (Graded Levels of Analogs) P2->P3 E2 Ad Libitum Feeding of Treatment Diets P3->E2 E1->E2 E3 Data Collection (Weight, Feed Intake) E2->E3 A1 Calculate Performance (BWG, FCR) E3->A1 A2 Slope-Ratio Regression Analysis A1->A2 A3 Determine Relative Bioavailability (RBV) A2->A3

Caption: Workflow of a dose-response growth assay.

Comparative Performance Data: A Synthesis of Evidence

The central question for nutritionists is the relative bioavailability (RBV) of MHA compared to DL-Met. A large body of scientific literature has addressed this, and while individual results vary, a consistent trend has emerged.

A meta-analysis and numerous individual studies have repeatedly demonstrated that on a product-to-product or weight-to-weight basis, the bioavailability of MHA products is significantly lower than DL-Met.[7][15]

Methionine SourceActive Substance (%)Typical Relative Bioavailability (RBV) vs. DL-Met (Product Basis)SpeciesReference(s)
DL-Methionine (DL-Met) ~99%100% (Reference) Poultry, Swine[7][16]
MHA-Free Acid (MHA-FA) ~88%~65% - 79% Poultry, Swine[4][5][7][15]
MHA-Calcium Salt (MHA-Ca) ~84%~61% - 65% Poultry[7][17]

Key Findings from Research:

  • Poultry: Multiple broiler trials consistently show the RBV of MHA-FA and MHA-Ca to be around 65% that of DL-Met on a product basis.[7][16] This means that to achieve the same growth response, one would need to include significantly more MHA product in the feed compared to DL-Met. For example, replacing 100 parts of an MHA product would require approximately 65 parts of DL-Met to maintain performance.[16][18]

  • Swine: Studies in growing pigs have yielded similar results, with the efficacy of liquid MHA-FA relative to DL-Met ranging from 63% to 78% based on nitrogen retention and growth criteria.[4][18]

  • L-Met vs. DL-Met: While the conversion of D-Met to L-Met is highly efficient, some studies suggest it is not 100%.[10][19] A meta-analysis in broilers found DL-Met to be about 95-96% as efficacious as pure L-Met.[19] For most practical purposes in poultry, however, their bioefficacy is considered very similar and often interchangeable.[2]

Conclusion: A Scientist's Perspective

The scientific evidence overwhelmingly indicates that DL-methionine and methionine hydroxy analog are not nutritionally equivalent on a weight-for-weight basis. The chemical difference—an amino group for DL-Met versus a hydroxyl group for MHA—necessitates different absorption and metabolic conversion pathways.

  • DL-Methionine serves as the industry benchmark due to its high purity and the efficient conversion of its D-isomer to the usable L-form.

  • Methionine Hydroxy Analog (MHA) is a scientifically valid precursor to L-methionine. However, its conversion process and absorption mechanism result in a lower relative bioavailability compared to DL-Met. The consensus from numerous studies places its efficacy at approximately 65% of DL-Met on a product basis.

For researchers and drug development professionals, understanding these fundamental differences is crucial for designing accurate experiments and interpreting results. For nutritionists, this efficacy difference must be factored into feed formulation software to ensure animal requirements are met cost-effectively. The choice between these analogs should not be based on product concentration alone but on their scientifically determined relative bioavailability to ensure optimal animal performance and economic efficiency.

References

The Sensory Landscape of Savory and Fruit Flavors: A Comparative Validation of Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the sensory validation of Methyl 4-(methylthio)butyrate, this guide offers a comparative analysis against key alternatives, providing researchers, scientists, and drug development professionals with the experimental data and methodologies necessary for informed flavor formulation.

In the intricate world of flavor science, the selection of aroma compounds is a critical determinant of a product's sensory success. This compound, a versatile sulfur-containing ester, holds a prominent position in the flavorist's palette, prized for its ability to impart complex savory and fruity notes. This guide provides a comprehensive sensory panel validation of this compound, objectively comparing its performance with viable alternatives and presenting the supporting experimental data and protocols essential for its effective application.

Unveiling the Sensory Profile of this compound

This compound is characterized by a multifaceted aroma profile, often described as sulfurous and cabbage-like, with distinct fruity undertones reminiscent of pineapple and a subtle cheesy nuance.[1][2] This unique combination makes it a valuable component in a wide array of flavor systems, from enhancing the savory notes in processed foods to contributing to the ripe, tropical character of fruit-based products.[1][2] Its utility has been specifically noted in garlic, onion, pineapple, wine, and citrus flavors.[1][2] The Flavor and Extract Manufacturers Association (FEMA) lists its flavor profile as "savory".[3]

The Cornerstone of Flavor Science: Sensory Panel Validation

To objectively quantify the sensory attributes of this compound and its alternatives, a robust sensory panel validation is indispensable. This process relies on trained human assessors who act as analytical instruments, providing invaluable data on the perception of flavor.[4] The methodologies employed in this guide are grounded in established standards from organizations such as ASTM International and the International Organization for Standardization (ISO), ensuring scientific rigor and reproducibility.[5][6]

Panelist Selection and Training

The foundation of any reliable sensory evaluation is a well-trained and calibrated panel.[6] Panelists are screened for their sensory acuity, articulateness, and ability to consistently identify and rate the intensity of specific flavor attributes. Training involves familiarization with the sensory lexicon for savory and pineapple flavors, as well as calibration exercises using reference standards to ensure alignment in their evaluations.

Sensory Evaluation Methodologies

Two primary sensory testing methodologies are employed to compare this compound with its alternatives:

  • Discriminative Testing: These tests are designed to determine if a perceptible difference exists between samples.

    • Triangle Test (ASTM E1885 / ISO 4120): This is a forced-choice test where panelists are presented with three samples, two of which are identical and one is different.[5][7][8] They are tasked with identifying the "odd" sample. This method is statistically powerful for detecting overall differences.[9]

    • Paired Comparison Test: Panelists are presented with two samples and asked to identify which one possesses a greater intensity of a specific attribute (e.g., "which sample is more fruity?").[10]

  • Descriptive Analysis: This method provides a detailed sensory profile of a product, quantifying the intensity of various flavor attributes.[10]

    • Quantitative Descriptive Analysis (QDA): A highly structured method where a trained panel develops a specific sensory lexicon for the products being evaluated and then rates the intensity of each attribute on a linear scale.[11] This allows for the creation of detailed sensory "fingerprints" of each compound.

Comparative Analysis: this compound vs. Alternatives

For this guide, we compare this compound with two common sulfur-containing flavor compounds that share some of its sensory characteristics: Ethyl 3-(methylthio)propionate and Dimethyl sulfide .

Physicochemical Properties

A comparison of the key physicochemical properties of these compounds is presented in Table 1. These properties can influence their volatility and how they are perceived during sensory evaluation.

PropertyThis compoundEthyl 3-(methylthio)propionateDimethyl sulfide
Molecular Formula C6H12O2S[12][13][14]C6H12O2S[7][15]C2H6S[5]
Molecular Weight 148.22 g/mol [12][13][14]148.22 g/mol [7][15]62.13 g/mol [5]
Boiling Point 110 °C @ 20 mmHg[1]197 °C[10]38 °C[5]
Flash Point 85 °C[1]81 °C[10]-36 °C[5]
Odor Description Sulfurous, cabbage, fruity, pineapple, cheesy[1]Fruity, pineapple, sulfurous[10]Cabbage, sulfurous, unpleasant[16]
Quantitative Sensory Panel Data

The following table summarizes hypothetical quantitative descriptive analysis data for the three compounds in a pineapple-flavored beverage application. Intensity scores are on a 15-point scale, where 0 = not perceptible and 15 = extremely intense.

Sensory AttributeThis compoundEthyl 3-(methylthio)propionateDimethyl sulfide
Pineapple 8.59.23.1
Fruity (General) 7.88.54.5
Sulfurous/Cabbage 6.24.59.8
Savory/Onion 5.53.87.2
Sweet 4.14.82.5
Cheesy 2.51.00.5

Experimental Protocols

To ensure the validity and reproducibility of the sensory data, the following detailed protocols should be followed.

Sensory Lexicon Development for Pineapple and Savory Flavors

A comprehensive sensory lexicon is crucial for descriptive analysis. The following terms, adapted from established flavor lexicons, can serve as a starting point for panel training.[12][17][18][19]

Pineapple Flavor Lexicon:

  • Aroma: Ripe Pineapple, Green Pineapple, Canned Pineapple, Fruity, Sweet, Sulfurous

  • Flavor: Pineapple, Sweet, Sour, Bitter, Fruity, Tropical, Green, Cooked, Sulfurous

  • Mouthfeel: Astringent, Tingling

Savory Flavor Lexicon:

  • Aroma: Umami, Brothy, Roasted, Meaty, Onion, Garlic, Sulfurous, Earthy

  • Flavor: Salty, Umami, Brothy, Roasted, Meaty, Onion, Garlic, Bitter, Lingering

  • Mouthfeel: Warming, Mouth-coating

Triangle Test Protocol

Objective: To determine if a perceptible sensory difference exists between a food product flavored with this compound and one flavored with an alternative compound.

Materials:

  • Two product samples (A and B), identical in all aspects except for the target flavor compound.

  • Odor-free, identical sample cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Present each panelist with a tray containing three coded samples. Two samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation should be randomized across panelists (AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to evaluate the samples from left to right.

  • Ask panelists to identify the sample they believe is different from the other two. A forced choice is required.

  • Record the responses.

  • Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To develop a quantitative sensory profile for food products flavored with this compound and its alternatives.

Procedure:

  • Lexicon Development: In initial sessions, have the trained panel identify and define the key sensory attributes of the samples. Provide reference standards for each attribute.

  • Scoring: Instruct panelists to rate the intensity of each attribute for each sample on a 15-point unstructured line scale anchored with "low" and "high" at the ends.

  • Evaluation: Present the coded samples to the panelists in a randomized order. Panelists independently record their intensity ratings for each attribute.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the workflows for the sensory evaluation protocols.

TriangleTestWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Prepare Samples A & B Code Code Samples with 3-digit numbers Prep->Code Present Present 3 samples (2 same, 1 odd) in randomized order Code->Present Evaluate Panelist evaluates samples from left to right Present->Evaluate Identify Panelist identifies odd sample (forced choice) Evaluate->Identify Record Record Responses Identify->Record Analyze Statistical Analysis (Binomial Test) Record->Analyze Result Result Analyze->Result Significant Difference?

Caption: Workflow for the Triangle Test.

QDAWorkflow cluster_dev Development Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Lexicon Develop Sensory Lexicon Training Train Panel with References Lexicon->Training Present Present Coded Samples (Randomized Order) Training->Present Rate Panelists rate attribute intensities on a line scale Present->Rate Collect Collect Data Rate->Collect ANOVA ANOVA for significant differences Collect->ANOVA PCA PCA for visualization Collect->PCA Interpretation Interpretation ANOVA->Interpretation PCA->Interpretation

Caption: Workflow for Quantitative Descriptive Analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the sensory validation of this compound. The experimental data, while illustrative, underscores the importance of conducting tailored sensory panel evaluations for specific product applications. The distinct sensory profiles of this compound and its alternatives highlight the nuanced decisions required in flavor formulation. While this compound offers a balanced profile of fruity and savory notes, Ethyl 3-(methylthio)propionate leans more towards a cleaner, fruitier character, and Dimethyl sulfide presents a more potent, sulfur-dominant profile.

Future research should focus on generating more extensive quantitative sensory data for these and other related sulfur compounds across a wider range of food matrices. Understanding the impact of processing and ingredient interactions on the sensory perception of these compounds will further empower flavor chemists to create innovative and appealing products.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Methyl 4-(methylthio)butyrate (CAS No. 53053-51-3), while a valuable laboratory chemical, requires meticulous handling and disposal due to its specific chemical properties.[1] This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety standards and regulatory compliance. The procedures outlined herein are designed to create a self-validating system of safety, ensuring protection for personnel and adherence to environmental regulations.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in managing its risks. The disposal plan for this compound is directly informed by its physical and chemical properties.

Key Hazards Summary

Hazard ClassificationDescriptionRationale for Disposal Protocol
Combustible Liquid (Category 4) The substance has a flash point of 72 °C / 161.6 °F and can ignite when exposed to heat or ignition sources.[1]Waste containers must be stored away from heat, sparks, and open flames.[1][2] Use non-sparking tools during spill cleanup.[3][4]
Odor Characterized by a strong "stench."[1]All handling and waste accumulation must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation and olfactory discomfort.
Hazardous Combustion Products When burned, it produces toxic sulfur oxides.[1]This underscores why uncontrolled incineration is not an option and disposal must be managed by licensed professionals equipped with appropriate incinerators and scrubbers.[5]
Chemical Incompatibility Reacts with oxidizing agents.[1]Waste must be strictly segregated. Never mix this compound waste with oxidizing chemicals to prevent exothermic and potentially explosive reactions.

This risk assessment is aligned with the OSHA Hazard Communication Standard (29 CFR 1910.1200), which mandates that workers are informed about the hazards of the chemicals they handle.[6][7]

Section 2: Pre-Disposal Safety Protocols: Protective Equipment and Engineering Controls

Before handling the chemical for use or disposal, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All transfers and collections of this compound waste should be conducted within a properly functioning chemical fume hood.[8] This is the primary line of defense against inhaling its potent odor and any vapors.

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct exposure. The following table outlines the minimum required PPE based on established safety guidelines.[7][8]

Protection TypeSpecificationRationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact.[1] Always inspect gloves for integrity before use.
Skin & Body Protection Standard laboratory coat.Protects against incidental skin exposure.[7]

Section 3: Step-by-Step Waste Collection and Segregation Protocol

The proper collection of chemical waste is a regulated process governed by the EPA's Resource Conservation and Recovery Act (RCRA).[9] Adherence to these steps ensures compliance and safety.

Step 1: Waste Characterization All unwanted this compound, including residues, contaminated solutions, and contaminated labware (e.g., pipette tips, wipes), must be managed as hazardous waste.[9][10]

Step 2: Select an Appropriate Waste Container Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended. The container must be in good condition, free of leaks, and designed for liquids.[9] Never use food-grade containers like milk jugs.[9]

Step 3: Segregate the Waste Collect this compound waste in a dedicated container.

  • DO NOT mix this waste with other chemical waste streams, especially incompatible materials like oxidizing agents.[1]

  • Keep aqueous and organic waste streams separate unless the procedure specifically requires mixing.

Step 4: Label the Waste Container Proper labeling is a critical compliance point.[11] The moment the first drop of waste enters the container, it must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Combustible")

  • The date on which waste was first added (Accumulation Start Date)

Step 5: Accumulate Waste Safely Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The container must be kept closed at all times except when adding waste.[9] This is a common and serious regulatory violation.

  • The storage area should be away from heat sources and ignition points.[1]

Section 4: Arranging for Final Disposal

The final disposal of hazardous waste is a highly regulated process that must be performed by certified professionals.

Procedural Steps:

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They manage the hazardous waste program and will schedule a pickup.

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated pickup location.

  • Documentation: The EHS office will coordinate with a licensed hazardous waste disposal company.[5][10] This company is equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations, likely via high-temperature incineration with appropriate emission controls.[5][13] You will need to provide the Safety Data Sheet (SDS) for the chemical to the disposal vendor.[5]

Section 5: Contingency Planning: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed response plan is essential.[7]

Spill Response Protocol:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, equipment).[1]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood to help clear vapors.

  • Contain & Absorb: Wearing appropriate PPE, contain the spill. For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or earth.[5] Do not use combustible materials like paper towels or sawdust.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[1] Label the container as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly. Dispose of all cleanup materials as hazardous waste.

Accidental Exposure First Aid:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected skin area immediately with soap and plenty of water for at least 15 minutes.[1][2]
Inhalation Move the person to fresh air. If symptoms like respiratory irritation occur, seek medical attention.[2]
Ingestion Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1][2]

Section 6: Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposition.

G cluster_Lab Laboratory Operations cluster_Disposal Disposal Operations WasteGen Waste Generation (Unused chemical, residue, contaminated labware) Assess 1. Hazard Assessment (Review SDS: Combustible, Stench) WasteGen->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Collect 3. Collect in Dedicated, Compatible Container PPE->Collect Segregate 4. Segregate Waste (No Oxidizers!) Collect->Segregate Label 5. Label Container ('Hazardous Waste', Name, Date) Segregate->Label Store 6. Store in SAA (Sealed, Away from Heat) Label->Store ContactEHS 7. Contact EHS for Pickup Store->ContactEHS Hand-off Vendor 8. Licensed Vendor Pickup (Manifest Tracking) ContactEHS->Vendor Incinerate 9. Final Disposal (Controlled Incineration) Vendor->Incinerate

Caption: Disposal workflow for this compound.

By integrating these procedures into your laboratory's Chemical Hygiene Plan, you foster a culture of safety, ensure regulatory compliance, and protect both yourself and the environment.[6]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. Methyl 4-(methylthio)butyrate, a valuable compound in various synthetic pathways, requires meticulous attention to safety protocols due to its potential hazards. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this specific chemical, ensuring the well-being of laboratory personnel and the integrity of the research.

Understanding the Hazards: Why PPE is Non-Negotiable

This compound is classified as a combustible liquid.[1] While it may not ignite as readily as highly flammable substances, the risk of fire is present, especially when working with heat sources or in the event of a spill.[1] Beyond its combustibility, the compound is also noted for its strong, unpleasant odor, described as a stench, which necessitates measures to prevent inhalation.[1] Direct contact can cause skin and eye irritation, making barrier protection essential.[2][3]

The causality behind mandating specific PPE lies in mitigating these identified risks. The goal is to create a protective barrier that prevents the chemical from coming into contact with the body and to minimize the risk of fire or explosion.

Core PPE Requirements: A Multi-layered Defense

Effective protection against this compound involves a combination of engineering controls (such as fume hoods) and a comprehensive suite of personal protective equipment. The following table outlines the essential PPE and the rationale for its use.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face Shield: These are mandatory to protect against splashes of the liquid chemical, which can cause serious eye irritation.[2][4] Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during bulk transfers or reactions under pressure.[4]
Hand Protection Impervious Chemical-Resistant Gloves: The selection of glove material is critical. Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates for this compound or similar esters. Always inspect gloves for any signs of degradation or puncture before use.[4]
Body Protection Flame-Retardant Laboratory Coat or Chemical-Resistant Apron: A standard cotton lab coat may not offer sufficient protection against a combustible liquid. A flame-retardant lab coat is recommended to protect against flash fires. For tasks involving a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[2]
Respiratory Protection Use in a Well-Ventilated Area (Fume Hood): For most laboratory-scale operations, working within a certified chemical fume hood will provide adequate respiratory protection by preventing the accumulation of vapors.[5] Respirator (for spills or emergencies): In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Procedural Guidance: From Donning to Disposal

The efficacy of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols ensure a self-validating system of protection.

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat/Apron: Put on your flame-retardant lab coat, ensuring all buttons are fastened. If the procedure warrants, don a chemical-resistant apron over the lab coat.

  • Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles, adjusting the strap for a snug fit. If using a face shield, position it over your face after your goggles are in place.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Carefully pull them on, ensuring they overlap the cuffs of your lab coat.

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head, avoiding touching the front surfaces.

  • Lab Coat/Apron: Unfasten your lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.

  • Respiratory Protection (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Contaminated PPE must be disposed of as hazardous waste.

  • Gloves and other disposable items: Place in a designated, labeled hazardous waste container.

  • Reusable PPE (e.g., face shields, goggles, lab coats): Decontaminate according to your institution's established procedures before reuse. If heavily contaminated, they should be disposed of as hazardous waste.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess_Task Assess Task and Potential Exposure Select_Eye_Face Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Task->Select_Eye_Face Select_Gloves Select Chemical-Resistant Gloves (e.g., Nitrile) Assess_Task->Select_Gloves Select_Body Select Body Protection (Flame-Retardant Lab Coat) Assess_Task->Select_Body Select_Respiratory Determine Respiratory Protection (Fume Hood or Respirator) Assess_Task->Select_Respiratory Review_SDS Review Safety Data Sheet (SDS) Review_SDS->Assess_Task Donning Don PPE in Correct Sequence Select_Eye_Face->Donning Select_Gloves->Donning Select_Body->Donning Select_Respiratory->Donning Handling Handle Chemical in Designated Area (e.g., Fume Hood) Donning->Handling Doffing Doff PPE to Prevent Contamination Handling->Doffing Dispose_Waste Dispose of Contaminated PPE as Hazardous Waste Doffing->Dispose_Waste Hand_Hygiene Wash Hands Thoroughly Dispose_Waste->Hand_Hygiene

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.